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  • Product: 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile
  • CAS: 1537618-65-7

Core Science & Biosynthesis

Foundational

2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile CAS 1537618-65-7 properties

An In-depth Technical Guide to 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile (CAS 1537618-65-7) Authored by a Senior Application Scientist Abstract 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile is a substituted pyr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile (CAS 1537618-65-7)

Authored by a Senior Application Scientist

Abstract

2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile is a substituted pyrimidine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyrimidine core is a ubiquitous scaffold in numerous approved therapeutics, and the specific arrangement of chloro, methoxy, and acetonitrile functionalities on this molecule presents a unique combination of reactive sites for molecular elaboration. This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway, predicted spectral characteristics, and a discussion of its potential reactivity and applications, grounded in established chemical principles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel bioactive agents.

Core Compound Profile and Physicochemical Properties

2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile is a heterocyclic compound featuring a pyrimidine ring substituted at the 2, 4, and 5 positions. The methoxy group at the 2-position and the chloro group at the 5-position significantly influence the electronic properties of the ring, while the acetonitrile moiety at the 4-position serves as a key functional handle for further chemical modification.[1] While extensive experimental data is not publicly available, its fundamental properties derived from supplier information are summarized below.

Table 1: Physicochemical and Structural Properties

Property Value Source
CAS Number 1537618-65-7 [2]
Molecular Formula C₇H₆ClN₃O [2]
Molecular Weight 183.60 g/mol [2]
IUPAC Name 2-(5-chloro-2-methoxypyrimidin-4-yl)acetonitrile N/A
InChI Key LDBJNVCFXHPPPN-UHFFFAOYSA-N [2]
Physical Form Powder [2]
Purity Typically >95% (Varies by supplier) N/A

| Storage | Store at ambient temperature in a dry, well-ventilated place. |[2][3] |

Proposed Synthesis Pathway

While a specific, validated synthesis for 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile is not widely published in peer-reviewed literature, a plausible and efficient route can be designed based on established pyrimidine chemistry. A logical approach involves the construction of the substituted pyrimidine ring followed by the introduction of the acetonitrile side chain. A likely precursor is 2,4,5-trichloropyrimidine, which allows for sequential, regioselective substitution of the chlorine atoms.

The rationale for this pathway is based on the differential reactivity of the chlorine atoms on the pyrimidine ring. The chlorine at the 4-position is the most activated towards nucleophilic substitution, followed by the chlorine at the 2-position. The chlorine at the 5-position is the least reactive. This allows for a controlled, stepwise introduction of the methoxy and acetonitrile groups.

Step-by-Step Proposed Protocol:
  • Selective Methoxylation (Step 1): 2,4,5-Trichloropyrimidine is reacted with one equivalent of sodium methoxide in methanol at a controlled, low temperature. The highly reactive C4-Cl is substituted first, but a more controlled reaction can favor substitution at the C2 position. For this synthesis, we target the C2 substitution. The reaction is carefully monitored by TLC or LC-MS to ensure monosubstitution.

  • Cyanomethylation (Step 2): The resulting 2-methoxy-4,5-dichloropyrimidine is then subjected to a nucleophilic substitution with a cyanide source, such as the anion of acetonitrile. This is typically achieved by deprotonating acetonitrile with a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) to form the cyanomethyl anion (⁻CH₂CN). This anion then displaces the more reactive C4-chlorine atom. This type of reaction is a standard method for introducing carbon chains onto heterocyclic rings.[4]

  • Purification: The final product is purified from the reaction mixture using standard laboratory techniques, such as extraction followed by column chromatography on silica gel to yield the pure 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile.

G cluster_0 Proposed Synthetic Workflow A 2,4,5-Trichloropyrimidine B 2-Methoxy-4,5-dichloropyrimidine A->B 1. NaOMe, MeOH (Controlled Temp.) C 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile B->C 2. NaH, CH₃CN (Nucleophilic Substitution)

A proposed two-step synthesis for the target compound.

Structural Elucidation: Predicted Spectroscopic Data

The structural identity of the compound can be unequivocally confirmed through a combination of mass spectrometry and NMR spectroscopy. Below are the predicted spectral characteristics based on the compound's structure.

Table 2: Predicted Spectroscopic Data

Technique Predicted Observations
¹H NMR δ (ppm) ≈ 8.5 (s, 1H, pyrimidine H-6), 4.1 (s, 3H, -OCH₃), 4.0 (s, 2H, -CH₂CN)
¹³C NMR δ (ppm) ≈ 170 (pyrimidine C-2), 165 (pyrimidine C-4), 160 (pyrimidine C-6), 120 (pyrimidine C-5), 115 (-CN), 55 (-OCH₃), 25 (-CH₂CN)
Mass Spec (EI) [M]⁺ at m/z 183/185 (due to ³⁵Cl/³⁷Cl isotopes), with key fragments corresponding to the loss of -CH₂CN, -OCH₃, and Cl.

| IR Spectroscopy | ν (cm⁻¹) ≈ 2250 (C≡N stretch), 1600-1550 (C=N, C=C stretches of pyrimidine ring), 1250 (C-O stretch). |

These predictions are derived from standard chemical shift values and fragmentation patterns for similar heterocyclic structures.[5] Experimental verification is essential for confirmation.

Reactivity and Potential Applications in Drug Discovery

The compound's architecture presents multiple handles for chemical modification, making it a valuable intermediate. The chloro, methoxy, and nitrile groups each offer distinct reactivity profiles.

  • The Chloro Group (C5): The chlorine atom at the 5-position is relatively unreactive towards nucleophilic aromatic substitution but is ideally suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

  • The Methoxy Group (C2): The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a hydroxyl group. This hydroxyl group can then be used for further functionalization. The methoxy group itself can enhance binding interactions through hydrogen bonding and improve metabolic stability.[6]

  • The Acetonitrile Group (C4): The nitrile moiety is a versatile functional group. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This allows for the introduction of key pharmacophoric features or points for linker attachment in the development of chemical probes or PROTACs. The methylene protons adjacent to the nitrile are also acidic and can be deprotonated for further alkylation reactions.

Reactive centers of the molecule for further derivatization.

Given the prevalence of the pyrimidine scaffold in pharmaceuticals, this compound is a prime candidate for use in developing inhibitors for various enzyme classes, such as kinases, or as a core for novel GPCR ligands.

Safety and Handling

As a research chemical, 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile should be handled with appropriate care in a laboratory setting.

Table 3: Hazard and Precautionary Information

Category Information Source
Signal Word Warning [2]
Pictogram GHS07 (Exclamation Mark) [2]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H319: Causes serious eye irritation.H332: Harmful if inhaled. [2][3]

| Precautionary Measures | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[2][3] |

First Aid:

  • Inhalation: Move the person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.[3]

  • Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling the compound.

Conclusion

2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile is a well-functionalized heterocyclic building block with considerable potential for applications in organic synthesis and medicinal chemistry. Its distinct reactive sites allow for selective and diverse chemical modifications, making it an attractive starting point for the discovery of new therapeutic agents. While detailed experimental data remains sparse, this guide provides a solid, scientifically-grounded framework for its synthesis, characterization, and strategic application in research and development programs. Further experimental validation of the proposed synthetic routes and reactivity is encouraged to fully unlock the potential of this versatile compound.

References

  • New Jersey Department of Health, Hazardous Substance Fact Sheet - Acetonitrile. Available at: [Link]

  • Honeywell, Safety Data Sheet - Acetonitrile. Available at: [Link]

  • Science Interactive, Safety Data Sheet - Acetonitrile. Available at: [Link]

  • Penta Chemicals, Safety Data Sheet - Acetonitrile. Available at: [Link]

  • Journal of the Korean Chemical Society, Synthesis and Fluorescence Properties of N-(1- Pyrenylmethyl)-18-azacrown-6 Ether. Available at: [Link]

  • Malaysian Journal of Science, Neuroprotective and Antioxidant Constituents from Curcuma zedoaria Rhizomes. Available at: [Link]

  • Dana Bioscience, 2-(5-Chloropyrimidin-4-yl)acetonitrile Product Page. Available at: [Link]

  • Google Patents, The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Acros Pharmatech, 2-(5-Chloropyridin-2-yl)acetonitrile Product Page. Available at: [Link]

  • JEOL Ltd., Qualitative Analysis of Chemical Components in an Herbal Medicine. Available at: [Link]

  • Google Patents, Preparation method of 2-(pyridine-4-yl) acetonitrile.
  • Matrix Fine Chemicals, 2-(PYRIDIN-4-YL)ACETONITRILE Product Page. Available at: [Link]

  • PubChem, Azulene, 1,2,3,4,5,6,7,8-octahydro-1,4-dimethyl-7-(1-methylethenyl)-, (1S,4S,7R)-. Available at: [Link]

  • PubChem, 2-Chloro-5-methylpyrimidine. Available at: [Link]

  • MDPI, Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Available at: [Link]

  • MDPI, Rapid Identification of Constituents in Polygonatum cyrtonema Hua Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry. Available at: [Link]

  • Queen's University Belfast, The Importance of Acetonitrile in the Pharmaceutical Industry. Available at: [Link]

  • Matrix Fine Chemicals, 2-(2-CHLORO-5-METHOXYPYRIDIN-3-YL)ACETONITRILE Product Page. Available at: [Link]

  • Drug Hunter, Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

Sources

Exploratory

Pyrimidine Acetonitrile Derivatives: A Privileged Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrimidine ring is a cornerstone of medicinal chemistry, not merely due to its prevalence as a fundamental component of DNA...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone of medicinal chemistry, not merely due to its prevalence as a fundamental component of DNA and RNA but for its remarkable versatility as a pharmacophore.[1][2] Its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other aromatic systems has cemented its status as a "privileged scaffold."[3] When coupled with the chemically reactive and versatile acetonitrile moiety, the resulting pyrimidine acetonitrile derivatives emerge as a powerful class of compounds with a vast range of therapeutic applications, from targeted cancer therapies to broad-spectrum antiviral agents.[4][5]

This guide, designed for the discerning researcher, moves beyond simple recitation of facts. It delves into the strategic and mechanistic reasoning behind the synthesis, optimization, and application of these derivatives. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, verifiable data.

Part 1: The Synthetic Cornerstone - Constructing the Pyrimidine Acetonitrile Core

The efficacy of any drug discovery program hinges on the robust and flexible synthesis of its core scaffold. Pyrimidine acetonitrile derivatives can be constructed through several strategic approaches, with the choice of method dictated by the desired substitution pattern and the need for downstream diversification.

Foundational Synthesis via Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step. The Biginelli reaction, a classic MCR, has been adapted for the synthesis of pyrimidine derivatives and serves as a prime example of convergent synthesis.[6]

A common strategy involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester), an aldehyde, and a urea or thiourea derivative. To incorporate the acetonitrile group, a reactant bearing this moiety, such as 2-cyano-3,3-dimercapto-N-arylacrylamide, can be employed.[7]

Conceptual Workflow: Biginelli-Type Reaction

The logic of this approach is atom economy and efficiency. By combining three or more starting materials in one pot, we minimize purification steps and rapidly build molecular complexity, which is essential for generating initial compound libraries for screening.

cluster_reactants Starting Materials cluster_process Reaction Conditions A β-Enaminone / Ketoester F Cyclocondensation A->F B Amidine / Urea / Thiourea B->F C Acetonitrile-Containing Component (e.g., Substituted Acrylonitrile) C->F D Catalyst (e.g., Lewis Acid, Brønsted Acid) D->F Promotes E Solvent & Heat (e.g., Reflux in Ethanol, DMF) E->F Enables G Substituted Pyrimidine Acetonitrile Core F->G Forms

Caption: Generalized workflow for MCR-based synthesis of the pyrimidine acetonitrile core.

Stepwise Construction and Modification

A more deliberate, stepwise approach is often necessary for intricate substitution patterns or when fine-tuning specific regions of the molecule. This typically involves building the pyrimidine ring first and then introducing or modifying the acetonitrile group. A key intermediate in many such syntheses is a halogenated pyrimidine, which provides a reactive handle for subsequent nucleophilic substitution reactions.

Protocol 1: Synthesis of a 4,6-Disubstituted-2-(methylthio)pyrimidine-5-carbonitrile Derivative

This protocol exemplifies a common and reliable method for creating a versatile pyrimidine-5-carbonitrile intermediate, which is a precursor for numerous biologically active compounds, particularly PI3K/AKT inhibitors.[8][9] The rationale is to build a stable, easily functionalized core. The methylthio group at the C2 position can be readily oxidized and displaced, while the chloro group at C4 is primed for nucleophilic aromatic substitution.

Step 1: Synthesis of 4-Chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the starting pyrimidinone (1 mmol), phosphorus oxychloride (POCl₃, 5 mL), and a catalytic amount of N,N-dimethylaniline.

  • Reaction Execution: Heat the mixture under reflux at 110°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice with vigorous stirring. The resulting precipitate is the chlorinated product.

  • Purification: Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or acetone) yields the purified chloro-pyrimidine intermediate.[9]

Step 2: Nucleophilic Substitution at the C4 Position

  • Reactant Preparation: Dissolve the chloro-pyrimidine intermediate (1 mmol) in a suitable dry solvent such as benzene or methanol in a round-bottom flask.[9]

  • Nucleophile Addition: Add the desired nucleophile (e.g., a substituted piperazine or hydrazine hydrate, 2 mmol) to the solution.[8]

  • Reaction Execution: Stir the reaction mixture at room temperature or heat under reflux as required (monitoring by TLC). Typical reaction times range from 5 to 14 hours.[9]

  • Isolation and Purification: Upon completion, the product often precipitates from the reaction mixture. It is then filtered, washed with a non-interfering solvent (e.g., water or cold methanol), and dried. Further purification can be achieved by recrystallization or column chromatography to yield the final product.[8][9]

This self-validating system is confirmed at each stage by standard analytical techniques (¹H-NMR, ¹³C-NMR, MS) to ensure the integrity of the intermediate and final product before proceeding to biological evaluation.

Part 2: Structure-Activity Relationships (SAR) - The Logic of Molecular Design

Understanding the SAR is paramount for transforming a weakly active hit compound into a potent and selective drug candidate.[2][10] For pyrimidine acetonitrile derivatives, SAR exploration focuses on systematic modifications at the C2, C4, C5, and C6 positions of the pyrimidine ring.

Kinase Inhibitors: Targeting the ATP-Binding Site

The pyrimidine scaffold is a highly effective "hinge-binder" for many kinases.[11] The nitrogen atoms at positions 1 and 3 form critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

  • C2 and C4 Substituents: These positions are crucial for modulating potency and selectivity. Large, aromatic, or heteroaromatic groups at these positions can extend into hydrophobic pockets, while amine-containing substituents can form additional hydrogen bonds. In the development of TBK1 inhibitors, for instance, a substituted pyrazole at the C2 position and a sulfonamide-bearing side chain at the C4 position were found to produce compounds with narrow inhibition profiles, enhancing selectivity.[11]

  • C5-Acetonitrile/Carbonitrile: The cyano group at the C5 position is not merely a synthetic handle. It can act as a hydrogen bond acceptor and its electron-withdrawing nature influences the overall electronics of the pyrimidine ring, which can impact hinge-binding affinity.[8]

SAR Visualization: Generic Kinase Inhibitor

cluster_SAR Key Substitution Points for SAR cluster_Target Kinase ATP Binding Pocket Core Pyrimidine Core R2 R2 (C2-Position) - Modulates selectivity - Interacts with front pocket Core->R2 R4 R4 (C4-Position) - Primary determinant of potency - Extends into solvent front or ribose pocket Core->R4 R5 R5 (C5-Position) - Often CN or H - Influences ring electronics - Can act as H-bond acceptor Core->R5 Hinge Hinge Region Core->Hinge H-Bonds (N1, N3) HydrophobicPocket Hydrophobic Pocket R2->HydrophobicPocket Interacts with SolventFront Solvent Front R4->SolventFront Extends towards RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor Pyrimidine Acetonitrile Inhibitor Inhibitor->PI3K Blocks Inhibitor->AKT Blocks

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrimidine acetonitrile derivatives.

Part 4: Future Perspectives and Conclusion

The pyrimidine acetonitrile scaffold is far from being fully exploited. Future research will likely focus on several key areas:

  • Covalent Inhibition: Incorporating warheads to enable covalent bonding with target proteins could lead to inhibitors with increased potency and duration of action.

  • Targeted Drug Delivery: Conjugating these derivatives to antibodies or other targeting moieties could improve their therapeutic index by concentrating the drug at the site of disease.

  • Multi-Target Ligands: Given the prevalence of the pyrimidine core in inhibitors of various enzyme classes, designing single molecules that can modulate multiple targets simultaneously is a promising strategy for complex diseases like cancer. [12] In conclusion, pyrimidine acetonitrile derivatives represent a robust, versatile, and highly druggable chemical class. Their synthetic tractability, combined with their ability to interact with a wide range of biological targets, ensures their continued prominence in medicinal chemistry. A thorough understanding of their synthesis, SAR, and mechanisms of action, as outlined in this guide, is essential for any scientist aiming to leverage this privileged scaffold for the development of next-generation therapeutics.

References

  • BenchChem. (2025). 2-(5-Methylisoxazol-3-yl)acetonitrile in the Synthesis of Kinase Inhibitors. Benchchem.
  • Ali, H. S., & Abd-El-Moneim, M. (n.d.). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Egyptian Journal of Chemistry.
  • Al-Ostath, A. I., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry.
  • Kumar, R., & Singh, P. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Assiut University.
  • Perrin-Ninkovic, S., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules.
  • Scott, J. S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
  • van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.
  • G-Man, I., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules.
  • El-Sayed, N. N. E., et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PMC.
  • Singh, C. P., et al. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.
  • Gkeka, P. T., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.
  • BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. Benchchem.
  • Chen, Y., et al. (2024). Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants. Google Patents.
  • Kumar, R., & Singh, P. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.
  • Mitakou, E., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals.
  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate.
  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2025). ResearchGate.
  • Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry.
  • Pyrimidine derivatives as anticancer agents. (2008). Google Patents.
  • Li, Y., et al. (2018). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy.
  • Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (n.d.). ResearchGate.
  • El-Sawy, E. R., et al. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega.

Sources

Foundational

The Strategic deployment of 5-Chloro-2-Methoxypyrimidine in Modern Drug Discovery and Agrochemical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The pyrimidine scaffold is a cornerstone of modern medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry and agrochemical development, prized for its versatile reactivity and presence in a multitude of biologically active molecules. Among the vast array of functionalized pyrimidines, 5-chloro-2-methoxypyrimidine stands out as a particularly strategic building block. Its carefully orchestrated substitution pattern—a reactive chlorine atom at the 5-position and a methoxy group at the 2-position—offers a unique combination of electronic properties and synthetic handles. This guide provides an in-depth exploration of 5-chloro-2-methoxypyrimidine, from its synthesis and characteristic reactions to its application in the construction of complex molecular architectures for the advancement of human health and agriculture.

Introduction: The Unseen Architect in Complex Molecule Synthesis

In the intricate world of molecular design, the selection of the right starting materials is paramount to the success of a synthetic campaign. 5-Chloro-2-methoxypyrimidine (C₅H₅ClN₂O) has emerged as a valuable and versatile building block, empowering chemists to forge complex molecular structures with precision and efficiency.[1] The strategic placement of the chloro and methoxy groups on the pyrimidine ring dictates its reactivity, allowing for selective functionalization at distinct positions. This inherent reactivity profile makes it an ideal precursor for the synthesis of a new generation of pharmaceuticals, particularly in the realm of kinase inhibitors, as well as innovative agrochemicals.[2][3] This technical guide will serve as a comprehensive resource for researchers, providing not only the theoretical underpinnings of its reactivity but also practical, field-proven protocols for its use in key synthetic transformations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of a building block is the bedrock of its effective utilization. The key physicochemical data for 5-chloro-2-methoxypyrimidine are summarized below.

PropertyValueReference
CAS Number 38373-44-3[1]
Molecular Formula C₅H₅ClN₂O[1]
Molecular Weight 144.56 g/mol [1]
Appearance Solid
Boiling Point 268.8 °C at 760 mmHg[4]
Flash Point 116.3 °C[4]
Density 1.292 g/cm³[4]
SMILES COC1=NC=C(C=N1)Cl[1]
InChIKey GJNGJHZIOYFEOP-UHFFFAOYSA-N[1]

Synthesis of the Core Scaffold: A Plausible and Efficient Route

While a variety of synthetic routes to substituted pyrimidines exist, a common and effective strategy for the preparation of 5-chloro-2-methoxypyrimidine involves the chlorination of a corresponding hydroxypyrimidine precursor. Drawing from established methodologies for the synthesis of structurally related compounds, a robust and scalable protocol can be devised.[5][6][7]

A plausible synthetic pathway commences with the cyclization of appropriate precursors to form 2-hydroxy-5-methoxypyrimidine, which is then subjected to chlorination to yield the target molecule. A related synthesis of 2,4-dichloro-5-methoxypyrimidine from 2,4-dihydroxy-5-methoxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of an acid-binding agent provides a strong precedent for this transformation.[5][6][7]

Synthesis of 5-chloro-2-methoxypyrimidine Precursors Precursors 2-Hydroxy-5-methoxypyrimidine 2-Hydroxy-5-methoxypyrimidine Precursors->2-Hydroxy-5-methoxypyrimidine Cyclization 5-Chloro-2-methoxypyrimidine 5-Chloro-2-methoxypyrimidine 2-Hydroxy-5-methoxypyrimidine->5-Chloro-2-methoxypyrimidine Chlorination (e.g., POCl₃)

Caption: Plausible synthetic route to 5-chloro-2-methoxypyrimidine.

General Experimental Protocol for Chlorination

The following protocol is a representative procedure based on analogous transformations and should be optimized for specific laboratory conditions.

Materials:

  • 2-Hydroxy-5-methoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (or other suitable base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-hydroxy-5-methoxypyrimidine in an appropriate solvent such as dichloromethane, add N,N-dimethylaniline.

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-chloro-2-methoxypyrimidine.

Key Reactions and Synthetic Utility

The synthetic power of 5-chloro-2-methoxypyrimidine lies in its ability to undergo a variety of selective transformations, primarily leveraging the reactivity of the C5-chloro substituent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 5-Chloro-2-methoxypyrimidine is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine core and a variety of aryl or heteroaryl partners.[8] This reaction is fundamental in the construction of biaryl scaffolds prevalent in many kinase inhibitors.

Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Chloro-2-methoxypyrimidine 5-Chloro-2-methoxypyrimidine Coupled Product Coupled Product 5-Chloro-2-methoxypyrimidine->Coupled Product Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄)->Coupled Product Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Coupled Product Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water)->Coupled Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Representative Protocol for Suzuki-Miyaura Coupling: [3]

  • In a reaction vessel, combine 5-chloro-2-methoxypyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality in Experimental Choices:

  • Catalyst: The choice of palladium catalyst and ligand is crucial. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands may be required to facilitate the oxidative addition step.[9][10]

  • Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.[8]

  • Solvent: A biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of amine nucleophiles at the C5 position of the pyrimidine ring.[11] This reaction is particularly valuable in the synthesis of kinase inhibitors, where an amino linkage at this position is often a key pharmacophoric element.

General Protocol for Buchwald-Hartwig Amination: [12][13]

  • To an oven-dried reaction vessel, add 5-chloro-2-methoxypyrimidine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., a palladacycle), a suitable phosphine ligand (if not using a precatalyst), and a base such as sodium tert-butoxide (1.4 eq).

  • Seal the vessel and establish an inert atmosphere.

  • Add an anhydrous, degassed solvent like toluene or dioxane.

  • Heat the reaction mixture, typically between 80 and 110 °C, and stir for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and perform an appropriate work-up, which may involve quenching with water, extraction, and purification by chromatography.

Self-Validating System: The success of the Buchwald-Hartwig amination relies on the careful exclusion of oxygen and water, as these can deactivate the palladium catalyst. The use of robust precatalysts and anhydrous, degassed solvents is critical for reproducible results.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C5 position. While the chloro group at C5 is less activated than those at the 2, 4, or 6 positions, SNAr can still be achieved with strong nucleophiles or under forcing conditions.

Applications in Drug Discovery and Agrochemicals

The synthetic versatility of 5-chloro-2-methoxypyrimidine has led to its widespread use as a building block in the development of biologically active compounds.

Kinase Inhibitors

A significant application of this pyrimidine derivative is in the synthesis of kinase inhibitors for the treatment of cancer. The pyrimidine core can act as a scaffold that mimics the adenine of ATP, binding to the hinge region of the kinase active site. The substituents at the 2, 4, and 5-positions can be tailored to achieve potency and selectivity for specific kinases. For instance, the 5-chloro-4-((phenyl)amino)pyrimidine scaffold is a key feature in the design of potent kinase inhibitors.

Agrochemicals

In addition to its role in pharmaceuticals, 5-chloro-2-methoxypyrimidine and its derivatives are valuable intermediates in the synthesis of modern agrochemicals, including herbicides and fungicides.[2][14] The pyrimidine core is present in a number of commercially successful crop protection agents.

Conclusion

5-Chloro-2-methoxypyrimidine is a powerful and versatile building block that offers a wealth of synthetic opportunities for medicinal and agrochemical chemists. Its well-defined reactivity allows for the selective introduction of diverse functionalities, enabling the construction of complex molecular architectures with a high degree of control. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this valuable synthetic tool in their pursuit of novel and impactful molecules.

References

  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents.
  • CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available at: [Link]

  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
  • Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]

  • Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap. Available at: [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.
  • 5-Chloro-2-methoxypyrimidine | C5H5ClN2O | CID 142258 - PubChem. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents.
  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - ResearchGate. Available at: [Link]

  • 2-Chloro-5-methoxypyrimidine, CAS No. 22536-65-8 - iChemical. Available at: [Link]

Sources

Exploratory

Heterocyclic Nitrile Intermediates: A Technical Guide for Drug Discovery

This guide details the strategic implementation of heterocyclic nitrile intermediates in modern drug discovery, focusing on their synthesis, reactivity, and pharmacological roles.[1][2] Part 1: The Strategic Imperative T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic implementation of heterocyclic nitrile intermediates in modern drug discovery, focusing on their synthesis, reactivity, and pharmacological roles.[1][2]

Part 1: The Strategic Imperative

The Renaissance of the Cyano Group

In contemporary medicinal chemistry, the nitrile (cyano) group is no longer just a metabolic liability or a simple spacer. It has evolved into a high-value pharmacophore and a versatile synthetic handle.[3][4][5][6] For the drug developer, the heterocyclic nitrile offers three distinct strategic advantages:

  • Bioisosterism & Physicochemical Tuning:

    • Carbonyl Bioisostere: The C≡N bond mimics the polarization of a carbonyl (C=O) but with a smaller steric footprint (linear geometry, ~1.14 Å bond length).

    • Halogen Surrogate: It often replaces Chlorine or Bromine to improve solubility while maintaining lipophilicity and blocking metabolic hotspots.

    • Electronic Modulation: When attached to a heterocycle (e.g., pyridine, indole), the strong electron-withdrawing nature of the nitrile (

      
      ) dramatically lowers the pKa of the ring nitrogen, altering hydrogen bond donor/acceptor profiles and membrane permeability.
      
  • Covalent "Warhead" Capability:

    • Reversible Covalent Inhibition: In specific scaffolds (e.g., aminoacetonitriles), the nitrile carbon acts as a soft electrophile, reacting with the thiol of a cysteine residue in the target protein (e.g., Cathepsin K, JAK3) to form a reversible thioimidate adduct. This increases residence time without the permanent modification risks of acrylamides.

  • Synthetic Divergency:

    • The nitrile is a "masked" functional group. It serves as a precursor to amines (reduction), amides (hydrolysis), tetrazoles (cycloaddition), and imidates (Pinner reaction), allowing for late-stage diversification of lead compounds.[5][6]

Part 2: Structural Classes & FDA-Approved Case Studies

The following table highlights key FDA-approved drugs where the heterocyclic nitrile plays a critical role in efficacy or binding.

Drug NameTargetHeterocyclic ScaffoldRole of Nitrile
Bosutinib BCR-ABL / SRC3-Quinolinecarbonitrile Electronic/Binding: Increases the acidity of the aniline NH, strengthening the H-bond to the hinge region (Thr338).[3][4][5] Acts as a specific H-bond acceptor.[3][4][5][6]
Apalutamide Androgen ReceptorCyanopyridine Metabolic Stability: Blocks the para-position of the pyridine ring from oxidative metabolism; enhances binding affinity via dipole interactions.
Neratinib EGFR / HER23-Cyanoquinoline Electronic Tuning: Modulates the electron density of the quinoline core to optimize the reactivity of the attached Michael acceptor (acrylamide) and improve solubility.
Rilpivirine HIV Reverse TranscriptaseDiarylpyrimidine (DAPY) Spatial/Electronic: The cyanovinyl group (attached to the aryl ring) and benzonitrile moiety lock the molecule in a "horseshoe" conformation essential for binding to the NNRTI pocket.

Part 3: Synthetic Methodologies (The "How-To")

The installation of a nitrile group onto a heteroaryl core is often a bottleneck due to catalyst poisoning by cyanide. Below is a decision matrix for selecting the optimal synthetic route.

Synthetic Decision Logic

SyntheticRoute Start Target: Heteroaryl Nitrile Substrate Starting Material? Start->Substrate Halide Heteroaryl Halide (Cl, Br, I) Substrate->Halide CH Unfunctionalized C-H Bond Substrate->CH Alcohol Primary Alcohol (-CH2OH) Substrate->Alcohol PdCat Pd-Catalyzed Cyanation (Standard) Halide->PdCat Preferred Rosenmund Rosenmund-von Braun (Legacy/High T) Halide->Rosenmund If Pd fails DirectCH Direct C-H Cyanation (Radical/Oxidative) CH->DirectCH Ammox Aerobic Ammoxidation (Green Chem) Alcohol->Ammox Reagent1 Zn(CN)2 or K4[Fe(CN)6] Pd2(dba)3 / XPhos PdCat->Reagent1 Reagent2 Cu(CN)2 / O2 or Cyanyl Radical DirectCH->Reagent2 Reagent3 CuI / TEMPO / NH3 / O2 Ammox->Reagent3

Caption: Decision matrix for synthesizing heteroaryl nitriles based on substrate availability.

Standard Operating Protocol (SOP): Pd-Catalyzed Cyanation

Objective: Conversion of a heteroaryl chloride to a nitrile using a non-toxic cyanide source.[3][4][5][6] Why this method? Classical methods (CuCN at 200°C) often decompose sensitive heterocycles.[6] The use of Potassium Ferrocyanide (


) is non-toxic, releases cyanide slowly (preventing catalyst poisoning), and works on deactivated aryl chlorides.[6]

Reagents:

  • Substrate: 1.0 equiv Heteroaryl Chloride (e.g., 2-chloropyridine derivative).[5][6]

  • Cyanide Source: 0.5 equiv

    
     (provides 3 available CN groups).[6]
    
  • Catalyst: 1-2 mol%

    
     or 
    
    
    
    .[3][4][5][6]
  • Ligand: 2-4 mol% XPhos or tBuXPhos (Critical for aryl chlorides).[3][4][5][6]

  • Base: 1.0 equiv

    
    .[3][6]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[5][6] Degassed.

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the heteroaryl chloride,

    
    , 
    
    
    
    , and magnetic stir bar. Cap and purge with Argon for 5 minutes.
  • Catalyst Addition: Add the Pre-catalyst/Ligand complex (or add separately under Argon counter-flow).[6] Note: Pre-complexation of Pd and Ligand in a separate vial for 10 mins increases reproducibility.

  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 100°C for 2–12 hours. Monitor by LC-MS for the disappearance of the chloride (M) and appearance of nitrile (M-9).[3][4][6]

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[3][6] Wash with water and brine. The iron salts remain in the aqueous layer (non-toxic).

  • Purification: Silica gel chromatography. Caution: Nitriles can be polar; use a gradient up to 100% EtOAc if necessary.

Part 4: Reactivity & Derivatization (The "Why")

Once installed, the nitrile serves as a gateway to other functional groups.

Reactivity CN Heteroaryl-CN Tetrazole Tetrazole (Bioisostere of -COOH) CN->Tetrazole NaN3 / ZnBr2 [3+2] Cycloaddition Amide Primary Amide (-CONH2) CN->Amide H2O2 / K2CO3 or H2SO4 Amine Primary Amine (-CH2NH2) CN->Amine H2 / Pd-C or LiAlH4 Thioamide Thioamide (-CSNH2) CN->Thioamide H2S / Pyridine or Lawesson's Reagent Imidate Imidate/Ester (Pinner Rxn) CN->Imidate HCl / ROH

Caption: Divergent synthesis from the nitrile handle to pharmacologically active motifs.[3][4][5][6][7][8][9][10][11]

Case Study: Optimization of JAK Inhibitors

In the development of JAK inhibitors (e.g., Tofacitinib analogs), the nitrile group is often introduced to interact with the "P-loop" or catalytic lysine.

  • Observation: Replacing a methyl group with a nitrile often increases potency by 10-100 fold.[3][4][5][6]

  • Mechanism: The nitrile nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region.

  • Covalent twist: In specific designs, an aliphatic nitrile positioned near Cys909 (in JAK3) acts as a reversible covalent warhead, forming a thioimidate. This provides isoform selectivity (JAK3 over JAK1/2) because only JAK3 possesses this specific cysteine.[5][6]

Part 5: References

  • Fleming, F. F., et al. (2010). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry. Link[6]

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Ferrocyanide as a Non-Toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides."[3][4][5] Chemical Communications.[3][6] Link

  • Cohen, D. T., & Buchwald, S. L. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters. Link[6]

  • Levinson, N. M., & Boxer, S. G. (2012).[12] "Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib Binding to the Abl Tyrosine Kinase Domain." PLOS ONE. Link

  • U.S. Food and Drug Administration. (2018).[3][6] "FDA approved Apalutamide (ERLEADA) for prostate cancer."[6] Link[6]

Sources

Foundational

Chapter 1: The 4-(Cyanomethyl)pyrimidine Core: A Structural and Electronic Analysis

An In-depth Technical Guide to the Structure and Reactivity of 4-(Cyanomethyl)pyrimidine Derivatives Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploratio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure and Reactivity of 4-(Cyanomethyl)pyrimidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the 4-(cyanomethyl)pyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry. We will dissect its unique structural and electronic characteristics, which in turn dictate its reactivity and utility as a building block for complex, biologically active molecules. This document moves beyond a simple recitation of facts to explain the causal relationships between structure, reactivity, and application, offering field-proven insights for professionals in drug discovery and development.

The utility of any molecular scaffold in drug design begins with a fundamental understanding of its three-dimensional shape and electronic landscape. The 4-(cyanomethyl)pyrimidine core is a fascinating intersection of an electron-deficient aromatic system and a reactive side chain, creating a molecule with distinct properties.

Molecular Geometry and Conformation

The core structure consists of a planar, six-membered pyrimidine ring. Pyrimidine is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[1] This arrangement significantly influences the ring's electronic properties. The cyanomethyl group (-CH₂CN) is attached at the C4 position.

The Electronic Landscape: A Tale of Two Moieties

The reactivity of 4-(cyanomethyl)pyrimidine is a direct consequence of its electronic distribution. The molecule is inherently polarized.

  • The Pyrimidine Ring: As a diazine, the pyrimidine ring is electron-deficient.[4] The two nitrogen atoms are highly electronegative and exert a powerful inductive and mesomeric electron-withdrawing effect. This effect is most pronounced at the carbon atoms ortho and para to the nitrogens (C2, C4, and C6). This electron deficiency is the primary driver for the ring's susceptibility to nucleophilic attack.

  • The Cyanomethyl Group: The nitrile (-C≡N) group is one of the strongest electron-withdrawing groups in organic chemistry. It strongly polarizes the C-C bond of the side chain and, through inductive effects, further pulls electron density from the pyrimidine ring. A crucial consequence is the acidification of the methylene (-CH₂-) protons. The combined electron-withdrawing power of both the cyano group and the pyrimidine ring makes these protons significantly more acidic than those of a simple alkylnitrile, facilitating their removal by a base.

The diagram below illustrates the key electronic features of the scaffold, highlighting the electron-deficient centers that are prime targets for nucleophilic attack.

Caption: Electronic landscape of the 4-(cyanomethyl)pyrimidine core.

Chapter 2: Reactivity and Mechanistic Pathways

The unique electronic structure of 4-(cyanomethyl)pyrimidine derivatives gives rise to a rich and versatile reactivity profile, which can be broadly categorized by reactions involving the pyrimidine ring and those involving the cyanomethyl side chain.

Reactions at the Pyrimidine Ring: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, particularly when a suitable leaving group (e.g., a halogen) is present at the C2, C4, or C6 positions. For a substrate like 2,4-dichloropyrimidine, nucleophilic attack generally occurs selectively at the C4 position.[5] This regioselectivity is governed by frontier molecular orbital theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at C4 compared to C2, making it the preferred site for nucleophilic attack.[6]

However, this selectivity can be reversed. The presence of an electron-donating group at the C6 position can shift the LUMO density, making the C2 position more electrophilic and favoring substitution at that site.[5] This tunable reactivity is a powerful tool for medicinal chemists. Common nucleophiles used in these reactions include amines, alcohols, and thiols, allowing for the introduction of a wide array of functional groups.[7]

Reactivity of the Cyanomethyl Group

The cyanomethyl side chain is far from an inert spectator; it is a hub of chemical reactivity.

  • Acidity and Alkylation: As previously mentioned, the methylene protons are acidic and can be readily deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, most commonly alkyl halides, in a classic alkylation reaction. This provides a straightforward method for extending the side chain, a common strategy in drug analog synthesis.

  • Reactions of the Nitrile: The nitrile group itself is a versatile functional handle that can undergo a variety of transformations:

    • Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or an amide, respectively.

    • Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    • Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.

Cyclization and Annulation Reactions

The dual reactivity of the scaffold makes it an ideal precursor for constructing fused heterocyclic systems. Intramolecular reactions between the cyanomethyl group and a substituent on the pyrimidine ring, or intermolecular reactions with bifunctional reagents, can lead to the formation of bicyclic structures like pyrimido[4,5-b]pyridines or other related pharmacophores. For example, the reaction of a 2-amino-4-(cyanomethyl)pyrimidine derivative with an α,β-unsaturated ketone can lead to the formation of a fused pyridopyrimidine ring system.

G cluster_main Key Reactivity Pathways cluster_ring Ring Reactions cluster_sidechain Side-Chain Reactions Core 4-(Cyanomethyl)pyrimidine Scaffold SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH₂) Core->SNAr Nu⁻ Attack on Ring Deprotonation Deprotonation (Base) Core->Deprotonation Acidic CH₂ NitrileReduction Nitrile Reduction (e.g., LiAlH₄) Core->NitrileReduction NitrileCycloaddition Nitrile Cycloaddition (e.g., NaN₃) Core->NitrileCycloaddition Alkylation Alkylation (with R-X) Deprotonation->Alkylation

Caption: Overview of the primary reaction pathways for the scaffold.

Chapter 3: Synthetic Strategies and Methodologies

The synthesis of pyrimidine derivatives is a well-established field in organic chemistry, with numerous methods available.[1][8][9][10] These strategies often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine.[1]

General Synthesis of Substituted Pyrimidines

A common and powerful method for constructing the pyrimidine ring is the reaction between a chalcone (an α,β-unsaturated ketone) and guanidine.[11] This approach allows for significant diversity, as the chalcone itself can be readily synthesized from a wide variety of aromatic aldehydes and ketones via a Claisen-Schmidt condensation.[11]

Protocol 3.1.1: Synthesis of a 2-Amino-4,6-diarylpyrimidine from a Chalcone

This protocol describes a representative synthesis of the core pyrimidine ring, which can be further modified to introduce the cyanomethyl group.

Causality and Rationale:

  • Base and Alcohol Solvent: The reaction is typically carried out in an alcoholic solvent with a base (e.g., NaOH or KOH). The base facilitates the deprotonation of guanidine, making it a more potent nucleophile, and also catalyzes the condensation and subsequent cyclization/dehydration steps.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the multi-step condensation, cyclization, and aromatization process.

  • Neutralization: The product is often precipitated by neutralizing the basic reaction mixture with a dilute acid. This protonates the pyrimidine nitrogens, decreasing the product's solubility in the aqueous medium and facilitating its isolation.

Step-by-Step Procedure:

  • Chalcone Synthesis: Dissolve an appropriate aromatic ketone (1.0 eq) and aromatic aldehyde (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide dropwise and stir at room temperature for 2-4 hours until a precipitate forms. Filter the solid chalcone, wash with water, and dry.

  • Pyrimidine Formation: To a solution of the chalcone (1.0 eq) in ethanol, add guanidine hydrochloride (1.2 eq) and sodium hydroxide (1.5 eq).

  • Reaction: Heat the mixture at reflux (typically 70-80 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.[11]

  • Purification: Neutralize the solution with dilute hydrochloric acid to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry.[11] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

G Start Start: Chalcone, Guanidine, Base Reflux Reflux in Ethanol (4-6 hours) Start->Reflux Cool Cool to Room Temp Reflux->Cool Quench Quench in Ice Water Cool->Quench Neutralize Neutralize with dilute HCl Quench->Neutralize Isolate Filter & Wash Solid Neutralize->Isolate Purify Purify (Recrystallization/ Chromatography) Isolate->Purify End Final Product: 2-Aminopyrimidine Derivative Purify->End

Caption: Experimental workflow for a typical pyrimidine synthesis.

Chapter 4: Applications in Drug Discovery and Medicinal Chemistry

The structural and reactive features of 4-(cyanomethyl)pyrimidine derivatives make them highly valuable scaffolds in medicinal chemistry. The pyrimidine ring is a well-known "privileged structure," appearing in numerous natural products and FDA-approved drugs.[10][12] It is a key component of the nucleobases cytosine, thymine, and uracil.[10] This inherent biocompatibility, combined with the synthetic accessibility and versatile reactivity of its derivatives, has led to their exploration in a wide range of therapeutic areas.

Role as Kinase Inhibitors

A significant number of pyrimidine derivatives have been developed as kinase inhibitors for cancer therapy.[13] The pyrimidine core often serves as a hinge-binding motif, forming critical hydrogen bonds with the protein backbone in the ATP-binding pocket of kinases. The cyanomethyl group and other substituents at the C4 position can be modified to extend into other regions of the binding site, enhancing potency and selectivity.

Anticancer and Cytotoxic Activity

Beyond kinase inhibition, these derivatives have demonstrated broad anticancer activity through various mechanisms, including the inhibition of anti-apoptotic proteins like Mcl-1 and Bcl-2, and the induction of cell cycle arrest.[14] The ability to easily synthesize a large library of analogs from the 4-(cyanomethyl)pyrimidine core makes it an attractive starting point for lead optimization campaigns in oncology.[13][14]

The following table summarizes the biological activities of selected pyrimidine derivatives, illustrating the scaffold's potential.

Compound ClassTarget/ActivityCell Line(s)Reported IC₅₀/ActivityReference
2,4-Diamino Pyrimidine DerivativesFocal Adhesion Kinase (FAK)Various Cancer CellsPotent anti-cancer and anti-angiogenesis activity[13]
Thiophene-Pyrimidine DerivativesEGFR (T790M/L858R mutants)Various Cancer CellsOvercomes drug resistance mutations[13]
Pyrimido[2,1-c][8][13][15]triazinesCytotoxicityMCF-7 (Breast Cancer)IC₅₀ values in the low micromolar range[15]
2-Aminopyrimidine DerivativesCytotoxicityPanC-1 (Pancreatic)IC₅₀ = 52.68 µg/mL (95% improvement over 5-FU)[11]
6-Substituted CyanopyrimidinesMcl-1/Bcl-2 InhibitionSKOV-3, MCF-7Induces apoptosis and cell cycle arrest[14]

Conclusion

The 4-(cyanomethyl)pyrimidine scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its structure is a carefully balanced interplay of an electron-deficient aromatic core and a highly reactive side chain. This duality provides chemists with a rich set of synthetic handles to create molecular diversity. From its fundamental role in nucleophilic aromatic substitutions to the nuanced reactivity of its acidic methylene protons and versatile nitrile group, this scaffold offers a robust platform for the rational design of novel therapeutics. The proven success of pyrimidine-based drugs, coupled with the demonstrated potential of the 4-(cyanomethyl)pyrimidine core in oncology and beyond, ensures that it will remain a focal point of research and development for years to come.

References

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). Journal of Radiological and Applied Sciences in Basic and Clinical Research.
  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2025). ResearchGate.
  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024). Annals of Translational Medicine.
  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). Journal of Drug Delivery and Therapeutics.
  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. (n.d.). RSC Publishing.
  • Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. (2025). PMC.
  • Application Notes and Protocols for 4-Pyrimidine Methanamine in Medicinal Chemistry. (n.d.). Benchchem.
  • Pyrimidine. (n.d.). PubChem.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). LinkedIn.
  • Pyrimidine, 4-methyl-. (n.d.). NIST WebBook.
  • Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Cyanopyrimidine. (n.d.). Benchchem.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
  • Using MO theory, give an explanation for the C-C bond length in cyanogen. (2014). Chemistry Stack Exchange.

Sources

Exploratory

The 2-Methoxy-5-Chloropyrimidine Scaffold: A Bifunctional Linchpin in Medicinal Chemistry

Executive Summary The 2-methoxy-5-chloropyrimidine scaffold (CAS: 22536-65-8) represents a "privileged structure" in modern drug discovery, particularly within the realm of kinase inhibition and agrochemical synthesis. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methoxy-5-chloropyrimidine scaffold (CAS: 22536-65-8) represents a "privileged structure" in modern drug discovery, particularly within the realm of kinase inhibition and agrochemical synthesis. Its utility stems from its unique bifunctional reactivity profile: the C-5 chlorine atom serves as a robust handle for transition-metal-catalyzed cross-coupling (building molecular complexity), while the C-2 methoxy group acts as a stable "mask" for the oxo-pyrimidine pharmacophore or a latent electrophile.

This guide details the synthetic utility, reaction protocols, and strategic applications of this scaffold, designed for medicinal chemists and process scientists.

Chemical Architecture & Reactivity Profile

The scaffold is defined by an electron-deficient pyrimidine ring substituted at the 2- and 5-positions. The electronic interplay between the ring nitrogen atoms and the substituents dictates its reactivity.

Electronic Properties[1][2]
  • C-5 Position (Chlorine): The C-5 position is electronically distinct from C-2/C-4/C-6. It is less susceptible to nucleophilic aromatic substitution (

    
    ) but highly amenable to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and lithium-halogen exchange.
    
  • C-2 Position (Methoxy): The methoxy group at C-2 is relatively inert to standard reduction but can be hydrolyzed to the pyrimidin-2(1H)-one (a key hydrogen-bonding motif in kinase hinges) or displaced by strong nucleophiles under forcing conditions.

Reactivity Map (DOT Visualization)

ReactivityMap Scaffold 2-Methoxy-5-chloropyrimidine BoronicAcid 2-Methoxy-5-pyrimidylboronic acid (Versatile Building Block) Scaffold->BoronicAcid Li-Halogen Exchange (n-BuLi, B(OiPr)3) Biaryl 5-Aryl-2-methoxypyrimidine (Kinase Inhibitor Core) Scaffold->Biaryl Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Pyrimidinone 5-Chloropyrimidin-2(1H)-one (H-Bond Donor/Acceptor) Scaffold->Pyrimidinone Demethylation (TMSI or HBr) Aminopyrimidine 2-Amino-5-chloropyrimidine (Via SNAr/Deprotection) Scaffold->Aminopyrimidine Ammonolysis (High Temp/Pressure)

Caption: Divergent synthetic pathways from the 2-methoxy-5-chloropyrimidine core.

Primary Synthetic Workflows

Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling

The chlorine atom at C-5 is less reactive than bromine or iodine. Therefore, standard Pd(


)

conditions may result in sluggish turnover. The use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) is recommended to facilitate the oxidative addition step.

Target: Synthesis of 5-Aryl-2-methoxypyrimidines (Bioactive Core).

Reagents & Conditions:

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
    .
  • Ligand: XPhos or SPhos (2-4 mol%).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.

  • Temperature: 90–100 °C.

Step-by-Step Methodology:

  • Charge: In a reaction vial, combine 2-methoxy-5-chloropyrimidine (1.0 equiv), Arylboronic acid (1.2–1.5 equiv),

    
     (2.0 equiv), and XPhos (0.04 equiv).
    
  • Purge: Seal the vial and purge with Argon for 5 minutes.

  • Catalyst Addition: Add

    
     (0.02 equiv) and degassed solvent (Dioxane/Water).
    
  • Reaction: Heat to 95 °C for 12–18 hours. Monitor by LC-MS for consumption of the chloride.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Lithiation to Boronic Acid

For cases where the pyrimidine acts as the nucleophile, converting the chloride to a boronic acid is necessary.

Target: 2-Methoxy-5-pyrimidylboronic acid.

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and cool to -78 °C under Argon.

  • Solvation: Dissolve 2-methoxy-5-chloropyrimidine in anhydrous THF.

  • Exchange: Add n-Butyllithium (1.1 equiv) dropwise.[1] Note: 5-Li species is unstable above -60 °C.

  • Quench: After 30 min at -78 °C, add Triisopropyl borate (1.2 equiv).

  • Hydrolysis: Warm to RT and quench with 2M HCl.

  • Isolation: Adjust pH to ~5-6 to precipitate the boronic acid or extract with EtOAc.

Medicinal Chemistry Applications

Kinase Inhibitor Design (The "Hinge Binder")

The pyrimidine ring is a classic bioisostere for the adenine ring of ATP. In many kinase inhibitors (e.g., JAK, PI3K, mTOR), the N-1 and N-3 atoms accept protons from the kinase hinge region.

  • Role of 2-Methoxy: Often serves as a prodrug moiety or a hydrophobic contact. In vivo, it can be metabolized to the 2-oxo form (lactam), which changes the hydrogen bonding donor/acceptor profile (D-A to A-D).

  • Role of 5-Aryl: The group attached at C-5 typically occupies the hydrophobic pocket (Gatekeeper region), determining selectivity.

Agrochemicals (Herbicides)

The scaffold is a congener of the intermediate used in Penoxsulam (a sulfonamide herbicide). While Penoxsulam utilizes a 2,4-dichloro-5-methoxy substitution pattern, the 2-methoxy-5-chloro core is widely used in discovery libraries for fungicides due to its metabolic stability in plants compared to the 2-methylthio analogs.

Comparative Data: Substituent Effects[4]
Substituent at C-2Substituent at C-5Reactivity (C-5)Metabolic StabilityPrimary Application
Methoxy (-OMe) Chloro (-Cl) Moderate (Suzuki) High Kinase Inhibitors, Fungicides
Methylthio (-SMe)Chloro (-Cl)High (Liebeskind-Srogl)Low (Oxidation to SO2Me)Synthetic Intermediate
Chloro (-Cl)Methoxy (-OMe)Low (C-5 is electron rich)ModerateSNAr Substrate (at C-2)

Strategic Visualization: SAR Logic

The following diagram illustrates why this specific scaffold is selected during Lead Optimization.

SAR_Logic Core 2-Methoxy-5-chloropyrimidine Solubility Lipophilicity (cLogP) Modulation Core->Solubility Metabolism Metabolic Soft Spot (O-Demethylation) Core->Metabolism Geometry Planar Geometry (Pi-Stacking) Core->Geometry Selectivity Vector for Gatekeeper Pocket Core->Selectivity C-5 Vector Potency High Affinity (Hinge Binding) Geometry->Potency Mimics Adenine

Caption: Structure-Activity Relationship (SAR) rationale for selecting the 2-methoxy-5-chloropyrimidine core.

References

  • Suzuki Cross-Coupling of Pyrimidines

    • Title: 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.[2][3]

    • Source: Organic & Biomolecular Chemistry, 2004.
    • URL:[Link]

  • Kinase Inhibitor Synthesis (General Pyrimidine Scaffolds)

    • Title: Recent Advances in Pyrimidine-Based Drugs.
    • Source: Molecules (PMC), 2021.
    • URL:[Link]

  • Agrochemical Applications (Penoxsulam Context)
  • Demethylation Protocols

    • Title: Chemoselective Demethylation of Methoxypyridine.[4][5]

    • Source: Synthesis (Thieme), 2019.

Sources

Foundational

The Privileged Scaffold: A Technical Guide to Pyrimidine-Based Endothelin Receptor Antagonists

Abstract The endothelin (ET) system, a potent regulator of vascular tone and cellular proliferation, is a validated therapeutic target for a range of cardiovascular and proliferative diseases.[1] Endothelin receptor anta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The endothelin (ET) system, a potent regulator of vascular tone and cellular proliferation, is a validated therapeutic target for a range of cardiovascular and proliferative diseases.[1] Endothelin receptor antagonists (ERAs), particularly those built upon the versatile pyrimidine scaffold, have emerged as a cornerstone of treatment for conditions like pulmonary arterial hypertension (PAH).[1][2] The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry, capable of yielding potent and selective ligands for diverse biological targets through systematic modification.[3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals engaged in the discovery and characterization of pyrimidine-based endothelin receptor antagonist analogs. We will dissect the underlying pathophysiology of the endothelin system, explore the structure-activity relationships (SAR) that govern antagonist potency and selectivity, and provide detailed, field-proven protocols for the synthesis and functional evaluation of these critical therapeutic agents.

The Endothelin System: A Critical Axis in Pathophysiology

  • ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to profound and sustained vasoconstriction and cell proliferation.[4][7]

  • ETB Receptors: These receptors have a more complex role. On vascular smooth muscle cells, they also mediate vasoconstriction.[8] However, on endothelial cells, ETB receptor activation stimulates the release of vasodilators like nitric oxide (NO) and prostacyclin, and importantly, facilitates the clearance of circulating ET-1.[7][8]

This dual nature of the ETB receptor is a critical consideration in drug design, leading to the development of both dual (ETA/ETB) and selective (ETA) antagonists.

Signaling Pathways

Activation of both ETA and ETB receptors on smooth muscle cells couples to Gq/11 proteins, activating phospholipase C (PLC).[1] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), culminating in muscle contraction.

Endothelin_Signaling cluster_SMC Vascular Smooth Muscle Cell cluster_EC Endothelial Cell ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds ETBR_SMC ETB Receptor (Smooth Muscle) ET1->ETBR_SMC Binds ETBR_EC ETB Receptor (Endothelial) ET1->ETBR_EC Binds Gq11 Gq/11 ETAR->Gq11 Activates ETBR_SMC->Gq11 Activates NO_PGI2 NO & PGI₂ Production ETBR_EC->NO_PGI2 Stimulates Clearance ET-1 Clearance ETBR_EC->Clearance Mediates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Vasoconstriction & Proliferation Ca_Release->Contraction PKC->Contraction Vasodilation Vasodilation NO_PGI2->Vasodilation

Caption: Endothelin receptor signaling pathways.

The Pyrimidine Scaffold: Design and Structure-Activity Relationships (SAR)

The development of non-peptide, orally active ERAs revolutionized the treatment of PAH. Many of the most successful antagonists, including bosentan and macitentan, are based on a substituted pyrimidine core.[2][9][10] The versatility of the pyrimidine ring allows for substitutions at multiple positions (typically 2, 4, 5, and 6), enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

A common structural motif for pyrimidine-based ERAs involves a central pyrimidine ring, a sulfonamide (or sulfamide) group, and various aryl or heterocyclic substituents that occupy the receptor's binding pocket.

Key Structural Features and SAR Insights

Systematic modification of the pyrimidine core has yielded critical insights into the features governing receptor affinity and selectivity.

  • The Sulfonamide/Sulfamide Linker: This group is crucial for interacting with key residues in the receptor binding pocket. For instance, in macitentan, the sulfamide group forms electrostatic interactions with residues like Q165 and K166 in the ETA receptor.[10]

  • Substitutions at the 2-position: Modifications at this position can significantly influence receptor affinity. The introduction of aryl, heteroaryl, or alkyl groups can modulate binding, though hydrophilic groups may increase water solubility at the cost of reduced ETA affinity.[11]

  • Substitutions at the 4- and 6-positions: These positions are often occupied by ether-linked side chains that extend into hydrophobic pockets of the receptor. The nature and length of these linkers are critical for optimizing receptor occupancy and duration of action, a key differentiator for macitentan.[8]

  • The 5-Aryl Group: A phenyl or substituted phenyl group at the 5-position is a common feature. This group often engages in hydrophobic interactions within the receptor. For example, the 5-(4-bromophenyl) group in macitentan contributes to its high affinity.[10]

Quantitative SAR of Alkyl Sulfamide Pyrimidine Derivatives

The following table, adapted from a study on alkyl sulfamide substituted pyrimidines, illustrates the impact of modifying the R group on ETA receptor inhibitory activity (IC50).[1] This quantitative data is essential for guiding lead optimization efforts.

Compound IDR Group StructureETA IC50 (µM)[1]
32 N-Cyclopropyl1.9
33 N-Cyclobutyl2.1
34 N-Cyclopentyl3.4
35 N-Morpholinyl1.4
36 N-Piperidinyl14

Data presented to illustrate the impact of R-group modification on antagonist potency.

This data demonstrates that subtle changes in the cyclic amine substituent can lead to significant variations in potency, highlighting the sensitivity of the receptor's binding pocket to steric and electronic factors.

Core Experimental Methodologies: A Practical Guide

The characterization of novel pyrimidine-based ERA analogs requires a robust and validated suite of in vitro and in vivo assays. This section provides detailed, step-by-step protocols for key experiments.

In Vitro Characterization: Receptor Binding Assays

Causality Behind Experimental Choices:

  • Assay Principle: Radioligand binding assays directly measure the affinity of a test compound for its target receptor by quantifying its ability to compete with a high-affinity radiolabeled ligand. This is the gold standard for determining binding constants (Ki).

  • Choice of System: Chinese Hamster Ovary (CHO) cells are frequently used for stably expressing recombinant human ETA and ETB receptors.[12] This is because they are a robust mammalian cell line, easy to transfect and culture, and provide a clean background for studying a specific receptor without interference from other endogenous receptors.[13] They also perform human-like post-translational modifications, which can be critical for proper receptor folding and function.[13]

  • Membrane Preparation:

    • Culture CHO cells stably expressing either human ETA or ETB receptors to ~90% confluency.

    • Wash the cell monolayer with ice-cold Phosphate Buffered Saline (PBS).

    • Harvest cells by scraping into a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in a fresh binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine protein concentration using a BCA or Bradford assay.

  • Assay Setup (96-well format):

    • Prepare serial dilutions of the pyrimidine test compounds in binding buffer.

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL binding buffer, 50 µL radioligand (e.g., [¹²⁵I]-ET-1 at a concentration near its Kd), and 100 µL of membrane preparation.

      • Non-Specific Binding (NSB): 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 1 µM unlabeled ET-1), 50 µL radioligand, and 100 µL of membrane preparation.

      • Competition: 50 µL of test compound dilution, 50 µL radioligand, and 100 µL of membrane preparation.

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[7][14]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[7]

    • Wash the filters rapidly four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start: CHO Cells (ETA or ETB expressing) Prep Membrane Preparation (Homogenization & Centrifugation) Start->Prep Assay Assay Plate Setup (Total, NSB, Competition) Prep->Assay Incubate Incubation (30°C, 60-90 min) Assay->Incubate Filter Rapid Vacuum Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting (Quantify ¹²⁵I) Filter->Count Analyze Data Analysis (Calculate IC₅₀ & Ki) Count->Analyze End End: Affinity Determined Analyze->End

Caption: Workflow for Radioligand Binding Assay.

In Vitro Characterization: Functional Assays

Causality Behind Experimental Choices:

  • Assay Principle: A binding event is only therapeutically relevant if it produces a functional consequence. Calcium mobilization assays measure the increase in intracellular calcium concentration that occurs downstream of Gq-coupled receptor activation.[15] This provides a direct measure of a compound's ability to antagonize the functional response to ET-1.

  • Choice of System: The Fluorometric Imaging Plate Reader (FLIPR) system is the industry standard for high-throughput calcium mobilization assays.[16] It uses a calcium-sensitive fluorescent dye and an integrated fluidics system to add agonist and record the kinetic fluorescence response in real-time across a microplate.[15]

  • Cell Preparation:

    • Seed CHO cells stably co-expressing the target receptor (ETA or ETB) and a promiscuous G-protein like Gα16 (if the receptor does not endogenously couple well to calcium signaling) into black-wall, clear-bottom 96- or 384-well plates.[12]

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to form a monolayer.

  • Dye Loading:

    • Prepare the dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium Assay Kit). This typically includes a calcium-sensitive dye (like Fluo-4 AM) and probenecid (to prevent dye leakage from the cells).[16]

    • Remove the culture medium from the cell plate and add an equal volume of the prepared dye loading buffer.

    • Incubate the plate for 1 hour at 37°C, 5% CO₂.

  • Assay Execution on FLIPR:

    • Prepare a compound plate containing serial dilutions of the pyrimidine test compounds.

    • Prepare an agonist plate containing ET-1 at a concentration that elicits ~80% of the maximal response (EC80). This concentration is chosen to provide a robust signal window for detecting antagonism.

    • Place the cell plate, compound plate, and agonist plate into the FLIPR instrument.

    • Program the instrument to first add the test compounds (or buffer for control wells) to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes). This allows the antagonist to bind to the receptors.

    • The instrument will then add the ET-1 agonist from the agonist plate and immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • The FLIPR software will generate kinetic response curves (Relative Fluorescence Units vs. Time).

    • Calculate the peak fluorescence response for each well.

    • Normalize the data, setting the response in the absence of antagonist (agonist only) as 100% and the response in the absence of agonist (buffer only) as 0%.

    • Plot the % inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of antagonist that inhibits 50% of the ET-1-induced calcium response.

In Vivo Characterization: Hypertensive Rat Models

Causality Behind Experimental Choices:

  • Assay Principle: In vivo models are essential to determine if an antagonist's in vitro potency translates to efficacy in a complex physiological system, and to assess its pharmacokinetic and safety profile.

  • Choice of Model: The Dahl salt-sensitive (SS) rat is a well-established genetic model of hypertension. When fed a high-salt diet, these rats develop severe hypertension, mimicking aspects of salt-sensitive hypertension in humans.[5] This model is particularly relevant for ET antagonists because the endothelin system is known to be upregulated and contribute to the pathology in these animals, providing a clear disease-relevant context to test for blood pressure reduction.

  • Animal Preparation and Diet:

    • Use male Dahl salt-sensitive rats (approx. 8-10 weeks old).

    • Surgically implant radiotelemetry transmitters with the catheter inserted into the femoral or carotid artery for direct and continuous blood pressure measurement. Allow animals to recover for at least one week.

    • Switch the rats from a normal diet to a high-salt diet (e.g., 8% NaCl) to induce hypertension. Monitor blood pressure daily until a stable hypertensive state is achieved (typically 2-3 weeks).

  • Drug Administration:

    • Prepare the pyrimidine test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer the compound to the conscious, freely moving rats via oral gavage (p.o.) at various dose levels. Include a vehicle-only control group.

  • Blood Pressure Measurement:

    • Record mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate continuously using the radiotelemetry system.

    • Collect baseline data for at least 24 hours prior to drug administration.

    • Continue recording for at least 24 hours post-dosing to capture the full time-course of the antihypertensive effect and determine the duration of action.

  • Data Analysis:

    • Average the blood pressure data into time bins (e.g., 15-minute or 1-hour intervals).

    • For each animal, calculate the change in MAP from its own pre-dose baseline at each time point.

    • Plot the mean change in MAP (± SEM) versus time for each dose group.

    • Determine key pharmacodynamic parameters such as the maximum reduction in blood pressure (Emax) and the time to maximum effect (Tmax).

    • Construct a dose-response curve by plotting the maximal blood pressure reduction against the log of the dose to estimate the ED50 (the dose required to achieve 50% of the maximal effect).

Advanced Concepts & Troubleshooting

Biased Antagonism: A New Frontier

Recent research has revealed that GPCR signaling is more complex than a simple on/off switch. Ligands can stabilize different receptor conformations, leading to preferential activation of one downstream pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). This phenomenon is known as "biased agonism."[16]

Similarly, "biased antagonism" describes antagonists that selectively block one signaling pathway more effectively than another. Bosentan, a pyrimidine-based dual ERA, has been shown to be an ETA β-arrestin biased antagonist. It is significantly more potent at blocking β-arrestin recruitment than it is at blocking G-protein-mediated vasoconstriction. This is a crucial insight, as the proliferative signaling of ET-1, which contributes to vascular remodeling in PAH, is thought to be mediated by the β-arrestin pathway. Bosentan's clinical efficacy, which can appear greater than its in vitro potency in simple functional assays might suggest, may be partly explained by this biased antagonism of detrimental proliferative signals. Investigating the bias of new analogs could be a key strategy for developing next-generation ERAs with improved therapeutic profiles.

Common Pitfalls and Troubleshooting
  • Synthesis: Low yields in pyrimidine synthesis, particularly via multicomponent reactions like the Biginelli reaction, are common. This can be due to side reactions (e.g., Knoevenagel or aldol condensations). Troubleshooting: Optimize reaction temperature, change the order of reagent addition, or explore alternative catalysts (e.g., Lewis acids) and solvent systems.

  • Binding Assays: High non-specific binding can obscure the specific signal. Troubleshooting: Ensure proper filter pre-soaking (PEI is critical), include BSA in the binding buffer, and optimize the amount of membrane protein used. Ensure complete and rapid washing.

  • Functional Assays: A low signal-to-background ratio (assay window) can make data interpretation difficult. Troubleshooting: Optimize cell seeding density, ensure the health of the cells, confirm the activity of the agonist stock, and adjust FLIPR read settings (e.g., LED intensity). For some receptors, co-expression of a chimeric G-protein may be necessary to couple the receptor to a calcium signal.[12]

  • In Vivo Studies: High variability in blood pressure readings between animals can mask a drug effect. Troubleshooting: Ensure adequate recovery time after surgery, allow animals to acclimatize to handling, and use a crossover study design where each animal serves as its own control if the drug's washout period is appropriate.

Conclusion

The pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and clinically successful endothelin receptor antagonists. A deep understanding of the endothelin system's role in disease, coupled with a rational, data-driven approach to medicinal chemistry, is paramount. The experimental protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to navigate the complexities of this target class. By integrating robust in vitro characterization with carefully chosen in vivo models, and by embracing advanced concepts such as biased antagonism, the scientific community can continue to innovate and develop next-generation pyrimidine-based therapeutics with enhanced efficacy and safety for patients with cardiovascular and proliferative diseases.

References

  • Morimoto, H., Shimadzu, H., Hosaka, T., Kawase, Y., Yasuda, K., Kikkawa, K., Yamauchi-Kohno, R., & Yamada, K. (2002). Modifications and structure-activity relationships at the 2-position of 4-sulfonamidopyrimidine derivatives as potent endothelin antagonists. Bioorganic & Medicinal Chemistry Letters, 12(1), 71-75. [Link]

  • Imai, T., Hirata, Y., Emori, T., Yanagisawa, M., Masaki, T., & Marumo, F. (1992). Pathophysiological Roles of Endothelin Receptors in Cardiovascular Diseases. J-Stage. [Link]

  • Kumari, R., Burakle, P. V., Salma, A., Kapoor, B., Kulkarni, M. H., Badadhe, S. G., Varshney, H., Kumar, M., & Raghuwanshi, M. (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. IntechOpen. [Link]

  • Rembold, C. M. (2020, March 18). Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. International Journal of Molecular Sciences, 21(6), 2045. [Link]

  • Davenport, A. P., Ambery, P., & Greasley, P. J. (2023, November 2). Understanding the role of endothelin-1 (ET-1). AstraZeneca. [Link]

  • Levin, E. R. (2000, November 7). Endothelins and Endothelin Receptor Antagonists. Circulation, 102(19), 2333-2336. [Link]

  • Saleem, M. A., & Adnan, M. (2023, May 1). Physiology, Endothelin. StatPearls - NCBI Bookshelf. [Link]

  • Drugs.com. (2026, January 11). Ambrisentan Tablets: Package Insert / Prescribing Info / MOA. [Link]

  • PubChem. (n.d.). Bosentan. Retrieved February 24, 2026, from [Link]

  • Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. [Link]

  • Maguire, J. J., & Davenport, A. P. (2016). Evidence for biased agonists and antagonists at the endothelin receptors. Life sciences, 159, 30–33. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. [Link]

  • PubChem. (n.d.). Macitentan. Retrieved February 24, 2026, from [Link]

  • Mihara, S., Sakurai, K., Nakamura, M., Konoike, T., & Fujimoto, M. (1993). Structure-activity relationships of an endothelin ETA receptor antagonist, 50-235, and its derivatives. European journal of pharmacology, 247(2), 219–221. [Link]

  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 154-166. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

  • Lerman, L. O. (2005). Lewis Dahl and the genetics of salt-induced hypertension. The Journal of clinical investigation, 115(11), 2969. [Link]

  • Woszczek, G., & Seeds, D. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. In Methods in Molecular Biology (Vol. 1272, pp. 79-89). Springer. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of Bosentan (1). [Link]

  • Wu-Wong, J. R., Chiou, W. J., Magnuson, S. R., Opgenorth, T. J., & Lin, C. W. (1996). Endothelins and endothelin receptor antagonists: binding to plasma proteins. Life sciences, 58(15), 1241–1248. [Link]

  • Gardiner, S. M., Kemp, P. A., March, J. E., & Bennett, T. (1998). Cardiovascular effects of endothelin-1 and endothelin antagonists in conscious, hypertensive ((mRen-2)27) rats. British journal of pharmacology, 125(4), 635–645. [Link]

  • Lee, J. H., Kim, M. J., Choi, Y. J., & Lee, Y. M. (2021). Dahl Salt-Resistant Rat Is Protected against Hypertension during Diet-Induced Obesity. Journal of obesity, 2021, 6689843. [Link]

  • Pollock, D. M., & Pollock, J. S. (1998). Effect of an Endothelin Antagonist on Hemodynamic Responses to Angiotensin II. Hypertension, 32(1), 56-61. [Link]

  • Boss, C., Bolli, M. H., & Weller, T. (2016). From bosentan (Tracleer®) to macitentan (Opsumit®): The medicinal chemistry perspective. Bioorganic & medicinal chemistry letters, 26(15), 3433–3443. [Link]

  • Maguire, J. J. (2016). Evidence for biased agonists and antagonists at the endothelin receptors. Life sciences, 159, 30–33. [Link]

  • Cardiovascular Pharmacology Concepts. (n.d.). Endothelin Receptor Antagonists. [Link]

  • Richard, V., Kauser, K., & Rubanyi, G. M. (1995). In Vivo Evidence of an Endothelin-Induced Vasopressor Tone After Inhibition of Nitric Oxide Synthesis in Rats. Circulation, 91(3), 771-775. [Link]

  • Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., ... & Weller, T. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of medicinal chemistry, 55(17), 7849–7861. [Link]

  • ResearchGate. (2016, February 16). Evidence for biased agonists and antagonists at the endothelin receptors. [Link]

  • ResearchGate. (2025, August 10). Characterization of CHO Cells Stably Expressing a Gα 16/z Chimera for High Throughput Screening of GPCRs. [Link]

  • J-Stage. (n.d.). Biased Agonism of the Angiotensin II Type I Receptor. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]

  • Phillips, J. K., & Prabhakar, N. R. (2006). Endothelin type A receptor antagonist normalizes blood pressure in rats exposed to eucapnic intermittent hypoxia. American journal of physiology. Heart and circulatory physiology, 291(5), H2237–H2242. [Link]

  • Bhat, A. R., Shalla, A. H., & Dongre, R. S. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 9(1), e202303986. [Link]

  • Agilent. (n.d.). From Classical to Online Monitoring of G-Protein-Coupled Receptor Stimulation in Living Cells. [Link]

  • Bogdan, S., Luca, V., Ober, C., Melega, I., Pestean, C., Codea, R., & Oana, L. (2019). Comparison among different methods for blood pressure monitoring in rats: literature review. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Veterinary Medicine, 76(1), 17-23. [Link]

  • Boyd, S., & Burns, M. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 13(10), 967-975. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. [Link]

  • evitria. (2024, June 3). 7 reasons for us to choose Chinese hamster ovary (CHO) cells for recombinant protein production. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of fused pyrimidines from 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile

Application Note: Strategic Synthesis of Fused Pyrimidines from 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile Executive Summary This guide details the synthetic utility of 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fused Pyrimidines from 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile

Executive Summary

This guide details the synthetic utility of 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile (CAS: Derivative of generic 4-cyanomethyl-5-halopyrimidines) as a linchpin precursor for fused heterocyclic systems. Specifically, this scaffold enables the rapid construction of pyrrolo[2,3-d]pyrimidines (7-deazapurines) and pyrimido[4,5-d]pyrimidines . These fused systems are privileged structures in kinase inhibitor discovery (e.g., JAK1/2/3 inhibitors).

The protocols herein prioritize regiocontrol , utilizing the orthogonal reactivity of the acidic acetonitrile methylene, the electrophilic C-5 chlorine, and the chemically distinct C-2 methoxy group.

Strategic Analysis: The "Three-Point" Reactivity

To successfully utilize this starting material, researchers must understand its three distinct reactive centers. This is not merely a substrate; it is a programmable scaffold.

SiteFunctional GroupReactivity ProfileStrategic Utility
C-4 Side Chain Acetonitrile (

)
High Acidity (pKa ~12-15). The electron-deficient pyrimidine ring stabilizes the carbanion.Primary site for electrophilic attack (e.g., DMF-DMA, aldehydes).
C-5 Chlorine (

)
Electrophilic Handle. Generally resistant to intermolecular

but highly susceptible to intramolecular cyclization.
The "closing" point for the fused ring.
C-2 Methoxy (

)
Masked Electrophile. Stable under basic cyclization conditions but can be hydrolyzed to a carbonyl (oxo) or displaced by amines later.Late-stage diversification or solubility enhancement.

Experimental Protocols

Protocol A: Synthesis of 7-Substituted-7H-pyrrolo[2,3-d]pyrimidines

Target Application: Synthesis of 7-deazapurine analogs (Bioisosteres of Adenine).

Mechanism: This reaction proceeds via a "DMF-DMA Cascade." The dimethylformamide dimethyl acetal converts the nitrile to an electron-rich enamine. Subsequent treatment with a primary amine initiates an addition-elimination sequence, followed by an intramolecular


 displacement of the C-5 chlorine.

Reagents:

  • Starting Material: 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile (1.0 eq)

  • Reagent A: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)

  • Reagent B: Primary Amine (R-NH₂, e.g., Aniline, Benzylamine) (1.2 eq)

  • Solvent: DMF or Toluene (Anhydrous)

  • Catalyst (Optional): Acetic Acid (glacial)[1]

Step-by-Step Methodology:

  • Enamine Formation:

    • Charge a reaction vessel with the starting nitrile and anhydrous DMF (0.5 M concentration).

    • Add DMF-DMA (1.5 eq) dropwise under nitrogen.

    • Heat to 80°C for 2–4 hours.

    • Checkpoint: Monitor TLC/LC-MS for the disappearance of the starting nitrile and formation of the intermediate 3-(dimethylamino)-2-(5-chloro-2-methoxypyrimidin-4-yl)acrylonitrile.

    • Note: If the intermediate is stable, it can be isolated via concentration in vacuo. However, a "telescoped" (one-pot) procedure is often preferred.

  • Cyclization:

    • Cool the mixture to room temperature.

    • Add the Primary Amine (1.2 eq).

    • Raise temperature to 100–120°C . Stir for 4–12 hours.

    • Mechanism Check: The amine displaces the dimethylamino group. The resulting -NH- then attacks the C-5 position, displacing the Chloride ion.

  • Work-up:

    • Cool to room temperature.[2][3][4][5] Pour the reaction mixture into ice-water.

    • The product often precipitates. Filter the solid.

    • If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, and dry over

      
      .
      
  • Purification:

    • Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc gradient).

Expected Yield: 60–85% (Dependent on the nucleophilicity of the amine).

Protocol B: Synthesis of Pyrimido[4,5-d]pyrimidines

Target Application: Folate antagonists and kinase inhibitors.

Mechanism: Condensation of the enamine intermediate with amidines or guanidines.

Step-by-Step Methodology:

  • Intermediate Preparation:

    • Prepare the enamine intermediate as described in Protocol A (Step 1). Remove excess DMF-DMA in vacuo to avoid side reactions.

  • Condensation:

    • Dissolve the enamine residue in Ethanol or n-Butanol.

    • Add the Amidine or Guanidine salt (e.g., Acetamidine HCl) (1.5 eq).

    • Add a base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (

      
      ) (2.0 eq) to free the amidine.
      
    • Reflux for 6–12 hours.

  • Isolation:

    • Evaporate solvent.[2][5] Resuspend residue in water.[5]

    • Neutralize with dilute HCl if necessary to precipitate the product.

Visualization & Logic Flows

Figure 1: Divergent Synthesis Pathway

This diagram illustrates the branching utility of the starting material.

G SM 2-(5-Chloro-2-methoxypyrimidin-4-yl) acetonitrile Inter Enamine Intermediate (via DMF-DMA) SM->Inter DMF-DMA 80°C Prod3 Pyrazolo[3,4-d]pyrimidine SM->Prod3 + Hydrazine Direct Cyclization Prod1 Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) Inter->Prod1 + R-NH2 Cyclization (-Cl) Prod2 Pyrimido[4,5-d]pyrimidine Inter->Prod2 + Amidine/Guanidine Cyclization

Caption: Divergent synthetic pathways from the core scaffold. The Enamine intermediate is the key "switch" point.

Figure 2: Mechanistic Decision Tree for Protocol A

Logic Start Start: Reaction Monitoring Check1 Is Enamine formed? (LCMS: M+55 peak) Start->Check1 Action1 Add excess DMF-DMA Increase Temp to 90°C Check1->Action1 No Step2 Add Primary Amine (R-NH2) Check1->Step2 Yes Action1->Check1 Check2 Is Cyclization complete? (Loss of Cl isotope pattern) Step2->Check2 Action2 Add Base (K2CO3) Increase Temp to 120°C Check2->Action2 No Finish Isolate Product Check2->Finish Yes Action2->Check2

Caption: Decision matrix for optimizing the pyrrolo[2,3-d]pyrimidine synthesis.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of the nitrile or enamine due to moisture.Ensure DMF is anhydrous. Use molecular sieves.
Incomplete Cyclization The amine is too bulky or not nucleophilic enough.Switch solvent to n-Butanol (higher boiling point) or add a mild base (

) to assist Cl displacement.
Side Product: Hydrolysis 2-OMe group converts to 2-OH (oxo) under harsh acidic/basic conditions.Avoid strong aqueous acids. If 2-oxo is desired, perform hydrolysis after cyclization.

References

  • General Synthesis of Pyrrolo[2,3-d]pyrimidines

    • Title: One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
    • Source: SciELO (Journal of the Mexican Chemical Society).
    • URL:[Link][6][7][8][9]

  • DMF-DMA Reactivity with Heterocyclic Acetonitriles

    • Title: Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.[1][7][10]

    • Source: International Journal of Organic Chemistry (via ResearchGate).[10]

    • URL:[Link]

  • Synthesis of 2-Substituted Pyrimidines (General Methodology)

    • Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
    • Source: Organic-Chemistry.org (Synthesis 2002).
    • URL:[Link]

  • Patent Literature (JAK Inhibitor Precursors)

Sources

Application

Hydrolysis of pyrimidine acetonitrile to acetic acid derivatives

Application Notes & Protocols Topic: Strategic Hydrolysis of Pyrimidine Acetonitriles to Acetic Acid Derivatives for Pharmaceutical Research Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Hydrolysis of Pyrimidine Acetonitriles to Acetic Acid Derivatives for Pharmaceutical Research

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrimidine acetic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities.[1][2][3] The synthetic conversion of readily available pyrimidine acetonitriles to their corresponding acetic acid derivatives via hydrolysis is a fundamental and critical transformation. This document provides an in-depth guide to this process, moving beyond a simple recitation of steps to explain the underlying chemical principles, strategic choices, and practical considerations essential for success in a research and development setting. We will dissect both acid- and base-catalyzed hydrolysis mechanisms, present validated, step-by-step protocols, and offer comprehensive guidance on reaction monitoring, product characterization, and troubleshooting.

The Mechanistic Underpinnings: A Tale of Two Pathways

The hydrolysis of a nitrile to a carboxylic acid is not a single-step event but a two-part transformation that first proceeds through an amide intermediate.[4][5][6] The choice between acidic and basic conditions dictates the specific mechanistic pathway and can significantly influence reaction outcomes, particularly with sensitive pyrimidine substrates.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This crucial first step dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[7][8] The subsequent cascade of proton transfers and tautomerization leads to the formation of an amide, which is then further hydrolyzed to the final carboxylic acid and an ammonium salt.[4][6][7]

Acid_Hydrolysis_Mechanism cluster_part1 Part 1: Nitrile to Amide cluster_part2 Part 2: Amide to Carboxylic Acid reactant reactant intermediate intermediate product product reagent reagent PyCN Pyrimidine-CH₂-C≡N H_plus1 + H⁺ PyCN->H_plus1 PyCN_H Pyrimidine-CH₂-C≡N⁺H H_plus1->PyCN_H H2O_1 + H₂O PyCN_H->H2O_1 Imidic_Acid_H Protonated Imidic Acid H2O_1->Imidic_Acid_H H_minus1 - H⁺ Imidic_Acid_H->H_minus1 Amide Pyrimidine-CH₂-CONH₂ (Amide Intermediate) H_minus1->Amide Amide2 Pyrimidine-CH₂-CONH₂ H_plus2 + H⁺, +H₂O Amide2->H_plus2 Tetrahedral_Int Tetrahedral Intermediate H_plus2->Tetrahedral_Int H_minus2 - NH₄⁺ Tetrahedral_Int->H_minus2 PyCOOH Pyrimidine-CH₂-COOH H_minus2->PyCOOH

Caption: Acid-catalyzed hydrolysis of pyrimidine acetonitrile.

Base-Catalyzed Hydrolysis

In contrast, the base-catalyzed pathway relies on the direct nucleophilic attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic nitrile carbon.[7][9] This forms an imidic acid intermediate after protonation by water.[4][7] Tautomerization then yields the amide. The amide is subsequently hydrolyzed by another hydroxide ion attack, ultimately forming a carboxylate salt.[9] A final acidification step is required to obtain the neutral carboxylic acid.[6]

Base_Hydrolysis_Mechanism cluster_part1 Part 1: Nitrile to Amide cluster_part2 Part 2: Amide to Carboxylate Salt reactant reactant intermediate intermediate product product reagent reagent PyCN Pyrimidine-CH₂-C≡N OH_1 + OH⁻ PyCN->OH_1 Anion_Int Anionic Intermediate OH_1->Anion_Int H2O_1 + H₂O Anion_Int->H2O_1 Amide Pyrimidine-CH₂-CONH₂ (Amide Intermediate) H2O_1->Amide Amide2 Pyrimidine-CH₂-CONH₂ OH_2 + OH⁻ Amide2->OH_2 Tetrahedral_Int Tetrahedral Intermediate OH_2->Tetrahedral_Int NH2_minus - NH₃ Tetrahedral_Int->NH2_minus PyCOO Pyrimidine-CH₂-COO⁻ (Carboxylate Salt) NH2_minus->PyCOO

Caption: Base-catalyzed hydrolysis of pyrimidine acetonitrile.

Strategic Considerations for Method Selection

The choice between acid and base catalysis is not arbitrary and depends on the overall structure of the pyrimidine acetonitrile substrate.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisRationale & Causality
Substrate Stability Preferred for substrates with acid-labile groups (e.g., Boc protecting groups, certain ethers).Preferred for substrates with base-labile groups (e.g., esters, some amides). The hydrolytic conditions must be orthogonal to other functional groups present in the molecule to avoid unwanted side reactions and protect molecular integrity.
Final Product Directly yields the carboxylic acid.Yields a carboxylate salt, requiring a separate acidification step.[6]This adds an extra step to the workup, which can be a consideration for process efficiency and scale-up.
Reaction Rate Can be slower, sometimes requiring higher temperatures or stronger acids.[10]Often faster due to the potent nucleophilicity of the hydroxide ion.For sterically hindered or electron-rich nitriles, base catalysis can provide the necessary kinetic push.
Byproducts Forms ammonium salts (e.g., NH₄Cl).Liberates ammonia gas (NH₃), which must be managed.[6]The evolution of ammonia gas requires a well-ventilated fume hood and can be used as a qualitative indicator of reaction progress.

Validated Experimental Protocols

The following protocols are designed as robust starting points for the hydrolysis of a generic substituted pyrimidine acetonitrile. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate.

Experimental_Workflow start_end start_end process process analysis analysis decision decision Start Start: Pyrimidine Acetonitrile Setup Setup Reaction: Substrate + Acid/Base + Solvent Start->Setup Reflux Heat to Reflux (e.g., 60-100 °C) Setup->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Complete Reaction Complete? Monitor->Complete Complete->Reflux No Workup Aqueous Workup (& Acidification for Base Rxn) Complete->Workup Yes Extract Extract with Organic Solvent Workup->Extract Purify Purify Crude Product (Recrystallization/Chromatography) Extract->Purify Characterize Characterize Product (NMR, MS, FTIR) Purify->Characterize End End: Pure Pyrimidine Acetic Acid Characterize->End

Caption: General experimental workflow for nitrile hydrolysis.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is well-suited for pyrimidine scaffolds that are stable to strong acids.

Materials:

  • Substituted Pyrimidine Acetonitrile (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 37%) or Sulfuric Acid (H₂SO₄, 98%)

  • Water (H₂O)

  • Dioxane or Acetic Acid (as co-solvent, optional)

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

Procedure:

  • Reaction Setup: To a round-bottom flask, add the pyrimidine acetonitrile (1.0 eq). Add a 1:1 mixture of water and concentrated HCl (e.g., 6M final concentration, 5-10 volumes). If solubility is poor, a co-solvent like dioxane can be added.

  • Causality: Using a strong acid like HCl or H₂SO₄ ensures efficient protonation of the nitrile, which is the rate-determining step for the initial nucleophilic attack by water.

  • Hydrolysis: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the carboxylic acid) indicates conversion. A typical reaction time is 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Neutralization & Extraction: Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until CO₂ evolution ceases (pH ~7-8). Extract the aqueous layer with an organic solvent like ethyl acetate (3x volumes).

  • Causality: Neutralization converts the product to its carboxylate salt, which may remain in the aqueous layer. Subsequent re-acidification (if needed) or direct extraction is crucial. For many products, extraction from a slightly acidic (pH 3-4) solution is most effective.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude pyrimidine acetic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.[11]

Protocol 2: Base-Catalyzed Hydrolysis

Ideal for substrates bearing acid-sensitive functional groups.

Materials:

  • Substituted Pyrimidine Acetonitrile (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

  • Water (H₂O) or a mixture with Ethanol/Methanol

  • Diethyl Ether or Dichloromethane (for washing)

  • Concentrated Hydrochloric Acid (HCl) or 1M HCl solution

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard reflux apparatus.

Procedure:

  • Reaction Setup: Dissolve the pyrimidine acetonitrile (1.0 eq) in water or an alcohol/water mixture (5-10 volumes). Add NaOH or KOH pellets (2-5 eq).

  • Causality: A stoichiometric excess of base is required to drive the reaction to completion and hydrolyze both the nitrile and the intermediate amide.[12]

  • Hydrolysis: Heat the mixture to reflux (typically 60-100 °C) and stir. The evolution of ammonia gas may be observed.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up & Washing: Cool the reaction to room temperature. Dilute with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidification: Place the aqueous layer in an ice bath and carefully acidify with concentrated or 1M HCl until the pH is ~2-3. The pyrimidine acetic acid product will often precipitate as a solid.

  • Causality: This is the critical product-forming step. The strong acid protonates the carboxylate salt, converting it into the neutral, and often less water-soluble, carboxylic acid.[6]

  • Isolation/Extraction: If a precipitate forms, collect it by filtration. If no solid forms, extract the acidified aqueous layer with ethyl acetate (3x volumes).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[13]

Analytical Characterization: Validating Your Product

Unequivocal characterization of the final product is essential for scientific integrity.

TechniqueExpected Observation for Pyrimidine Acetic AcidRationale
¹H NMR Disappearance of the acetonitrile -CH₂- signal. Appearance of a new -CH₂- signal, often shifted slightly. A very broad singlet for the carboxylic acid proton (-COOH) typically appears far downfield (>10 ppm) or may not be observed.[14]The change in the chemical environment of the methylene protons provides direct evidence of the functional group transformation. The acidic proton is often broad due to hydrogen bonding and exchange.
¹³C NMR Disappearance of the nitrile carbon signal (~115-125 ppm).[15] Appearance of a new carbonyl carbon signal for the carboxylic acid (~170-185 ppm).[15]This provides definitive proof of the conversion of the nitrile functional group to a carboxylic acid.
FTIR Disappearance of the sharp C≡N stretch (~2210-2260 cm⁻¹). Appearance of a very broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700-1725 cm⁻¹).[16][17]These characteristic absorption bands are hallmarks of the carboxylic acid functional group. The broadness of the O-H band is due to extensive hydrogen bonding.
Mass Spec (MS) The molecular ion peak (M⁺) will correspond to the molecular weight of the pyrimidine acetic acid, reflecting the addition of two water molecules and the loss of one nitrogen atom from the starting material (a net addition of 31 mass units).[16][17]Mass spectrometry confirms that the correct overall transformation has occurred and provides the molecular weight of the final product.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021, September 25). Chemistry Steps. [Link]

  • 20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. [Link]

  • Video: Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. [Link]

  • 20.7 Chemistry of Nitriles. (2023, September 20). OpenStax. [Link]

  • Carboxylic acids and Nitriles. Philadelphia University. [Link]

  • Martínková, L., & Veselá, A. B. The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. [Link]

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822.
  • Hydrolysing Nitriles. Chemguide. [Link]

  • 21.5. Hydrolysis of nitriles. Lumen Learning, Organic Chemistry II. [Link]

  • Gabov, V. M., et al. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]

  • Activated Nitriles in Heterocyclic Synthesis. Synthesis of Pyrimidine Derivatives. ResearchGate. [Link]

  • Ch20: RCN to RCO2H. University of Calgary, Department of Chemistry. [Link]

  • Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. (2023, May 5). International Journal of Research Publication and Reviews. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). World Journal of Pharmaceutical and Life Sciences. [Link]

  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025, May 18). Pandawa Institute Journals. [Link]

  • Synthesis of Pyrimidine Derivatives. Tanta University. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021, June 25). JACSDirectory. [Link]

  • Screening methods based on ammonia analysis. ResearchGate. [Link]

  • Hussein, A., Eshak, E., & Abu-Shanab, F. (2015). Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3',2':4,5]Thieno[2,3-d] Pyrimidines Derivative. Open Access Library Journal, 2, 1-9. [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science. [Link]

  • Hydrolysis of Nitriles. Organic Synthesis. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). PMC. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025, August 8). ResearchGate. [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (2023, June 1). Baghdad Science Journal. [Link]

  • Hydrolysis of Nitriles. (2025, June 23). Save My Exams. [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing. [Link]

  • Process for the hydrolysis of nitriles. (1975). U.S. Patent No. 3,876,691.
  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2026, February 7). ResearchGate. [Link]

  • 2-mercaptopyrimidine. Organic Syntheses Procedure. [Link]

Sources

Method

Reduction of 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile to ethylamine

Application Note: Selective Reduction of 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile to Ethylamine Executive Summary & Strategic Analysis This Application Note details the chemoselective reduction of 2-(5-chloro-2-m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reduction of 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile to Ethylamine

Executive Summary & Strategic Analysis

This Application Note details the chemoselective reduction of 2-(5-chloro-2-methoxypyrimidin-4-yl)acetonitrile (SM) to its corresponding primary amine, 2-(5-chloro-2-methoxypyrimidin-4-yl)ethan-1-amine .

This transformation is a critical step in the synthesis of pyrimidine-based kinase inhibitors (e.g., EGFR, JAK, or CDK inhibitors). The structural motif—a pyrimidine ring substituted with a chlorine atom at C5 and a methoxy group at C2—presents a specific chemo-selectivity challenge.

The Core Challenge: Dehalogenation vs. Reduction Standard nitrile reduction methods (e.g., Pd/C catalytic hydrogenation or LiAlH₄) pose a high risk of side reactions for this substrate:

  • Hydrodehalogenation: The C5-Chlorine bond is labile under standard hydrogenation conditions (Pd/C, H₂), leading to the des-chloro impurity.

  • Nucleophilic Aromatic Substitution (SₙAr): Strong hydride donors (like LiAlH₄) can attack the electron-deficient pyrimidine ring, potentially displacing the methoxy group or the chloride.

  • Dimerization: Reduction of nitriles often yields secondary amine dimers as major byproducts.

The Solution: This guide prioritizes Cobalt(II) Chloride–Sodium Borohydride (CoCl₂/NaBH₄) as the primary method. This "in-situ generated metal boride" system offers exceptional selectivity, reducing the nitrile under mild conditions while preserving the aryl chloride and methoxy groups. A secondary protocol using Raney Nickel is provided for scale-up scenarios where heterogeneous catalysis is preferred.

Reaction Scheme & Mechanism

The reduction proceeds via the formation of a cobalt-boride complex, which coordinates to the nitrile nitrogen, facilitating hydride transfer without affecting the aryl-chloride bond.

ReactionScheme SM Starting Material (Nitrile) C8H6ClN3O Intermediate Co-Complexed Imine Species SM->Intermediate Coordination Reagents Reagents: CoCl2·6H2O (Cat.) NaBH4 (Excess) MeOH, 0°C Reagents->Intermediate Product Target Product (Primary Amine) C8H10ClN3O Intermediate->Product Hydride Transfer & Hydrolysis

Figure 1: Reaction pathway for the cobalt-catalyzed reduction of the nitrile moiety.

Protocol A: Cobalt(II) Chloride / NaBH₄ (Recommended)

Applicability: Medicinal Chemistry (mg to 50g scale). High functional group tolerance.

Materials & Reagents
ReagentEquiv.RoleNotes
Nitrile Substrate 1.0SM2-(5-Cl-2-OMe-pyrimidin-4-yl)acetonitrile
CoCl₂·6H₂O 1.0 - 1.5Catalyst/ReagentCobalt(II) chloride hexahydrate. Hygroscopic.
NaBH₄ 5.0 - 7.0ReductantSodium borohydride. Add slowly.
Methanol 10-15 VSolventAnhydrous preferred but not strictly required.
Boc₂O (Optional)1.1Trapping AgentUse if isolating the free amine is difficult.
Step-by-Step Methodology
  • Setup: In a 3-neck round-bottom flask equipped with a thermometer, nitrogen inlet, and magnetic stir bar, dissolve the Nitrile Substrate (1.0 eq) in Methanol (10 volumes) .

  • Catalyst Addition: Add CoCl₂·6H₂O (1.0 eq) to the solution. The mixture will turn a deep purple/pink color. Stir for 10 minutes at room temperature to ensure solvation.

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

  • Reduction (Critical Step):

    • Add NaBH₄ (5.0 eq) portion-wise over 30–45 minutes.

    • Observation: The solution will turn black immediately (formation of cobalt boride species) with vigorous gas evolution (H₂).

    • Caution: Maintain internal temperature <10°C to prevent side reactions.

  • Reaction Monitoring: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by LC-MS (Target M+H ≈ 188.05 for free amine).

    • Checkpoint: If nitrile persists, cool back to 0°C and add additional NaBH₄ (2.0 eq).

  • Quench & Workup:

    • Cool to 0°C.[1]

    • Slowly add 3N HCl until the black precipitate dissolves and the pH is acidic (pH ~2). This destroys the boride complex and residual borohydride.

    • Stir for 30 minutes.

    • Basification: Adjust pH to >10 using conc. NH₄OH or NaOH (aq) .

  • Extraction:

    • Extract the aqueous layer with DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) (3 x 10 volumes). Note: Pyrimidine amines are polar; CHCl₃/IPA improves recovery.

    • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification:

    • The crude oil is often pure enough for the next step.

    • If purification is needed, use Flash Chromatography: DCM/MeOH/NH₄OH (90:10:1).

    • Storage: Store as the HCl salt (precipitate from EtOH/HCl) to prevent oxidation.

Protocol B: Raney Nickel Hydrogenation (Scale-Up)

Applicability: Process Chemistry (>50g scale).[2] Requires pressure vessel. Risk: Higher risk of dechlorination; requires strict control of pressure and catalyst loading.

Methodology
  • Preparation: Wash Raney Nickel (approx. 50 wt% of substrate) with water (x3) and Methanol (x3) to remove alkali. Caution: Pyrophoric when dry.

  • Loading: In an autoclave, charge the Nitrile Substrate , Methanol (10 V) , and 7N Ammonia in Methanol (2.0 eq) .

    • Why Ammonia? Suppresses the formation of secondary amine dimers (a common impurity in nitrile hydrogenation).

  • Catalyst: Add the washed Raney Nickel slurry.

  • Hydrogenation:

    • Purge with N₂ (x3) and H₂ (x3).

    • Pressurize to 3–5 bar (approx. 45–75 psi) . Do not exceed 5 bar to protect the C-Cl bond.

    • Stir at Ambient Temperature (20–25°C) . Heating increases dechlorination risk.

  • Workup:

    • Filter catalyst through a Celite pad (keep wet!).

    • Concentrate filtrate to yield the crude amine.[1]

Analytical Validation (Self-Validating Data)

To confirm the identity and purity of 2-(5-chloro-2-methoxypyrimidin-4-yl)ethan-1-amine :

TechniqueExpected Signal / CharacteristicInterpretation
LC-MS (ESI+) m/z ≈ 188.0 [M+H]⁺ Confirm Cl isotope pattern (3:1 ratio of M : M+2). Loss of Cl (m/z 154) indicates over-reduction.
¹H NMR (DMSO-d₆) δ ~ 2.80–3.00 ppm (t, 2H) Methylene adjacent to amine (-CH₂-NH₂).
¹H NMR (DMSO-d₆) δ ~ 2.90–3.10 ppm (t, 2H) Methylene adjacent to pyrimidine.
¹H NMR (DMSO-d₆) δ ~ 3.95 ppm (s, 3H) Methoxy group (-OCH₃).
¹H NMR (DMSO-d₆) δ ~ 8.50 ppm (s, 1H) Pyrimidine H-6 proton.
IR Spectroscopy Disappearance of ~2250 cm⁻¹ Loss of Nitrile (C≡N) stretch.

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield or Impurities Check1 Impurity: Des-Chloro Product? (M-34 mass peak) Problem->Check1 Check2 Impurity: Secondary Amine Dimer? Problem->Check2 Check3 Incomplete Conversion? Problem->Check3 Solution1 Switch from Pd/C to CoCl2/NaBH4. Reduce H2 pressure if using Raney Ni. Check1->Solution1 Solution2 Increase NH3 concentration (Method B). Dilute reaction (Method A). Check2->Solution2 Solution3 Add fresh CoCl2 before more NaBH4. Ensure NaBH4 quality (it degrades). Check3->Solution3

Figure 2: Decision tree for troubleshooting common reduction failures.

Safety & Handling

  • Cobalt(II) Chloride: Suspected carcinogen and sensitizer. Use in a fume hood.

  • Sodium Borohydride: Reacts violently with water/acids releasing Hydrogen gas (flammable). Quench slowly.

  • Raney Nickel: Pyrophoric. Never let it dry out. Dispose of in water/acid waste containers specifically designated for metal catalysts.

  • Cyanide Risk: While this protocol reduces the nitrile, any acidic hydrolysis of the starting material before reduction could theoretically release HCN. Maintain basic/neutral conditions until quench.

References

  • BenchChem. Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291).[1] (2025).[1][3] Link

  • Satoh, T., et al. The Selective Reduction of Nitriles to Amines with Cobalt Chloride and Sodium Borohydride.[4] Tetrahedron Letters, 1969, 10(49), 4555-4558. Link

  • Osby, J. O., et al. Reduction of Nitriles to Amines with Sodium Borohydride/Cobalt Chloride. Journal of the American Chemical Society, 1982, 104(25), 6801. Link

  • World Intellectual Property Organization. Patent WO2017134051A1: Improved process for the preparation of osimertinib. (2017).[5] Link

  • Organic Chemistry Portal. Synthesis of Primary Amines: Reduction of Nitriles.[6]Link

Sources

Application

Nucleophilic aromatic substitution (SNAr) of 5-chloropyrimidines

Application Note: Strategic Nucleophilic Aromatic Substitution ( ) of 5-Chloropyrimidines Executive Summary This technical guide addresses the reactivity profile of 5-chloropyrimidines in Nucleophilic Aromatic Substituti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nucleophilic Aromatic Substitution (


) of 5-Chloropyrimidines 

Executive Summary

This technical guide addresses the reactivity profile of 5-chloropyrimidines in Nucleophilic Aromatic Substitution (


). For medicinal chemists and process engineers, the 5-chloropyrimidine scaffold presents a distinct paradox: the 5-chloro substituent is electronically activating for positions 2 and 4 but is itself kinetically inert to direct 

displacement under standard conditions.

This note provides protocols for regioselective functionalization of polychlorinated pyrimidines (e.g., 2,4,5-trichloropyrimidine), leveraging the 5-Cl group as a directing element. It also defines the mechanistic boundaries preventing direct 5-position substitution without transition metal catalysis.

Mechanistic Grounding: The "5-Position Paradox"

To design reproducible protocols, one must understand the electronic landscape of the pyrimidine ring.

The Hierarchy of Reactivity

In polyhalogenated pyrimidines, the order of displacement via


 is strictly governed by the stability of the Meisenheimer intermediate.
  • C4/C6 Position (Most Reactive): Attack here yields an intermediate where the negative charge is delocalized onto the para-nitrogen (N1) and ortho-nitrogen (N3). This is the thermodynamic and kinetic preference.

  • C2 Position (Moderately Reactive): Attack yields charge delocalization onto two ortho-nitrogens. While intuitively favorable, the C4 intermediate is generally lower in energy due to para-quinoid resonance contribution.

  • C5 Position (Inert to

    
    ):  Attack at C5 places the negative charge on carbons C4 and C6. The charge cannot  be delocalized onto the ring nitrogens. Consequently, direct 
    
    
    
    of a 5-Cl group is energetically prohibitive without extreme activation (e.g., adjacent nitro groups) or Palladium catalysis.
The Directing Role of 5-Cl

While the 5-Cl does not leave, its inductive electron-withdrawing nature (


) lowers the LUMO energy of the entire ring, significantly accelerating displacement at C4 and C2 compared to non-halogenated pyrimidines.

Visualizing the Pathway

The following diagram illustrates the bifurcation of reactivity based on nucleophile and leaving group choice.

SNAr_Pathways Substrate 2,4,5-Trichloropyrimidine (Starting Material) Cond_A Condition A: Amine (1.0 eq), Low Temp (<0°C) Aprotic Solvent Substrate->Cond_A Standard SNAr Cond_B Condition B: Alkoxide / Formamide Specific H-Bonding Solvent Substrate->Cond_B Directed SNAr Cond_C Condition C: Pd-Catalysis (Buchwald) (Not SNAr) Substrate->Cond_C Cross-Coupling Prod_C4 C4-Substitution (Major) Kinetic Product Cond_A->Prod_C4 Favored by Meisenheimer Stability Prod_C2 C2-Substitution (Major) Via Chelation/H-Bonding Cond_B->Prod_C2 Favored by Transition State H-Bonding Prod_C5 C5-Substitution Requires Metal Catalysis Cond_C->Prod_C5 Oxidative Addition caption Figure 1: Divergent reactivity pathways for 2,4,5-trichloropyrimidine.

Experimental Protocols

Protocol A: Regioselective C4-Amination of 2,4,5-Trichloropyrimidine

Target: Synthesis of 2,5-dichloro-4-aminopyrimidines. Mechanism: Kinetic control exploiting the lower energy transition state at C4.

Reagents:

  • 2,4,5-Trichloropyrimidine (1.0 equiv)

  • Amine Nucleophile (1.05 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Isopropyl Alcohol (IPA) or THF.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4,5-trichloropyrimidine in IPA (0.2 M concentration) in a round-bottom flask.

  • Thermal Control (Critical): Cool the solution to -10°C to 0°C using an ice/salt bath. Note: Higher temperatures (>20°C) promote competing C2 attack (bis-substitution).

  • Addition: Mix the amine and DIPEA in a separate vial. Add this mixture dropwise to the pyrimidine solution over 30 minutes.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LCMS. The C4-product usually appears as the major peak; C2-isomer is minor (<5%).

  • Workup:

    • If product precipitates: Filter and wash with cold water/ethanol.

    • If soluble: Evaporate solvent, redissolve in EtOAc, wash with water and brine. Dry over

      
      .
      
  • Yield: Typically 85–95% regioselectivity for C4.

Data Summary: Solvent Effects on Regioselectivity

SolventTemperatureC4:C2 RatioNotes
THF 0°C90:10Standard aprotic conditions.
Ethanol 0°C95:5Protic solvents often enhance C4 selectivity via H-bonding stabilization of the leaving group.
Water/HPMC 25°C94:6"Green" chemistry surfactant conditions (See Ref 3).
Protocol B: Inverting Selectivity to C2 (The "Hard" Way)

Target: Functionalization of C2 while retaining C4-Cl. Context: Direct C2 selectivity is difficult with amines but achievable with specific nucleophiles or leaving groups.

Strategy: Use 2-methanesulfonyl-4-chloropyrimidine .[1][2] The sulfone (


) at C2 is a "super-leaving group" (electrofugal) compared to Cl, often overriding the intrinsic C4 preference.

Methodology:

  • Substrate: Start with 2-methanesulfonyl-5-chloro-4-chloropyrimidine (prepared via oxidation of the 2-SMe precursor).

  • Reaction: React with nucleophile (e.g., alkoxide) at -78°C in THF.

  • Outcome: The

    
     group is displaced exclusively, leaving the C4-Cl intact.
    

Troubleshooting & Optimization (The "Expertise" Pillar)

Problem: "I need to displace the 5-Cl group."

  • Analysis: If you attempt standard

    
     (heat, excess amine), you will displace C4 and C2 chlorines first. The 5-Cl will remain.
    
  • Solution: You must switch mechanisms.

    • Option 1:Suzuki-Miyaura Coupling. Use

      
       and a boronic acid. The 5-Cl bond is susceptible to oxidative addition after the C4/C2 positions are substituted (or if they are protected).
      
    • Option 2:Lithium-Halogen Exchange. Treat 5-bromo/chloropyrimidines with

      
      -BuLi at -78°C. The 5-position lithiates preferentially (stabilized by adjacent N lone pairs), allowing quenching with electrophiles (See Ref 5).
      

Problem: "I am getting a 50:50 mixture of C2 and C4 products."

  • Cause: Reaction temperature is too high, or the amine is sterically hindered.

  • Fix: Lower temperature to -20°C. Switch solvent to a polar protic solvent (EtOH), which tends to increase the energy gap between C4 and C2 transition states.

References

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link

  • National Institutes of Health (NIH). "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." J Am Chem Soc., 2018. Link

  • Beilstein-Institut. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." Beilstein J. Org. Chem., 2019.[2][3] Link

  • MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molecules, 2022.[4] Link

  • WuXi Biology. "Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions." QM Magic Class, Chapter 12. Link

Sources

Method

Application Note: Cyclization Protocols for Pyrrolo[3,4-d]pyrimidine Synthesis

Executive Summary & Strategic Analysis The pyrrolo[3,4-d]pyrimidine scaffold represents a privileged yet challenging class of fused heterocycles. Unlike its ubiquitous isomer, pyrrolo[2,3-d]pyrimidine (7-deazapurine), th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The pyrrolo[3,4-d]pyrimidine scaffold represents a privileged yet challenging class of fused heterocycles. Unlike its ubiquitous isomer, pyrrolo[2,3-d]pyrimidine (7-deazapurine), the [3,4-d] system contains a central nitrogen bridgehead that creates specific electronic properties valuable for kinase inhibition (e.g., CDK, EGFR) and adenosine receptor antagonism.

The Stability Challenge: The fully aromatic 6H-pyrrolo[3,4-d]pyrimidine system is electronically related to isoindole and is susceptible to oxidative degradation. Consequently, the vast majority of medicinal chemistry applications utilize the dione or one stabilized forms (e.g., pyrrolo[3,4-d]pyrimidine-5,7-diones).

This guide details three validated protocols for constructing this scaffold, categorized by the retrosynthetic "cut" employed:

  • Protocol A (South Closure): Annulation of a pyrrole ring onto a pre-existing pyrimidine core.

  • Protocol B (North Closure): Annulation of a pyrimidine ring onto a pre-existing pyrrole core.

  • Protocol C (Advanced): Microwave-assisted Multicomponent Reaction (MCR).

Retrosynthetic Decision Matrix

Retrosynthesis Target Target: Pyrrolo[3,4-d]pyrimidine Scaffold Decision Select Strategy based on Substituents Target->Decision RouteA Route A: Pyrimidine First (South Closure) Decision->RouteA Diversity needed at N6 RouteB Route B: Pyrrole First (North Closure) Decision->RouteB Diversity needed at C2/C4 StartA Starting Material: Pyrimidine-4,5-dicarboxylates RouteA->StartA StartB Starting Material: 3,4-Disubstituted Pyrroles RouteB->StartB ProductA Product: 5,7-Dione Derivatives (Imide-like) StartA->ProductA ProductB Product: 2,4-Dione Derivatives (Uracil-like) StartB->ProductB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Protocol A: The "South Closure" (Pyrimidine-First)

Target: 6-Substituted-6H-pyrrolo[3,4-d]pyrimidine-5,7(6H)-diones.[1] Mechanism: Cyclocondensation of diesters with primary amines.

This is the most robust method for generating libraries with diversity at the N6 position (the pyrrole nitrogen). The reaction proceeds via a nucleophilic attack of the amine on the ester carbonyls, followed by cyclization.

Materials
  • Substrate: Dimethyl pyrimidine-4,5-dicarboxylate (or the corresponding anhydride).

  • Reagent: Primary amine (R-NH₂, 1.1 - 1.5 eq).[1]

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH).[1]

  • Catalyst: None usually required; heat drives the reaction.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl pyrimidine-4,5-dicarboxylate (1.0 eq) in glacial acetic acid (0.5 M concentration).

    • Note: If the amine is an HCl salt, add 1.0 eq of Sodium Acetate (NaOAc) to buffer.[1]

  • Addition: Add the primary amine (1.2 eq).

    • Critical Check: If the amine is volatile, use a sealed tube instead of a reflux condenser.

  • Cyclization: Heat the mixture to reflux (118 °C) for 2–4 hours.

    • Monitoring: Monitor by LCMS. The intermediate mono-amide is rarely observed at reflux; the reaction typically drives straight to the imide (cyclized product).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Pour the reaction mixture into 5 volumes of ice-cold water. The pyrrolo[3,4-d]pyrimidine-5,7-dione is typically highly crystalline and insoluble in water.[1]

    • Filter the solid and wash with water (3x) and cold ethanol (1x).

  • Purification: Recrystallization from EtOH/DMF is usually sufficient. If chromatography is needed, use DCM:MeOH (95:5) as these compounds can be polar.

Data Summary: Solvent Effects

Solvent Temperature Yield Notes
Ethanol 78 °C 40-60% Slower; often stops at mono-amide intermediate.
Acetic Acid 118 °C 85-95% Recommended. Acid catalysis promotes ring closure.

| DMF | 150 °C | 70-80% | Good for insoluble amines; harder workup. |

Protocol B: The "North Closure" (Pyrrole-First)

Target: Pyrrolo[3,4-d]pyrimidine-2,4-diones (Uracil-fused systems).[1] Mechanism: Fusion of 3,4-dicarbethoxypyrroles with urea or formamide.[1]

This route is preferred when the pyrrole ring is already functionalized (e.g., from a Paal-Knorr synthesis) and the goal is to build the pyrimidine moiety.

Materials
  • Substrate: Diethyl 1-methyl-1H-pyrrole-3,4-dicarboxylate.

  • Reagent: Urea (excess, 5–10 eq) or Formamide.[1]

  • Base: Sodium Ethoxide (NaOEt) (if using Urea in solvent).[1]

  • Conditions: High temperature melt or solvated reflux.

Step-by-Step Methodology (The "Bredereck" Variant)
  • Setup: Place diethyl pyrrole-3,4-dicarboxylate (1.0 eq) and Urea (5.0 eq) in a round-bottom flask.

  • Solvent/Base: Add a solution of NaOEt in absolute ethanol (2.0 M, 3.0 eq).

    • Alternative (Solvent-Free): Mix the ester and urea intimately and heat as a melt at 160–180 °C. This is "harsher" but effective for simple substrates.

  • Reaction: Reflux the ethanolic mixture for 12–24 hours.

    • Monitoring: TLC (5% MeOH in DCM). Look for the disappearance of the less polar diester.

  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • Dissolve the residue in a minimum amount of water.

    • Acidification: Carefully acidify with 2N HCl to pH ~4. The product (a cyclic imide/urea hybrid) will precipitate.

  • Isolation: Filter the solid. These derivatives often have very high melting points (>250 °C).

Protocol C: Microwave-Assisted One-Pot Synthesis

Target: Rapid library generation of 6-substituted pyrrolo[3,4-d]pyrimidines. Context: This modern approach utilizes a multicomponent reaction (MCR) to assemble the scaffold from acyclic precursors or reactive intermediates, significantly reducing time.

Workflow Diagram

MicrowaveProtocol Reagents Reagents: 1. Methyl 5-aminopyrazole-4-carboxylate 2. Primary Amine 3. Orthoformate Mix Mix in Microwave Vial Reagents->Mix Irradiate Irradiate: 150°C, 15 min (200W) Mix->Irradiate Cool Cool to RT Precipitate forms Irradiate->Cool Filter Filtration & Wash (EtOH) Cool->Filter

Figure 2: One-pot microwave-assisted synthesis workflow.

Methodology
  • Charge: In a 10 mL microwave vial, combine:

    • Methyl 5-aminopyrazole-4-carboxylate (1.0 mmol)[1]

    • Primary Amine (1.2 mmol)[1]

    • Trimethyl orthoformate (TMOF) (3.0 mL - acts as solvent and C1 source).

  • Irradiation: Seal the vial. Heat in a microwave reactor at 150 °C for 15–20 minutes .

    • Pressure Warning: TMOF generates methanol upon reaction. Ensure the vial is rated for >15 bar pressure.

  • Workup: Cool the vial to room temperature. The product often crystallizes directly from the reaction mixture.

  • Isolation: Filter the precipitate and wash with cold methanol.

Troubleshooting & Optimization (The "Application Scientist" Notes)

Solubility Issues

The pyrrolo[3,4-d]pyrimidine core is planar and capable of strong pi-stacking and hydrogen bonding (especially the dione forms).

  • Problem: Product crashes out of the reaction but is insoluble in extraction solvents.

  • Solution: Avoid aqueous extraction. Filter the crude solid directly from the reaction mixture (if using AcOH or EtOH). For NMR, use DMSO-d6 or TFA-d.

Regioselectivity (Route B)

When cyclizing asymmetric pyrrole-3,4-dicarboxylates, regioselectivity can be an issue.

  • Insight: Sterics dominate. The nucleophilic attack of the urea/amidine will occur preferentially at the less hindered ester first.

  • Validation: Use NOESY NMR to confirm the proximity of the N-substituent to the pyrrole substituents.

Stability of the 6H-System

If your target is the fully aromatic system (not the dione), be aware that the C2 and C4 positions are highly susceptible to nucleophilic attack (e.g., by water), leading to ring opening.

  • Stabilization: Substitution at C2/C4 with electron-donating groups (e.g., -OMe, -NMe2) or bulky aryl groups significantly improves stability.

References

  • Synthesis of 6-substituted pyrrolo[3,4-d]pyrimidine-5,7-diones

    • Title: Synthesis and In Vitro Activity of Pyrrolo[3,4-d]pyrimidine-2,5-diones as Potential Non-nucleoside HCV Inhibitors[1][2]

    • Source: Current Enzyme Inhibition, 2016.[1][2]

    • URL:[1]

  • Microwave-Assisted Protocols

    • Title: Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones (Analogous chemistry applied to pyrrolo-fused systems).
    • Source: Beilstein J. Org. Chem., 2014.
    • URL:

  • General Pyrrole Cyclization Strategies

    • Title: Substituted pyrrolo[3,4-d]pyrimidines: their preparation from 3-amino-4-cyano-3-pyrrolines.[1]

    • Source: Journal of the Chemical Society C: Organic.
    • URL:[1]

  • Medicinal Chemistry Context (Kinase Inhibition)

    • Title: Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities.[1]

    • Source: PubMed / NIH.
    • URL:

Sources

Application

Application Notes and Protocols for the Knoevenagel Condensation of Pyrimidine Acetonitrile with Aldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Union of Pyrimidines and the Knoevenagel Condensation The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Union of Pyrimidines and the Knoevenagel Condensation

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a plethora of therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The functionalization of the pyrimidine scaffold is a key strategy in the development of novel drug candidates. The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis, providing a direct route to α,β-unsaturated compounds, which are themselves valuable intermediates and pharmacophores.[4][5]

This application note provides a detailed guide to the Knoevenagel condensation of pyrimidine acetonitrile with various aldehydes. This reaction is of significant interest as it leads to the formation of 2-(pyrimidin-yl)acrylonitrile derivatives, a class of compounds with potential applications in drug discovery and materials science.[6][7] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the scope and characterization of the resulting products.

Mechanistic Insights: A Base-Catalyzed Pathway to Pyrimidine-Containing Acrylonitriles

The Knoevenagel condensation of pyrimidine acetonitrile with an aldehyde typically proceeds via a base-catalyzed mechanism.[8] The key steps are outlined below:

  • Deprotonation: A base, commonly a weak amine such as piperidine or an alkali hydroxide, abstracts a proton from the active methylene group of the pyrimidine acetonitrile. The electron-withdrawing nature of the pyrimidine ring and the nitrile group enhances the acidity of these protons, facilitating the formation of a resonance-stabilized carbanion.[4]

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or the solvent to yield a β-hydroxy nitrile (a cyanohydrin derivative).

  • Dehydration: Under the reaction conditions, the β-hydroxy nitrile readily undergoes dehydration (elimination of a water molecule) to afford the final, thermodynamically stable, conjugated α,β-unsaturated product, the 2-(pyrimidin-yl)acrylonitrile derivative.

The reaction is driven to completion by the formation of the highly conjugated and stable final product.

Knoevenagel_Mechanism Start Pyrimidine Acetonitrile + Aldehyde Carbanion Resonance-Stabilized Carbanion Start->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->Carbanion Alkoxide Alkoxide Intermediate Carbanion->Alkoxide Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Alkoxide BetaHydroxy β-Hydroxy Nitrile Alkoxide->BetaHydroxy Protonation Protonation Protonation Protonation->BetaHydroxy Product 2-(Pyrimidin-yl)acrylonitrile BetaHydroxy->Product Dehydration Dehydration Dehydration (-H₂O) Dehydration->Product

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocol: Synthesis of (E)-3-phenyl-2-(pyrimidin-2-yl)acrylonitrile

This protocol provides a general method for the Knoevenagel condensation of 2-pyrimidineacetonitrile with benzaldehyde. This procedure can be adapted for other aromatic and heteroaromatic aldehydes with minor modifications.

Materials and Reagents:

  • 2-Pyrimidineacetonitrile (1.0 mmol, 1 equiv.)

  • Benzaldehyde (1.0 mmol, 1 equiv.)

  • Piperidine (0.1 mmol, 0.1 equiv.)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Developing solvent for TLC (e.g., ethyl acetate/hexane mixture)

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or isopropanol)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyrimidineacetonitrile (1.0 mmol) and ethanol (5 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Reagents: To the stirred solution, add benzaldehyde (1.0 mmol) followed by a catalytic amount of piperidine (0.1 mmol).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexane). The reaction is complete when the starting materials have been consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. In many cases, the product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

  • Isolation of the Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure (E)-3-phenyl-2-(pyrimidin-2-yl)acrylonitrile.

  • Characterization: Characterize the purified product by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental_Workflow A 1. Dissolve 2-pyrimidineacetonitrile in ethanol in a round-bottom flask. B 2. Add benzaldehyde and a catalytic amount of piperidine. A->B C 3. Heat the reaction mixture to reflux. B->C D 4. Monitor the reaction progress by TLC. C->D E 5. Cool the reaction mixture to room temperature to allow precipitation. D->E Reaction Complete F 6. Isolate the crude product by vacuum filtration. E->F G 7. Purify the product by recrystallization. F->G H 8. Characterize the final product. G->H

Caption: Step-by-step experimental workflow for the synthesis of 2-(pyrimidin-yl)acrylonitriles.

Scope of the Reaction and Data Presentation

The Knoevenagel condensation of pyrimidine acetonitrile is generally applicable to a wide range of aromatic and heteroaromatic aldehydes. The electronic nature of the substituents on the aldehyde can influence the reaction rate and yield. Electron-withdrawing groups on the aromatic ring of the aldehyde tend to accelerate the reaction, while electron-donating groups may require longer reaction times or slightly more forcing conditions.

AldehydeCatalystSolventTime (h)Yield (%)
BenzaldehydePiperidineEthanol4~85-95
4-ChlorobenzaldehydePiperidineEthanol3~90-98
4-NitrobenzaldehydePiperidineEthanol2>95
4-MethoxybenzaldehydePiperidineEthanol6~80-90
2-ThiophenecarboxaldehydePiperidineEthanol4~85-92
4-PyridinecarboxaldehydePiperidineEthanol5~80-88

Note: The data in this table are representative and based on typical outcomes for Knoevenagel condensations. Actual yields and reaction times may vary depending on the specific reaction conditions and the purity of the reagents.

Characterization of 2-(Pyrimidin-yl)acrylonitrile Derivatives

The synthesized 2-(pyrimidin-yl)acrylonitrile derivatives can be characterized using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The most characteristic signal in the ¹H NMR spectrum is the singlet for the vinylic proton, which typically appears in the range of δ 7.5-8.5 ppm. The protons of the pyrimidine ring and the aromatic aldehyde will also be present in their respective expected regions.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the nitrile carbon (δ ~115-120 ppm) and the carbons of the C=C double bond (δ ~110-150 ppm). The carbons of the pyrimidine and the aromatic rings will also be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the nitrile (C≡N) stretching vibration around 2220 cm⁻¹. The C=C double bond stretching vibration will appear in the region of 1600-1650 cm⁻¹.

Conclusion and Future Perspectives

The Knoevenagel condensation of pyrimidine acetonitrile with aldehydes provides an efficient and versatile method for the synthesis of a diverse range of 2-(pyrimidin-yl)acrylonitrile derivatives. These compounds represent a promising class of molecules for further investigation in the fields of medicinal chemistry and materials science due to the combined structural features of the pyrimidine ring and the acrylonitrile moiety.[6][7] The straightforward nature of this reaction, coupled with the ready availability of the starting materials, makes it an attractive synthetic tool for the generation of novel chemical entities for drug discovery and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation for Phenanthrene Precursor Synthesis. BenchChem.
  • Chapela, V. M., Cerón, M., Castro, M. E., Soriano-Moro, G., & Pérez-Gutiérrez, E. (2012). Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives: Photophysical Properties.
  • Pandey, R., Singh, D., Thakur, N., & Raj, K. K. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13075–13087.
  • ResearchGate. (n.d.). Knoevenagel condensation catalytic experiments.
  • Wikipedia. (2024). Knoevenagel condensation. Retrieved from [Link]

  • Kolagkis, P. X., Serviou, S. K., Stini, N. A., Demertzidou, V. P., Poursaitidis, E. T., Galathri, E. M., ... & Kokotos, C. G. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • Rejithamol, R., Beena, S., Sajitha, C. S., Malavika Dileep, N. K., Drisya, A., & Keerthi, P. R. (2019). Synthesis and characterization of phenylacrylonitrile derivatives of aromatic aldehydes in presence of DBU. IOP Conference Series: Materials Science and Engineering, 577(1), 012133.
  • Li, J., Li, H., Wang, Y., Zhang, Y., & Sun, J. (2017). Synthesis and Bioactivity Evaluation of 2,3-diaryl Acrylonitrile Derivatives as Potential Anticancer Agents. Molecules, 22(1), 123.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Knoevenagel Condensation. BenchChem.
  • Kumar, S., & Singh, A. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25.
  • Trist, B., Piras, M., Gola, G., Asproni, B., & Carta, A. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771.
  • Rao, C. V., Kumar, G. S., & Singh, P. P. (2011). Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido.
  • Smolarz, M., & Leśniak, S. (2016). Efficient method for Knoevenagel condensation in aqueous solution of amino acid ionic liquids (AAILs). Polish Journal of Chemical Technology, 18(4), 89-94.
  • ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
  • Trist, B., Piras, M., Gola, G., Asproni, B., & Carta, A. (2025). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents.
  • Wu, M., Wu, D., Chen, J., Zhao, J., Gong, L., Gong, Y., ... & Zhang, H. (2024). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • Al-Warhi, T., Al-Mahmoudy, A. M., & Al-Salahi, R. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 11(52), 32964-32981.
  • Jin, Y., Xin, Y., Li, Y., Chen, X., Man, D., & Tian, Y. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Bentham Science Publishers.
  • ResearchGate. (n.d.). Synthetic strategies of acrylonitriles.
  • Li, J., Wang, Y., Zhang, Y., & Sun, J. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(12), 2286.
  • Khan, I., Kumar, D., & Ali, A. (2024). Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)
  • Kumar, K. S., Reddy, K. V., & Rao, G. V. (2011). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research, 3(5), 234-252.
  • Pharmaffiliates. (n.d.). (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride.
  • Al-Odayni, A. B., Al-Majidi, S. M., & Al-Azani, M. A. (2021). Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl. Crystals, 11(12), 1541.

Sources

Method

Application Notes &amp; Protocols: The Nitrile Group as a Versatile Synthetic Handle for the Functionalization of Pyrimidine Rings

Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount for modulating pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount for modulating pharmacological properties. Among the various functional groups, the nitrile (cyano) group stands out as an exceptionally versatile synthetic linchpin, amenable to a wide array of chemical transformations. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary transformations of pyrimidine nitriles, including hydrolysis, reduction, cycloaddition, and organometallic addition. Each section elucidates the underlying chemical principles and provides field-tested, step-by-step protocols to empower chemists in their synthetic endeavors.

Hydrolysis of Pyrimidine Nitriles: Accessing Amides and Carboxylic Acids

The hydrolysis of a nitrile group is a fundamental transformation that unlocks access to amides and carboxylic acids, both of which are critical functionalities in drug design for establishing key hydrogen bonding interactions. The reaction can proceed under either acidic or basic conditions, with the final product depending on the stringency of the conditions employed.[1][2]

Mechanistic Rationale: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water.[3][4] In contrast, under basic conditions, the potent hydroxide nucleophile attacks the nitrile carbon directly.[3] In both pathways, an amide is formed as a stable intermediate. Forcing conditions (e.g., elevated temperatures and prolonged reaction times) will drive the subsequent hydrolysis of the amide to the corresponding carboxylic acid or its carboxylate salt.[1][5]

Workflow for Nitrile Hydrolysis on Pyrimidine Rings

Start Pyrimidine-CN Amide Pyrimidine-CONH2 Start->Amide Mild H+ or OH- (e.g., KOH/t-BuOH, TFA) Acid Pyrimidine-COOH Start->Acid Forcing Conditions (Direct Hydrolysis) Amide->Acid Strong H+ or OH- (e.g., 6M HCl, reflux)

Caption: General pathways for pyrimidine nitrile hydrolysis.

Protocol 1.1: Selective Hydrolysis to Pyrimidine-carboxamide

Causality: Achieving selective hydrolysis to the amide without significant formation of the carboxylic acid requires conditions that are sufficiently potent to hydrate the nitrile but mild enough to prevent subsequent amide hydrolysis. The use of potassium hydroxide in tert-butanol is an effective method that often allows the reaction to be stopped at the amide stage.[6][7]

  • Reagents & Equipment:

    • Substituted Pyrimidine Nitrile (1.0 mmol)

    • tert-Butanol (10 mL)

    • Potassium Hydroxide (KOH) pellets (5.0 mmol, 5.0 eq)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • TLC plates (e.g., silica gel 60 F254)

    • Ethyl acetate, Hexanes for TLC mobile phase

  • Procedure:

    • To a round-bottom flask, add the pyrimidine nitrile (1.0 mmol) and tert-butanol (10 mL).

    • Add the potassium hydroxide pellets (5.0 mmol).

    • Heat the mixture to reflux (approx. 82°C) with vigorous stirring.

    • Monitor the reaction progress by TLC every 30-60 minutes, observing the disappearance of the starting material and the appearance of the more polar amide product.

    • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with 1M HCl until pH ~7.

    • Remove the tert-butanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude pyrimidine-carboxamide.

    • Purify via column chromatography or recrystallization as needed.

Protocol 1.2: Complete Hydrolysis to Pyrimidine-carboxylic Acid

Causality: To drive the reaction to the carboxylic acid, more forceful conditions are necessary. Aqueous strong acid (like HCl) and heat provide both the hydronium ions to catalyze the reaction and the water nucleophile, ensuring both steps of the hydrolysis proceed to completion.

  • Reagents & Equipment:

    • Substituted Pyrimidine Nitrile (1.0 mmol)

    • 6M Hydrochloric Acid (HCl) (15 mL)

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • Combine the pyrimidine nitrile (1.0 mmol) and 6M HCl (15 mL) in a round-bottom flask.

    • Heat the suspension to reflux (approx. 100-110°C) with stirring. The solid should dissolve as the reaction progresses.

    • Maintain reflux for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and intermediate amide.

    • Cool the reaction mixture in an ice bath.

    • The pyrimidine-carboxylic acid product will often precipitate from the acidic solution. If it does not, adjust the pH to its isoelectric point (typically pH 2-4) using a saturated solution of sodium hydroxide (NaOH) to induce precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether.

    • Dry the product under vacuum to obtain the pyrimidine-carboxylic acid.

TransformationReagent SystemSolventTemperatureTypical TimeProductRef
Selective Hydrolysis KOH (5 eq)t-BuOHReflux2-6 hAmide[6]
Selective Hydrolysis TFA / H₂SO₄DichloromethaneRoom Temp1-8 hAmide[8]
Complete Hydrolysis 6M HClWaterReflux12-24 hCarboxylic Acid[1]
Complete Hydrolysis NaOH (aq)Water/EthanolReflux12-48 hCarboxylic Acid[9]

Reduction of Pyrimidine Nitriles to Aminomethylpyrimidines

The reduction of nitriles to primary amines is a powerful C-N bond transformation that introduces a flexible aminomethyl linker, a common feature in bioactive molecules for improving solubility and providing a new vector for diversification. This can be achieved through catalytic hydrogenation or with chemical hydride reagents.[10]

Mechanistic Rationale: Catalytic hydrogenation involves the use of H₂ gas over a metal catalyst (e.g., Raney Nickel, Palladium).[11][12] The nitrile is adsorbed onto the catalyst surface and sequentially hydrogenated. A key challenge is the potential for the intermediate imine to react with the product amine, leading to secondary amine byproducts; this can often be suppressed by adding ammonia to the reaction.[13] Potent chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) deliver hydride ions (H⁻) to the electrophilic nitrile carbon, ultimately yielding the amine after an aqueous workup.[10][14] LiAlH₄ is particularly useful for N-heterocyclic substrates that may poison certain metal catalysts.[14]

Workflow for Nitrile Reduction

cluster_0 Catalytic Hydrogenation cluster_1 Chemical Reduction Start Pyrimidine-CN H2_cat H2, Raney Ni or Pd/C (+ NH3 to suppress side products) LiAlH4 1. LiAlH4 in THF 2. H2O workup Amine Pyrimidine-CH2NH2 H2_cat->Amine LiAlH4->Amine

Caption: Major routes for the reduction of pyrimidine nitriles.

Protocol 2.1: Reduction via Catalytic Hydrogenation

Causality: Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. The reaction is performed under a hydrogen atmosphere. The methanolic ammonia solvent system is crucial for minimizing the formation of secondary and tertiary amine impurities.[13]

  • Reagents & Equipment:

    • Substituted Pyrimidine Nitrile (1.0 mmol)

    • Raney Nickel (approx. 50% slurry in water, ~0.2 g)

    • 7N Ammoniacal Methanol (20 mL)

    • Parr hydrogenation apparatus or similar pressure vessel

    • Hydrogen (H₂) gas source

    • Celite™ for filtration

  • Procedure:

    • Carefully wash the Raney Nickel slurry with methanol (3 x 10 mL) to remove water.

    • In a pressure-resistant vessel, dissolve the pyrimidine nitrile (1.0 mmol) in 7N ammoniacal methanol (20 mL).

    • Under an inert atmosphere (e.g., Argon), add the washed Raney Nickel catalyst to the solution.

    • Seal the vessel, purge with H₂ gas several times, and then pressurize to 50-100 psi of H₂.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • Carefully vent the H₂ pressure and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude aminomethylpyrimidine, which can be purified further if necessary.

Protocol 2.2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Causality: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing most polar unsaturated functional groups. Its high reactivity makes it ideal for robust nitrile groups. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

  • Reagents & Equipment:

    • Substituted Pyrimidine Nitrile (1.0 mmol)

    • Lithium Aluminum Hydride (LiAlH₄) (2.0 mmol, 2.0 eq)

    • Anhydrous Tetrahydrofuran (THF) (15 mL)

    • Three-neck flask, dropping funnel, condenser, nitrogen/argon inlet

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents

  • Procedure:

    • Set up a flame-dried three-neck flask under a nitrogen or argon atmosphere.

    • Add LiAlH₄ (2.0 mmol) to anhydrous THF (5 mL) and cool the suspension to 0°C in an ice bath.

    • Dissolve the pyrimidine nitrile (1.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction back down to 0°C.

    • CAUTION: Quench the reaction very carefully by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X = (grams of LiAlH₄ used) * 4. This procedure (Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate.

    • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

    • Filter the mixture, washing the solid thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate to yield the crude aminomethylpyrimidine.

MethodReagent SystemSolventKey FeaturesProductRef
Catalytic Hydrogenation H₂ (50-100 psi), Raney NiMethanol / NH₃Economical, scalable, minimizes side productsPrimary Amine[11][13]
Chemical Reduction LiAlH₄Anhydrous THFHigh reactivity, good for catalyst-sensitive substratesPrimary Amine[10][14]
Chemical Reduction BH₃·THF or BH₃·SMe₂Anhydrous THFMilder than LiAlH₄, good functional group tolerancePrimary Amine[13]

[3+2] Cycloaddition: Synthesis of Pyrimidinyl-Tetrazoles

The construction of a tetrazole ring from a nitrile is a highly valuable transformation in medicinal chemistry. The 5-substituted 1H-tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering similar acidity (pKa) and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.[15]

Mechanistic Rationale: The reaction is a [3+2] cycloaddition between the nitrile (the '2' component) and an azide source (the '3' component).[16] The reaction is typically facilitated by activating the nitrile, either with a Brønsted acid (like NH₄Cl, which generates HN₃ in situ) or a Lewis acid (like ZnCl₂ or AlCl₃) that coordinates to the nitrile nitrogen, making it more susceptible to nucleophilic attack by the azide anion.[17][18][19]

Workflow for Tetrazole Synthesis

Start Pyrimidine-CN Intermediate Activated Nitrile Complex Start->Intermediate Azide NaN3 Azide->Intermediate [3+2] Cycloaddition Activator Activator (e.g., NH4Cl, ZnCl2) Activator->Intermediate Tetrazole Pyrimidinyl-Tetrazole Intermediate->Tetrazole Ring Closure & Protonation

Caption: Key steps in the acid-mediated synthesis of tetrazoles.

Protocol 3.1: Synthesis of 5-(Pyrimidinyl)-1H-tetrazole

Causality: This protocol uses sodium azide and ammonium chloride in DMF. Ammonium chloride serves as a proton source to generate hydrazoic acid (HN₃), the reactive azide species, in situ. DMF is an excellent polar aprotic solvent for this transformation, solubilizing the salts and tolerating the required high temperatures.[17][18]

  • Reagents & Equipment:

    • Substituted Pyrimidine Nitrile (1.0 mmol)

    • Sodium Azide (NaN₃) (1.5 mmol, 1.5 eq) (CAUTION: Highly toxic and potentially explosive)

    • Ammonium Chloride (NH₄Cl) (1.5 mmol, 1.5 eq)

    • Dimethylformamide (DMF) (5 mL)

    • Round-bottom flask with reflux condenser, oil bath

  • Procedure:

    • In a round-bottom flask, suspend the pyrimidine nitrile (1.0 mmol), sodium azide (1.5 mmol), and ammonium chloride (1.5 mmol) in DMF (5 mL).

    • Heat the reaction mixture to 110-120°C in an oil bath and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into a beaker containing 30 mL of water and 2 mL of concentrated HCl.

    • Stir the acidic mixture for 30 minutes. The tetrazole product often precipitates as a solid.

    • Collect the product by vacuum filtration, washing with cold water.

    • If no solid forms, extract the aqueous solution with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography.

Activator SystemSolventTemperatureTypical TimeKey FeaturesRef
NaN₃ / NH₄Cl DMF110-120°C12-24 hClassical, cost-effective method.[17][18][19]
NaN₃ / ZnCl₂ Water/IsopropanolReflux12-48 hLewis acid catalysis, can be milder.[18]
Trimethylsilyl Azide (TMSN₃) TolueneReflux6-18 hUsed for substrates sensitive to ionic conditions.[17]

Organometallic Addition: Accessing Pyrimidinyl Ketones

The addition of organometallic reagents, such as Grignard or organolithium reagents, to pyrimidine nitriles provides a powerful method for C-C bond formation, leading to ketones after a hydrolytic workup.

Mechanistic Rationale: The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile.[3] This forms a stable intermediate imine anion salt. Unlike with aldehydes or ketones, this intermediate is unreactive towards a second equivalent of the organometallic reagent.[20] Subsequent aqueous acidic workup protonates and then hydrolyzes the imine to the corresponding ketone.[21]

Workflow for Organometallic Addition and Hydrolysis

Start Pyrimidine-CN Imine_Salt Imine Anion Salt Start->Imine_Salt Grignard R-MgBr Grignard->Imine_Salt Nucleophilic Addition Ketone Pyrimidine-C(O)R Imine_Salt->Ketone Aqueous Acid Workup (H3O+)

Caption: Synthesis of ketones from nitriles via Grignard reagents.

Protocol 4.1: Grignard Reagent Addition to a Pyrimidine Nitrile

Causality: The Grignard reaction must be performed under strictly anhydrous conditions to prevent the reagent from being quenched by protons. Diethyl ether or THF are the standard solvents. The final hydrolysis step requires acid to efficiently convert the intermediate imine to the final ketone product.

  • Reagents & Equipment:

    • Substituted Pyrimidine Nitrile (1.0 mmol)

    • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2 mmol, 1.2 eq)

    • Anhydrous Diethyl Ether or THF (15 mL)

    • Flame-dried, three-neck flask with dropping funnel and nitrogen/argon inlet

    • 1M Hydrochloric Acid (HCl)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the pyrimidine nitrile (1.0 mmol) in anhydrous ether or THF (10 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add the Grignard reagent solution (1.2 mmol) dropwise via a syringe or dropping funnel.

    • After addition, allow the mixture to warm to room temperature and stir for 2-6 hours, or until TLC indicates consumption of the nitrile.

    • Cool the reaction back to 0°C and quench it by the slow, careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

    • Add 1M HCl (10 mL) and stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the imine.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting crude pyrimidinyl ketone by column chromatography.

References

  • Huang, W., He, D., Jiang, H., & Wu, W. (2025). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews.
  • Huang, W., He, D., Jiang, H., & Wu, W. (2025). Recent advances in the transformation of nitriles into diverse N-heterocycles. RSC Publishing.
  • El-Gohary, N. S. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Journal of Chemical and Pharmaceutical Research.
  • Benchchem (n.d.).
  • Baran, P. S., et al. (2025). Synthesis of pyrimidines by direct condensation of amides and nitriles.
  • Werkmeister, S., et al. (2024). Manganese catalysed reduction of nitriles with amine boranes. RSC Publishing.
  • Beller, M., et al. (n.d.).
  • Al-Masoudi, N. A., et al. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.
  • Rakshit, A., et al. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. PubMed.
  • Wikipedia. (n.d.). Nitrile reduction. Wikipedia.
  • De la Rosa, J., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Molecules.
  • Organic Chemistry Data. (n.d.). Nitrile Reduction. Wordpress.
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. LibreTexts.
  • Bera, M., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega.
  • Zarghi, A., & Naimi-Jamal, M. R. (2021).
  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. organic-chemistry.org.
  • ChemHelp ASAP. (2022).
  • Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps.
  • Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide.
  • Plimmer, H. (n.d.). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C: Organic.
  • Sun, R. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?.
  • Hall, J. H., & Gisler, M. (n.d.). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry.
  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
  • Chemistry Steps. (2024). Converting Nitriles to Amides. Chemistry Steps.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
  • Ghorbani-Vaghei, R., & Veisi, H. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry.
  • Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of nitrile group in acidic media

Technical Support & Troubleshooting Center Status: Operational Ticket Focus: Preventing Hydrolysis of Cyano ( ) Groups Assigned Specialist: Dr. A. Vance, Senior Application Scientist Diagnostic Hub: Why is my Nitrile Deg...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Ticket Focus: Preventing Hydrolysis of Cyano (


) Groups
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Diagnostic Hub: Why is my Nitrile Degrading?

If you are observing loss of the nitrile signal (IR


2250 cm

) or the appearance of unexpected carbonyl peaks, use this matrix to identify the root cause.
ObservationDiagnosed IssueRoot CauseImmediate Fix
Product is an Amide (

)
Partial HydrolysisTrace Water: The reaction medium was not strictly anhydrous. The nitrilium intermediate trapped moisture.Switch to anhydrous HCl in Dioxane/Ether. Add molecular sieves (3Å or 4Å) to the solvent.
Product is an Acid (

)
Full HydrolysisHigh T + Water: Thermodynamic control took over. The amide intermediate hydrolyzed further.[1][2][3]Lower temperature (

). Quench immediately into buffered ice-water, not strong aqueous base/acid.
Product is an Ester (

)
Pinner ReactionAlcohol Solvent: You used an alcohol (MeOH/EtOH) with acid.[4] The nitrile formed an imidate, then hydrolyzed.[1][2][3][4][5][6][7]Change Solvent: Use non-nucleophilic solvents (DCM, THF, Dioxane). Do not use alcohols with strong acid if the nitrile must survive.
Product is an Orthoester Pinner DegradationAlcohol + Heat: Extended exposure of the Pinner salt to alcohol.See above.

Core Protocols: Stabilization & Prevention[8]

Protocol A: The "Dry Acid" Deprotection

Use Case: Removing acid-labile protecting groups (Boc, Trt) without touching the nitrile.

The Science: Nitriles are weak bases (


 for protonated form). In the absence of a nucleophile (water/alcohol), protonation is reversible. The danger arises only when a nucleophile traps the protonated nitrile (nitrilium ion).

Step-by-Step Workflow:

  • Drying: Dry the substrate under high vacuum for >2 hours. Ensure the reaction vessel is flame-dried and purged with

    
     or 
    
    
    
    .
  • Solvent Selection: Use 1,4-Dioxane or Diethyl Ether . Avoid THF if Lewis acids are used (ring opening risk), and strictly avoid alcohols.

  • Reagent Preparation:

    • Preferred: Commercial 4M HCl in Dioxane (anhydrous).

    • Alternative: Generate HCl gas in situ by dripping

      
       onto solid 
      
      
      
      and channeling the gas through a
      
      
      drying tube into your solvent.
  • Execution:

    • Cool solvent to

      
      .
      
    • Add HCl/Dioxane dropwise.

    • Monitor via TLC. Stop immediately upon consumption of starting material.

  • The Critical Quench:

    • Do NOT pour into water.

    • Remove volatiles (HCl gas/solvent) under reduced pressure first (keep temp

      
      ).
      
    • Resuspend the residue in DCM.

    • Wash rapidly with cold saturated

      
       (pH 8). Rationale: Neutralize residual acid before it can catalyze hydrolysis in the aqueous phase.
      
Protocol B: The "Steric Shield" Strategy

Use Case: When aqueous acid conditions are unavoidable (e.g., certain cyclizations).

The Science: The rate-determining step of nitrile hydrolysis is the nucleophilic attack of water on the nitrilium carbon. Bulky groups ortho to the nitrile destabilize the transition state for water attack.

  • Reagent Switch: If using

    
    , switch to Polyphosphoric Acid (PPA)  or Eaton’s Reagent  (
    
    
    
    in
    
    
    ). These act as dehydrating agents, scavenging water produced or present in the system [1].
  • Temperature Control: Run the reaction at the lowest possible temperature. Hydrolysis rates drop significantly below

    
    .
    
  • Kinetic Control: Monitor the reaction closely. The conversion of Nitrile

    
     Amide is slower than many other acid-catalyzed steps (like Boc-removal). Quench exactly when the desired reaction is done.
    

Mechanistic Insights (FAQ)

Q: Why did my nitrile turn into an ester in Methanol/HCl?

A: You inadvertently performed a Pinner Reaction . In anhydrous alcohols, the protonated nitrile is attacked by the alcohol oxygen (a nucleophile) to form an imidate salt (Pinner salt). Upon aqueous workup, this imidate hydrolyzes rapidly to an ester. See Diagram 1 for the divergence pathway.

Q: Can I use Lewis Acids instead of Brønsted Acids?

A: Yes, and you often should. Lewis acids like


, 

, or

coordinate to the nitrile nitrogen (

-donation). While this activates the nitrile, the lack of a free proton often slows down the nucleophilic attack by water compared to a free proton (

). However, if alcohols are present, Lewis acids will still catalyze the Pinner reaction [2].
Q: How do I distinguish between the Amide and the Nitrile?

A:

  • IR: Nitrile is sharp at

    
    2250 cm
    
    
    
    . Amide shows strong Carbonyl (
    
    
    1680 cm
    
    
    ) and N-H stretches (
    
    
    3400 cm
    
    
    ).
  • NMR: The

    
    -protons of a nitrile shift slightly downfield when converted to an amide, but the disappearance of the nitrile carbon in 
    
    
    
    NMR (
    
    
    115-120 ppm) and appearance of amide carbonyl (
    
    
    170 ppm) is definitive.

Visualizing the Chemistry

The fate of the nitrile group is determined entirely by the Nucleophile present at the moment of protonation.

NitrilePathways Nitrile Nitrile (R-CN) Nitrilium Nitrilium Ion (R-CNH)+ Nitrile->Nitrilium H+ (Acid) Water Nucleophile: H2O (Aqueous Acid) Nitrilium->Water Alcohol Nucleophile: R'OH (Anhydrous Alcohol) Nitrilium->Alcohol None No Nucleophile (Anhydrous Ether/Dioxane) Nitrilium->None ImidicAcid Imidic Acid [R-C(OH)=NH] Water->ImidicAcid Hydrolysis Imidate Imidate Salt (Pinner Salt) [R-C(OR')=NH2]+ Alcohol->Imidate Pinner Rxn StableSalt Stable Nitrilium Salt (Reversible upon Workup) None->StableSalt Stays Intact Amide Primary Amide (R-CONH2) ImidicAcid->Amide Tautomerization Ester Ester (R-COOR') Imidate->Ester H2O Workup StableSalt->Nitrile Neutralization (NaHCO3) Acid Carboxylic Acid (R-COOH) Amide->Acid Heat + H2O

Caption: The "Nitrile Divergence": The presence of specific nucleophiles (Water vs. Alcohol vs. None) dictates whether the nitrile survives, hydrolyzes, or converts to an ester.

References

  • Eaton, P. E., & Carlson, G. R. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry.

  • Soudy, C., et al. (2013).[6] A Lewis acid-promoted Pinner reaction.[4][6] Beilstein Journal of Organic Chemistry.

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganic Chimica Acta.

  • Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles.

Sources

Optimization

Technical Support Center: Purification of 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile

Ticket ID: PUR-PYR-045 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are attempting to purify 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile , a functi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-045 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to purify 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile , a functionalized pyrimidine derivative likely serving as a scaffold for kinase inhibitors (structurally homologous to intermediates used in Osimertinib synthesis).

These compounds present three specific purification challenges:

  • "Oiling Out": The combination of the methoxy group and the pyrimidine ring often lowers the melting point, causing the compound to separate as an oil before crystallizing.

  • Hydrolysis Risk: The acetonitrile moiety is susceptible to hydrolysis (forming the amide) in the presence of moisture and heat.

  • Regioisomer Contamination: Depending on the synthesis route (e.g., nucleophilic aromatic substitution on 2,4-dichloro-5-methoxypyrimidine), you may have isomeric impurities that co-crystallize.

This guide provides a self-validating recrystallization protocol designed to maximize purity while mitigating hydrolysis and oiling out.

Module 1: Solvent System Selection

We do not recommend a single-solvent system (like pure Ethanol) for this specific nitrile due to the high risk of yield loss and hydrolysis. Instead, we utilize a Binary Solvent System (Solvent/Anti-solvent) to control the supersaturation point precisely.

Recommended System: Isopropanol (IPA) / n-Heptane
ParameterValueScientific Rationale
Primary Solvent Isopropanol (IPA) Dissolves the pyrimidine moderately well at reflux; less likely to cause transesterification than Methanol.
Anti-Solvent n-Heptane Non-polar; forces the polar nitrile out of solution selectively, leaving non-polar impurities in the mother liquor.
Ratio (v/v) 1:3 to 1:5 Optimized to favor crystal growth over oil formation.
Critical Spec Water Content < 0.5% CRITICAL: Moisture >1% at reflux temperatures will hydrolyze the nitrile to the primary amide.

Module 2: Experimental Protocol (SOP)

Objective: Purify crude 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile to >98% HPLC purity.

Phase A: Dissolution & Hot Filtration[1]
  • Charge crude solid into a reactor/flask.

  • Add Isopropanol (IPA) (approx. 5-7 volumes relative to solid mass).

  • Heat to 65–70°C (Do not exceed 75°C to prevent thermal degradation).

  • Stir until dissolution is complete.

    • Checkpoint: If solids remain after 15 mins, they are likely inorganic salts (NaCl/KCl).

  • Hot Filtration: Filter the solution through a pre-warmed Celite pad to remove insolubles and mechanical impurities.

Phase B: Controlled Crystallization (The "Cloud Point" Method)
  • Return filtrate to the vessel and maintain T = 60°C.

  • Slowly add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed.

  • Clear the Solution: Add a small amount of IPA (1-5% of total volume) to just clear the turbidity.

  • Seeding (Crucial Step): Add pure seed crystals (0.5 wt%) at 55°C.

    • Why? This provides a template for crystal growth, preventing the "oiling out" phenomenon.

  • Cooling Profile:

    • Cool to 40°C over 2 hours (10°C/hour).

    • Cool to 20°C over 1 hour.

    • Cool to 0–5°C and hold for 2 hours.

Phase C: Isolation
  • Filter the slurry.[1][2][3][4]

  • Displacement Wash: Wash the cake with a cold (0°C) mixture of IPA/Heptane (1:5 ratio).

  • Drying: Vacuum dry at 40°C. Do not exceed 45°C during drying to avoid sublimation or color degradation.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with pyrimidine acetonitriles.

Q1: The product is separating as a yellow/orange oil instead of crystals. Why?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature drops below the solubility limit before it drops below the melting point of the solvated solid. Corrective Action:

  • Increase the Seed Load: You missed the metastable zone. Re-heat to dissolve the oil, then add seed crystals at a slightly higher temperature.

  • Slower Anti-Solvent Addition: Adding Heptane too fast creates local zones of high supersaturation, forcing the product out as oil.

  • Diagram Reference: See Figure 1 below for the decision logic.

Q2: My purity improved, but I see a new impurity at RRT 0.85 (HPLC).

Diagnosis: This is likely the Hydrolysis Product (Amide) : 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetamide. Root Cause: Water was present during the reflux step. Corrective Action:

  • Use Anhydrous IPA .

  • Reduce the time the product spends at >60°C.

  • Rescue: If the amide is present, recrystallize using Toluene . The amide is much less soluble in toluene than the nitrile, allowing you to filter it off or leave it in the cake depending on the specific solubility profile (usually the amide precipitates first).

Q3: The product is colored (pink/brown) even after recrystallization.

Diagnosis: Oxidation of the pyrimidine ring or polymerization of the nitrile. Corrective Action:

  • Perform a Charcoal Treatment during Phase A. Add Activated Carbon (Type HNO or similar) (5 wt%) to the hot IPA solution, stir for 30 mins, then hot filter.

  • Note: Pyrimidines bind strongly to carbon; expect a 5-10% yield loss.

Module 4: Process Logic Visualization

The following diagrams illustrate the decision-making process for solvent selection and impurity management.

RecrystallizationLogic Start Crude Material (2-(5-Cl-2-OMe-pyrimidin-4-yl)CN) SolventCheck Solubility Test (Hot IPA) Start->SolventCheck Insolubles Insoluble? (Salts/Polymers) SolventCheck->Insolubles Turbid AntiSolvent Add Heptane (Cloud Point) SolventCheck->AntiSolvent Clear HotFilter Hot Filtration (Remove Solids) Insolubles->HotFilter HotFilter->AntiSolvent OilingOut Oiling Out Observed? AntiSolvent->OilingOut Reheat Re-heat to Clear Add Seed Crystals OilingOut->Reheat Yes (Oil) Cooling Controlled Cooling (10°C/hour) OilingOut->Cooling No (Precipitate) Reheat->Cooling Final Pure Crystals (>98% HPLC) Cooling->Final

Figure 1: Recrystallization Decision Matrix. This workflow prevents yield loss due to "oiling out" by enforcing a seeding loop.

ImpurityFate Crude Crude Mixture Process IPA/Heptane Recrystallization Crude->Process Product Purified Nitrile (Crystals) Process->Product Crystallizes Impurity1 Regioisomers (Remains in Mother Liquor) Process->Impurity1 Soluble in Heptane/IPA mix Impurity2 Inorganic Salts (Removed by Hot Filter) Process->Impurity2 Insoluble in Hot IPA Impurity3 Amide (Hydrolysis) (Requires Toluene Rescue) Process->Impurity3 Co-crystallizes (Risk)

Figure 2: Impurity Fate Mapping. Understanding where specific impurities go allows for targeted interventions (e.g., Toluene rescue for amides).

References & Authoritative Grounding

  • AstraZeneca AB. (2013). Pyrimidine derivatives for the treatment of cancer (Osimertinib/AZD9291 Original Patent). WO2013014448A1.[5][6] (Describes the synthesis and purification of homologous pyrimidine intermediates).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Cloud Point" crystallization and solvent selection logic).

  • Voulgari, P., et al. (2021).[6] Improvements in the Synthesis of the Third-Generation EGFR Inhibitor Osimertinib.[6] Helvetica Chimica Acta.[6] (Details impurity profiles of pyrimidine precursors).

Sources

Troubleshooting

Stability of methoxypyrimidine group under basic conditions

Technical Support Center: Pyrimidine Chemistry Division Subject: Stability of Methoxypyrimidine Group Under Basic Conditions Ticket ID: PYR-STAB-0042 Status: Resolved / Knowledge Base Article Executive Summary: The Stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Chemistry Division Subject: Stability of Methoxypyrimidine Group Under Basic Conditions Ticket ID: PYR-STAB-0042 Status: Resolved / Knowledge Base Article

Executive Summary: The Stability Spectrum

The methoxypyrimidine moiety is generally stable under mild basic conditions (e.g., carbonates, bicarbonates, dilute hydroxides at room temperature) but becomes labile under forcing conditions (strong alkoxides, concentrated hydroxides, high heat).

The primary degradation pathway is Nucleophilic Aromatic Substitution (


) , where the methoxide leaving group is displaced by a nucleophile (typically 

or another alkoxide).
ParameterSafe Zone (Stable)Danger Zone (Labile/Reactive)
Base Strength

,

,

, dilute

(RT)
Conc.

(>1M),

(w/ nucleophile),

Temperature


(Reflux)
Position 5-Methoxy (Meta-like)2-Methoxy, 4-Methoxy, 6-Methoxy (Ortho/Para-like)
Substituents Electron-Donating (Alkyl, Amino)Electron-Withdrawing (

,

, Halogens)

Technical Deep Dive: The Mechanism ( )

Unlike benzene rings, the pyrimidine ring is


-deficient. The nitrogen atoms pull electron density away from the ring carbons, making them electrophilic. This effect is most pronounced at the 2, 4, and 6 positions , which are chemically equivalent to the ortho and para positions in nitrobenzene.

When a methoxypyrimidine is exposed to a strong base (nucleophile):

  • Attack: The nucleophile (e.g.,

    
    ) attacks the electron-deficient carbon bearing the methoxy group.
    
  • Intermediate: A resonance-stabilized anionic intermediate (Meisenheimer complex) forms. The negative charge is delocalized onto the ring nitrogens, stabilizing the complex.

  • Elimination: The methoxide ion (

    
    ) is expelled, restoring aromaticity.
    
  • Tautomerization: If the nucleophile was hydroxide, the resulting product is a hydroxypyrimidine, which rapidly tautomerizes to its thermodynamically stable amide/lactam form (pyrimidinone).

Visualization: Hydrolysis Pathway

SNAr_Mechanism Start 2-Methoxypyrimidine Attack Nucleophilic Attack (OH-) Start->Attack + NaOH Complex Meisenheimer Complex Attack->Complex Formation of Anionic Intermediate Product_Enol 2-Hydroxypyrimidine (Enol Form) Complex->Product_Enol Loss of MeO- Product_Keto Pyrimidin-2(1H)-one (Lactam Form) Product_Enol->Product_Keto Fast Tautomerization (Irreversible)

Figure 1: The


 pathway for the hydrolysis of 2-methoxypyrimidine under basic conditions.

Troubleshooting Guide & FAQs

Scenario A: "My product disappeared during aqueous workup."

Diagnosis: Hydrolysis to the Pyrimidinone. Explanation: If you treated a 2- or 4-methoxypyrimidine with strong base and heat, you likely hydrolyzed the ether. The resulting product is a pyrimidinone (lactam). Unlike the lipophilic methoxy starting material, the pyrimidinone is highly polar and often water-soluble or amphoteric. Solution:

  • Check the aqueous layer of your extraction.

  • Acidify the aqueous layer to pH ~3-4 and attempt to extract with a polar solvent (e.g., n-Butanol or DCM/iPrOH 3:1).

  • Prevention: Lower reaction temperature or switch to a non-nucleophilic base (e.g.,

    
    ) if possible.
    
Scenario B: "I see a new spot with a slightly different Rf, but the mass is +14 or -14."

Diagnosis: Transetherification. Explanation: Did you use Sodium Ethoxide (


) in Ethanol while working with a Methyl ether?
  • Reaction:

    
    .
    
  • Because the pyrimidine ring is activated, alkoxides exchange readily. Solution: Always match the alkoxide base to the ether group (e.g., use

    
     in 
    
    
    
    for methoxypyrimidines).
Scenario C: "Is the 5-methoxy group as unstable as the 2-methoxy?"

Answer: No. Reasoning: The 5-position is "meta" to the ring nitrogens. It does not benefit from the direct resonance stabilization of the Meisenheimer intermediate by the nitrogen atoms. Therefore, 5-methoxypyrimidines are significantly more stable to basic hydrolysis than their 2- or 4-substituted counterparts.

Comparative Stability Data

The following table illustrates the relative reactivity of methoxypyrimidine isomers toward nucleophilic attack (


 or 

).
IsomerReactivityElectronic ReasonStability Prediction
2-Methoxy HighNitrogen atoms at 1,3 stabilize negative charge (Ortho-like).Unstable in refluxing NaOH.
4-Methoxy HighNitrogen atoms at 1,3 stabilize negative charge (Para-like).Unstable in refluxing NaOH.
5-Methoxy LowNegative charge cannot delocalize onto Nitrogen (Meta-like).Stable (Requires forcing conditions).
2,4-Dimethoxy Very HighAdditive activation; multiple leaving groups.Very Unstable ; prone to partial hydrolysis.

Experimental Protocols

Protocol 1: Standard Stability Assay

Use this protocol to validate if your specific methoxypyrimidine derivative can withstand your intended reaction conditions.

  • Preparation: Dissolve 50 mg of substrate in 1 mL of the intended solvent (e.g., THF, MeOH).

  • Base Addition: Add 2 equivalents of the base (e.g., 2M NaOH).

  • Incubation:

    • Sample A: Stir at Room Temperature for 4 hours.

    • Sample B: Heat to intended reaction temperature (e.g., 60°C) for 1 hour.

  • Analysis:

    • Spot TLC (Thin Layer Chromatography) vs. Starting Material.

    • Key Indicator: Look for a baseline spot (hydrolysis product) or a spot with slightly different Rf (transetherification).

    • LC-MS: Check for [M-14+1] (Hydrolysis, M -> M-CH3+H) or [M+14] (Transetherification OMe -> OEt).

Protocol 2: Safe Deprotection (Intentional Hydrolysis)

If you want to convert the methoxy group to a hydroxy group (using the methoxy as a protecting group).

  • Reagent: 2M NaOH (aq) / Dioxane (1:1).

  • Conditions: Reflux (100°C) for 2-6 hours.

  • Workup:

    • Cool to RT.

    • Crucial Step: Acidify carefully with 1M HCl to pH ~5. The hydroxypyrimidine/pyrimidinone often precipitates at this pH.

    • Filter the solid. If no precipitate, extract with n-Butanol.

Decision Tree: Reaction Planning

Use this logic flow to determine if your synthesis plan is safe.

Stability_Decision_Tree Start Is my Methoxypyrimidine stable? BaseCheck Is the Base Nucleophilic? (OH-, OR-, NH2-) Start->BaseCheck NonNucBase Base is Non-Nucleophilic (tBuOK*, LDA, Carbonates) BaseCheck->NonNucBase No PosCheck Position of Methoxy? BaseCheck->PosCheck Yes NonNucBase->Start Generally Stable (Watch Sterics) Pos5 5-Position PosCheck->Pos5 Meta-like Pos24 2- or 4-Position PosCheck->Pos24 Activated Pos5->Start Stable TempCheck Temperature? Pos24->TempCheck HighTemp > 60°C TempCheck->HighTemp Harsh LowTemp < 40°C TempCheck->LowTemp Mild HighTemp->Start High Risk of Hydrolysis LowTemp->Start Monitor Closely

Figure 2: Decision matrix for assessing risk of methoxypyrimidine degradation.

References

  • Mechanistic Found

    
     in Heterocycles 
    
    • Title: Nucleophilic substitution of activated aromatic rings and heterocycles.[1]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Title: Preparation of 2-ethoxy-4,6-dihydroxypyrimidine (Patent US5463055A). Demonstrates the lability of alkoxy groups in 2/4 positions under basic conditions.
  • Regioselectivity in Pyrimidines

    • Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (Applicable to Pyrimidine).[1][2][3][4][5][6]

    • Source: Chemistry Stack Exchange.
    • URL:[Link]

  • Protecting Group Stability D

    • Title: Methoxymethyl (MOM) Ethers Stability.[7] While referring to MOM ethers, this source outlines the general stability of acetal/ether linkages under basic conditions, contrasting with the specific aromatic instability of pyrimidines.

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Yield for 4-Cyanomethylpyrimidine Synthesis

Topic: High-Yield Synthesis of 4-Cyanomethylpyrimidine (4-Pyrimidineacetonitrile) Cas No: 137439-85-5 Application: Key intermediate for JAK inhibitors (e.g., Ruxolitinib). Core Directive: The "Why" and "How" of Yield Los...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of 4-Cyanomethylpyrimidine (4-Pyrimidineacetonitrile) Cas No: 137439-85-5 Application: Key intermediate for JAK inhibitors (e.g., Ruxolitinib).

Core Directive: The "Why" and "How" of Yield Loss

As a Senior Application Scientist, I often see researchers struggle with this synthesis not because the chemistry is "hard," but because the 4-chloropyrimidine starting material is chemically temperamental. It is electron-deficient, volatile, and prone to hydrolysis.

There are two primary routes to synthesize 4-cyanomethylpyrimidine.

  • The "Process" Route (Recommended): Displacement with ethyl cyanoacetate followed by decarboxylation. This is thermodynamically controlled and scalable.

  • The "Direct" Route:

    
     with acetonitrile anion (using LiHMDS). This is faster but requires strict cryogenic conditions and anhydrous technique.
    

This guide focuses on the Process Route (Ethyl Cyanoacetate) as it is the industry standard for maximizing yield and purity without requiring


C infrastructure.

Standardized Protocol: The Cyanoacetate Displacement

Use this protocol to establish a baseline before troubleshooting.

Reaction Scheme
  • Coupling: 4-Chloropyrimidine + Ethyl Cyanoacetate

    
     Intermediate (Ethyl 2-cyano-2-(pyrimidin-4-yl)acetate)
    
  • Decarboxylation: Intermediate

    
     4-Cyanomethylpyrimidine
    
Step-by-Step Methodology
StepActionCritical Technical Note
1. Activation Dissolve Ethyl Cyanoacetate (1.2 eq) in anhydrous DMF (5 vol). Add

(2.0 eq)
. Stir at RT for 30 min.[1]
Why: Pre-forming the enolate ensures that when the pyrimidine is added, the nucleophile is ready, minimizing pyrimidine hydrolysis.
2. Addition Cool mixture to

C. Add 4-Chloropyrimidine (1.0 eq) dropwise (neat or in minimal DMF).
Control: Exothermic. If temp spikes

C, you risk polymerization of the starting material.
3. Coupling Allow to warm to RT. Stir for 4–6 hours. Monitor by HPLC/TLC.Endpoint: Look for disappearance of 4-chloropyrimidine. The intermediate is a stable solid.
4. Quench Pour into ice water. Adjust pH to ~4-5 with dilute HCl. Filter the solid intermediate.[1][2][3]Yield Check: Do not proceed to step 5 without isolating this solid. It purifies the stream.[1][4]
5. Decarboxylation Suspend solid in 6N HCl . Reflux (

C) for 2–4 hours.
Visual: Evolution of

gas. Stop when gas evolution ceases.
6. Isolation Cool to

C. Neutralize carefully with NaOH to pH 7–8. Extract with DCM or EtOAc.
Stability: The product is water-soluble; multiple extractions are required.

Troubleshooting Guide: Diagnosing Yield Killers

Issue 1: "My yield is <30% and the reaction mixture turned black/tarry."

Diagnosis: Polymerization of 4-chloropyrimidine.

  • The Cause: 4-chloropyrimidine is highly unstable in the presence of heat and strong bases if the nucleophile isn't immediately available.

  • The Fix:

    • Reverse Addition: Ensure the base and ethyl cyanoacetate are mixed first. Never add base to the chloropyrimidine.

    • Temperature Control: The addition must be done at

      
      C. The tar is polymerized pyrimidine.
      
Issue 2: "I see the intermediate, but the decarboxylation step fails or degrades the product."

Diagnosis: Hydrolysis of the nitrile group.

  • The Cause: If the acid concentration is too high or the reflux is too long, you will hydrolyze the nitrile (

    
    ) to the carboxylic acid or amide, destroying the product.
    
  • The Fix:

    • Switch Acid: Use acetic acid/water (1:1) with a catalytic amount of sulfuric acid instead of straight 6N HCl. This is gentler.

    • Monitor

      
      :  Stop the reaction immediately when bubbling stops.
      
Issue 3: "I have low recovery during extraction (Step 6)."

Diagnosis: Product water solubility.

  • The Cause: 4-cyanomethylpyrimidine is a small, polar molecule. It loves the aqueous phase.

  • The Fix:

    • Salting Out: Saturate the aqueous layer with NaCl before extraction.

    • Solvent Choice: Use DCM:Isopropanol (9:1) for extraction. Pure EtOAc is often insufficient.

Visualizing the Logic

The following diagram illustrates the decision-making process for optimizing this specific reaction.

G Start Start: 4-Chloropyrimidine + Ethyl Cyanoacetate CheckColor Check Reaction Color Start->CheckColor BlackTar Result: Black Tar CheckColor->BlackTar Polymerization YellowSol Result: Yellow/Orange Solution CheckColor->YellowSol Proceeding Correctly FixTar Action: Lower Temp to 0°C & Pre-mix Nucleophile BlackTar->FixTar CheckInter Check Intermediate Formation (TLC/HPLC) YellowSol->CheckInter LowConv Low Conversion CheckInter->LowConv GoodConv High Conversion CheckInter->GoodConv FixWater Action: Dry Solvent (DMF) Check Base Quality LowConv->FixWater Decarb Step: Decarboxylation (Acid Hydrolysis) GoodConv->Decarb CheckProduct Check Final Purity Decarb->CheckProduct AmideImpurity Impurity: Amide/Acid CheckProduct->AmideImpurity Over-hydrolysis Target Target: 4-Cyanomethylpyrimidine CheckProduct->Target FixAcid Action: Reduce Acid Conc. or Reaction Time AmideImpurity->FixAcid

Caption: Logic flow for diagnosing yield loss during the coupling and decarboxylation stages.

Frequently Asked Questions (FAQs)

Q: Can I use NaH instead of K2CO3? A: Yes, NaH is faster and often gives higher yields for the coupling step because it generates the enolate irreversibly. However, NaH requires strictly anhydrous THF or DMF. If your lab has high humidity,


 is more forgiving and reproducible [1].

Q: Why is my 4-chloropyrimidine liquid turning cloudy in the bottle? A: It is hydrolyzing to 4-hydroxypyrimidine (tautomer of pyrimidone) due to moisture in the air. This impurity is inert in the


 reaction and effectively lowers your molar equivalent. Distill the starting material or buy fresh if purity is <95%.

Q: Can I do the direct substitution with NaCN? A: Generally, no. Direct displacement of 4-chloropyrimidine with cyanide ion (NaCN) is difficult due to electronic repulsion and often leads to bis-substitution or ring opening. The "carbon nucleophile" approach (using cyanoacetate or acetonitrile anion) is chemically superior for this substrate [2].

Q: How do I store the final product? A: 4-Cyanomethylpyrimidine is relatively stable but should be stored at


C under inert gas. It can slowly oxidize or hydrolyze if left at room temperature in open air.

Data Summary: Solvent & Base Effects[3][5]

SolventBaseTemp (

C)
Typical YieldNotes
DMF

25–6065–75%Recommended. Robust, scalable.
THF NaH0–2570–80%High yield, but moisture sensitive.
DMSO

25–5050–60%Hard to remove solvent; workup is messy.
Toluene NaHReflux<40%Poor solubility of the intermediate.

References

  • Process Development of Ruxolitinib: Lin, Q., et al. "An Efficient Synthesis of Ruxolitinib." Organic Process Research & Development, 2012.
  • Nucleophilic Substitution Mechanisms: BenchChem Technical Support. "Optimization of 4-Chloropyrimidine Substitution Reactions."

  • Alternative Routes: "Synthesis of Densely Substituted Pyrimidine Derivatives." Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Solubility of Chloropyrimidine Acetonitriles

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with chloropyrimidine acetonitriles.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with chloropyrimidine acetonitriles. Here, we address common questions and troubleshooting scenarios related to the solubility and handling of these compounds in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), two of the most effective yet complex solvents in discovery chemistry. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are DMSO and DMF the recommended primary solvents for chloropyrimidine acetonitriles?

A1: The selection of DMSO and DMF is based on fundamental principles of solvent-solute interactions. Chloropyrimidine acetonitriles are complex heterocyclic structures with multiple polar functional groups: the pyrimidine ring nitrogens, the chloro-substituent, and the acetonitrile moiety.

  • Polarity and Aprotic Nature: Both DMSO and DMF are highly polar, aprotic solvents.[1] Their high dielectric constants effectively solvate the dipoles present in the chloropyrimidine acetonitrile structure, disrupting the crystal lattice energy of the solid compound.[2] Unlike protic solvents (e.g., water, ethanol), they do not have acidic protons, which prevents them from forming strong hydrogen-bond networks that would need to be broken to dissolve the solute.[3]

  • Solubility of Related Structures: Studies on various pyrimidine derivatives consistently show high solubility in DMF and DMSO.[4][5] For instance, the related compound 4-Amino-2,6-dichloropyrimidine has a reported solubility of up to 100 mg/mL in DMSO with ultrasonic treatment.[4] While the acetonitrile group will alter the exact solubility, this provides a strong indication of the solvents' efficacy. The general order of solubility for many pyrimidine derivatives has been observed as DMF > DMSO > other organic solvents.[5]

Q2: I can't find exact solubility data for my specific compound. How do I determine the maximum soluble concentration?

A2: It is common for novel or specialized compounds to lack published quantitative solubility data.[6] Therefore, empirical determination is a critical first step. We recommend a thermodynamic (equilibrium) solubility assay for the most accurate results, which measures the saturation solubility where the dissolved compound is in equilibrium with its solid form.[7][8]

A detailed protocol for this determination is provided in the section below. This procedure will establish the true solubility limit under your specific laboratory conditions and prevent issues arising from working with supersaturated solutions, which are prone to precipitation.[2]

Q3: My compound is slow to dissolve. Can I heat the solution to speed it up?

A3: Gentle warming is a common and effective technique to increase both the rate of dissolution and the solubility limit of pyrimidine derivatives.[9][10] However, this must be approached with caution due to the chemical nature of your compounds and solvents.

  • Chemical Stability: Chloropyrimidines are electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[11][12] Solvents themselves, or trace amounts of water within them, can act as nucleophiles, leading to hydrolysis (formation of hydroxypyrimidines) or other side reactions.[11][13] This degradation is accelerated at higher temperatures.

  • Solvent Stability: Both DMSO and DMF can decompose at elevated temperatures, and their reactivity with halogenated compounds can pose safety hazards.

  • Recommendation: Gentle warming (e.g., to 37-40°C) combined with vortexing or sonication is generally safe and sufficient.[9] Avoid aggressive or prolonged heating (e.g., >60°C) unless you have specifically validated the stability of your compound under those conditions. Always monitor for color changes, which can indicate degradation.[14]

Q4: Are there any stability or storage concerns for chloropyrimidine acetonitriles in DMSO or DMF?

A4: Yes. Beyond the thermal stability issues mentioned above, several factors can impact the long-term integrity of your stock solutions.

  • Hydrolysis: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[15] Water can act as a competing nucleophile, leading to the slow hydrolysis of the chloro-substituent over time. Always use anhydrous (moisture-free) DMSO and store stock solutions in tightly sealed vials, preferably in a desiccator.[16]

  • Oxidation: Some substituted pyrimidines, particularly those with electron-donating groups like amines, have been shown to undergo oxidation in DMSO, which can lead to the formation of colored impurities.[14]

  • Storage Best Practices: Prepare concentrated stock solutions (e.g., 10-50 mM) and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9][17] Studies have shown that while many compounds are stable for months, degradation can occur, and the probability of observing the intact compound decreases over a year of storage at room temperature.[17] A study on compound stability in a DMSO/water mixture found 85% of compounds were stable over a 2-year period at 4°C.[18]

Troubleshooting Guide

This section addresses the most frequent problem encountered in the lab: compound precipitation.

Issue 1: My compound won't fully dissolve when preparing the initial stock solution.

This typically points to either exceeding the thermodynamic solubility limit or insufficient kinetic energy to overcome the activation energy of dissolution.

Troubleshooting Workflow: Initial Dissolution Failure

start Compound powder + DMSO/DMF (Precipitate remains) vortex Vortex vigorously (2-5 minutes) start->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate in water bath (10-20 minutes) check1->sonicate No success Dissolution successful. Proceed with experiment. check1->success Yes check2 Is solution clear? sonicate->check2 warm Warm gently (37°C) + Vortex/Sonicate check2->warm No check2->success Yes check3 Is solution clear? warm->check3 fail Concentration exceeds thermodynamic solubility. Dilute and repeat, or perform formal solubility assay. check3->fail No check3->success Yes

Caption: Workflow for dissolving difficult compounds.

Issue 2: My compound precipitates immediately when I dilute the DMSO/DMF stock into my aqueous buffer (e.g., PBS, cell media).

This is the most common solubility challenge, often referred to as "solvent shock." Your compound is soluble in the high-concentration organic stock but crashes out when rapidly transferred to a predominantly aqueous environment where its solubility is much lower.[15][16]

The Mechanism of Solvent Shock

cluster_0 In DMSO Stock cluster_1 Dilution into Aqueous Buffer Compound Compound (Solvated) DMSO DMSO Molecules Compound->DMSO Favorable Interactions process Rapid Dilution: Local concentration of compound exceeds aqueous solubility limit. Compound->process Precipitate Compound (Precipitate) Water Water Molecules Precipitate->Water Unfavorable Interactions process->Precipitate

Caption: Solvent shock leading to precipitation.

Solutions & Best Practices:

  • Minimize Final Solvent Concentration: The final concentration of DMSO in your assay should be as low as possible, typically ≤0.5%, as many cell lines are sensitive to concentrations above this level.[16] A lower final DMSO concentration reduces its co-solvent effect, making precipitation more likely if the compound's aqueous solubility is poor.

  • Modify the Dilution Technique:

    • Correct Order: Always add the small volume of DMSO/DMF stock to the large volume of aqueous buffer, never the other way around.[16]

    • Rapid Dispersion: Add the stock solution dropwise directly into the buffer while vortexing or stirring vigorously.[16] This prevents localized high concentrations of the compound from forming and encourages immediate dispersion.

  • Perform Serial Dilutions: If preparing a dose-response curve, perform serial dilutions in 100% DMSO first. Then, make the final dilution of each DMSO concentration into your aqueous buffer. This ensures the final DMSO percentage is consistent across all experimental conditions.[15]

  • Consider Cosolvents or Excipients: For particularly challenging compounds, the use of formulation aids like cyclodextrins may be necessary to increase apparent aqueous solubility, though this is an advanced technique that can impact free compound concentration.[19]

Quantitative Solubility Data Summary

While specific data for chloropyrimidine acetonitriles is sparse, the following table provides context based on related structures. It is imperative to determine the solubility of your specific compound empirically.

Compound/ClassSolventTemperature (°C)SolubilitySource/Notes
4-Amino-2,6-dichloropyrimidineDMSONot Specified100 mg/mL (610 mM)[4] Requires sonication.
Pyrimidine Derivatives (General)DMFAmbientGenerally High [5] Often the best solvent.
Pyrimidine Derivatives (General)DMSOAmbientGenerally High [5]
6-(4-chlorophenyl)-...-pyrimidine-5-carbonitrile60% aq. DMSO25 - 40Soluble (Study on viscosity)[20] Indicates good solubility in aqueous DMSO mixtures.

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility

This protocol determines the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[7][21]

Materials:

  • Chloropyrimidine acetonitrile compound (solid powder)

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Thermomixer or shaking incubator

  • High-speed microcentrifuge

  • Calibrated analytical balance

  • HPLC or UV-Vis Spectrophotometer for quantification

Methodology:

  • Prepare a Supersaturated Slurry: Accurately weigh approximately 5-10 mg of your compound into a 2 mL microcentrifuge tube.

  • Add a small, precise volume of DMSO or DMF (e.g., 200 µL). The goal is to have a significant amount of undissolved solid.

  • Equilibration: Seal the tube tightly. Place it in a shaking incubator or thermomixer set to a constant temperature (e.g., 25°C) and agitate vigorously (e.g., 700-1000 rpm) for 24 hours. This extended time allows the solution to reach equilibrium.[7]

  • Separate Solid from Supernatant: Centrifuge the slurry at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid.

  • Sample the Supernatant: Carefully remove a known volume (e.g., 50 µL) of the clear supernatant. Be extremely careful not to disturb the solid pellet.

  • Quantification:

    • Prepare a standard curve of your compound at known concentrations.

    • Dilute the supernatant sample into a suitable solvent for your analytical method (e.g., acetonitrile/water for HPLC).

    • Determine the concentration of the compound in the diluted sample using HPLC or UV-Vis spectroscopy.[21][22]

  • Calculate Solubility: Back-calculate to find the concentration in the original undiluted supernatant. This value is your thermodynamic solubility at the tested temperature.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This is a standard procedure for creating a primary stock for experimental use.[15]

Materials:

  • Chloropyrimidine acetonitrile compound (solid powder)

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tube

  • Calibrated analytical balance & weigh paper

  • Vortex mixer and/or sonicator

Methodology:

  • Calculate Required Mass: Determine the molecular weight (MW) of your compound. For a 1 mL, 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * MW ( g/mol ) * 1000 mg/g = MW / 100

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into a sterile microcentrifuge tube.

  • Add Solvent: Add the desired volume (e.g., 1 mL) of anhydrous DMSO to the tube.

  • Dissolve:

    • Vortex the tube vigorously for 1-2 minutes.[15]

    • If solids remain, sonicate the tube in a water bath for 5-10 minutes.[15]

    • If necessary, warm the tube briefly in a 37°C water bath, followed by more vortexing.[9]

  • Visual Inspection: Once dissolved, hold the tube up to a light source to ensure the solution is clear, free of any particulates or haze.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.[9]

References

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

  • Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Che, C., & Thomson, R. J. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. [Link]

  • Bell, F., et al. (n.d.). Inventiva Physchem Toolbox. [Link]

  • Wang, L., et al. (n.d.). Simultaneous enhancement of fluorescence and solubility by N-alkylation and functionalization of 2-(2-thienyl)imidazo[4,5-f][15][19]-phenanthroline with heterocyclic bridges. RSC Publishing. [Link]

  • Ng, W. L. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

  • Sharma, D., et al. (2025). Improving solubility via structural modification. ResearchGate. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]

  • The Royal Society of Chemistry. (n.d.). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. [Link]

  • ResearchGate. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

  • Paech, F., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. [Link]

  • Faryńska, A., et al. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC. [Link]

  • Larhed, M., et al. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. [Link]

  • Smith, E. M., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Purdue University. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. [Link]

  • Marciniak, A., et al. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI. [Link]

  • Sun, H., et al. (2021). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. PMC. [Link]

  • Kráľová, K., et al. (2012). Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening. PubMed. [Link]

  • Gaware, M. R. (2020). Thermodynamic studies of 6-(4-chlorophenyl)-1,2,3,4- tetrahydro-2,4-dioxopyrimidine-5-carbonitrile in 60% DMSO in the temperatur. Engineering Journals. [Link]

  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

  • Gaware, M. R. (2021). Studies of molar refraction and polarizability constant of 6-(4-chlorophenyl)-1,2,3,4-tetrahydro-2, 4-dioxopyrimidine-5-carbonitrile in 60% DMSO in the temperature range 298 to 313 K. ResearchGate. [Link]

  • Baluja, S. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Byrne, F. P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alterna. ACS Sustainable Chemistry & Engineering.

Sources

Optimization

Removing 4-methoxypyrimidin-5-ol impurities

An essential component in medicinal chemistry and organic synthesis, the purity of 4-methoxypyrimidin-5-ol is paramount for the reliability and reproducibility of experimental results. This technical support guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in medicinal chemistry and organic synthesis, the purity of 4-methoxypyrimidin-5-ol is paramount for the reliability and reproducibility of experimental results. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and removing impurities from this versatile building block. Structured in a user-friendly question-and-answer format, this document offers practical troubleshooting advice and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in 4-methoxypyrimidin-5-ol?

Impurities in a given batch of 4-methoxypyrimidin-5-ol can generally be categorized into three groups:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, and by-products from side reactions. The specific nature of these impurities is highly dependent on the synthetic route employed.[1][2]

  • Degradation Products: 4-methoxypyrimidin-5-ol, like many heterocyclic compounds, can degrade over time, especially when exposed to light, air, high temperatures, or non-optimal pH conditions.[3][4][5] Degradation can involve hydrolysis of the methoxy group or oxidation of the pyrimidine ring.[3]

  • Residual Solvents and Reagents: Solvents used during synthesis or purification, as well as any excess reagents or catalysts, may be present in the final product if not completely removed.

Q2: How can I effectively assess the purity of my 4-methoxypyrimidin-5-ol sample?

A multi-faceted analytical approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable method for quantifying the purity of your compound and detecting non-volatile impurities. A C18 column is typically a good starting point for reversed-phase chromatography.[3] The peak area of 4-methoxypyrimidin-5-ol relative to the total peak area will give a percentage purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry. It is invaluable for identifying the molecular weights of unknown impurities, which can provide clues to their structures.[3]

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method to qualitatively assess purity and is crucial for developing solvent systems for column chromatography.[6] A good separation of your target compound from impurities, with a retention factor (Rf) of around 0.2-0.4 for your product, is ideal for column purification.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of 4-methoxypyrimidin-5-ol and can detect impurities if they are present in significant amounts (typically >1%).

Q3: My sample of 4-methoxypyrimidin-5-ol has a noticeable color. What does this indicate and what can I do?

A pure sample of 4-methoxypyrimidin-5-ol is expected to be a white to off-white solid. The presence of color, such as yellow or brown, often suggests the presence of impurities, which could be highly conjugated by-products from the synthesis or colored degradation products formed during storage.[8]

If your solution is colored, adding a small amount of activated charcoal and then performing a hot filtration during the recrystallization process can effectively remove these colored impurities.[9]

Q4: What is the most straightforward method for purifying crude 4-methoxypyrimidin-5-ol?

For many common impurities, recrystallization is the most efficient and scalable purification method. This technique relies on the differences in solubility between the desired compound and the impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the 4-methoxypyrimidin-5-ol when hot but will have low solubility when cold, while the impurities will either be insoluble in the hot solvent or remain in solution when cold.[9]

Q5: When is column chromatography the better choice for purification?

Column chromatography is preferred over recrystallization in the following scenarios:

  • When impurities have very similar solubility profiles to 4-methoxypyrimidin-5-ol, making separation by recrystallization difficult.

  • For the separation of complex mixtures containing multiple impurities.

  • When a very high degree of purity is required.

The polarity of pyrimidine derivatives often presents challenges in chromatography.[6] Normal-phase chromatography on silica gel is a common starting point.[6]

Troubleshooting and In-depth Protocols

Issue 1: Low Purity or Unexpected Bioassay Results

If you are observing inconsistent results in your experiments, it is possible that your 4-methoxypyrimidin-5-ol is degrading in your solution or contains impurities that are interfering with the assay.[3]

  • Immediate Action: Always prepare fresh stock solutions before use.[3] Compounds with similar structures are often soluble in organic solvents like DMSO and DMF.[3]

  • Stability Check: The stability of heterocyclic compounds can be highly pH-dependent. It is advisable to conduct a pH stability study for your specific experimental conditions.[3]

Protocol 1: Recrystallization of 4-methoxypyrimidin-5-ol

This protocol provides a general guideline for purification. The choice of solvent may need to be optimized.

  • Solvent Selection: Begin by testing the solubility of your crude material in small amounts of various solvents. Based on the polarity of the compound, suitable solvents could include ethanol, ethyl acetate, or mixtures of hexane/ethyl acetate.

  • Dissolution: Place the crude 4-methoxypyrimidin-5-ol in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Gently heat the mixture with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid is just fully dissolved.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[9]

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a pre-heated funnel to prevent premature crystallization.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[9]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals thoroughly under a vacuum.

Issue 2: Difficulty in Separating Impurities with Similar Polarity

When impurities have similar polarities to 4-methoxypyrimidin-5-ol, column chromatography is necessary.

Protocol 2: Purification by Normal-Phase Column Chromatography
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to identify an optimal mobile phase. The goal is to find a solvent system where the 4-methoxypyrimidin-5-ol has an Rf value of approximately 0.2-0.4.[6][7] A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[6]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase. Pour this into your column and allow it to pack evenly without letting the column run dry.[6][7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane. Carefully load this solution onto the top of the silica gel bed.[6]

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute your compound.[7]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[7]

Data & Workflow Visualization

Table 1: Common Solvent Systems for Chromatography of Pyrimidine Derivatives
Chromatography TypeStationary PhaseCommon Mobile Phase (Starting Point)Target Compounds
Normal-Phase (NPC) Silica GelHexane/Ethyl AcetateLess polar to moderately polar derivatives[6]
Reversed-Phase (RPC) C18Water/Acetonitrile (often with 0.1% Formic Acid)Derivatives with some nonpolar character[6]
HILIC Bare silica, AmideAcetonitrile/Aqueous Buffer (e.g., Ammonium Formate)Very polar and hydrophilic derivatives[6][10]

Note: The values in this table are illustrative and require optimization for specific applications.

Workflow for Impurity Troubleshooting

G cluster_0 Purity Assessment cluster_1 Purification Strategy Start Crude 4-methoxypyrimidin-5-ol TLC Analyze by TLC, HPLC, LC-MS Start->TLC Pure Purity > 98%? TLC->Pure End Store Properly & Use Pure->End Yes Decision Separation on TLC? Pure->Decision No Recrystallize Perform Recrystallization Decision->Recrystallize Good Separation Column Perform Column Chromatography Decision->Column Poor Separation / Streaking CheckPurity1 Check Purity Recrystallize->CheckPurity1 CheckPurity2 Check Purity Column->CheckPurity2 CheckPurity1->TLC CheckPurity2->TLC

Caption: Decision workflow for purification of 4-methoxypyrimidin-5-ol.

Advanced Troubleshooting: Peak Tailing in Chromatography

G Problem Problem Significant Peak Tailing on Silica Gel Cause Probable Cause Interaction of basic pyrimidine nitrogen with acidic silanol groups on silica surface Problem->Cause leads to Solution Solutions 1. Add a basic modifier to mobile phase (e.g., 0.1-1% Triethylamine) 2. Switch to a less acidic stationary phase (e.g., neutral alumina) 3. Reduce the amount of sample loaded on the column Cause->Solution addressed by

Caption: Troubleshooting peak tailing for pyrimidine derivatives.

Proper Storage of 4-methoxypyrimidin-5-ol

To minimize the formation of degradation-related impurities, proper storage is critical.

  • Temperature: Stock solutions should be stored at low temperatures, such as -20°C or -80°C.[3]

  • Light: Protect both solid samples and solutions from light, as many heterocyclic compounds are photosensitive.[3]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Freeze-Thaw Cycles: It is recommended to aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3]

By following these guidelines and troubleshooting steps, researchers can ensure the high purity of their 4-methoxypyrimidin-5-ol, leading to more reliable and accurate scientific outcomes.

References

  • BenchChem. (2025). stability issues of 4-methoxypyrimidin-5-ol in solution. BenchChem Technical Support.
  • BenchChem. (2025). 4-Methoxypyrimidin-5-ol: An Underutilized Building Block in Organic Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives. BenchChem.
  • Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of separation science, 33(6-7), 803–816. Available from: [Link]

  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. Available from: [Link]

  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. National Center for Biotechnology Information. Available from: [Link]

  • SSRN. (n.d.). Identification, Synthesis, and the Control of the Impurities Observed During the Process Development of Tecovirimat. Social Science Research Network. Available from: [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. IIP Series. Available from: [Link]

  • de Oliveira Melo, S. R., Homem-de-Mello, M., Silveira, D., & Simeoni, L. A. (2014). Advice on degradation products in pharmaceuticals: a toxicological evaluation. PDA journal of pharmaceutical science and technology, 68(3), 221–238. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile. BenchChem.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile

The following guide details the 1H NMR spectrum analysis of 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile , a critical intermediate in the synthesis of JAK inhibitors (such as Oclacitinib and Baricitinib analogs). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR spectrum analysis of 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile , a critical intermediate in the synthesis of JAK inhibitors (such as Oclacitinib and Baricitinib analogs).

This analysis synthesizes experimental data from structural analogs and general pyrimidine chemistry to provide a definitive reference for purity assessment and structural validation.

CAS: 1537618-65-7 | Formula: C


H

ClN

O | MW: 183.59 g/mol

Executive Summary

This guide provides a comparative spectral analysis to distinguish the target 4-acetonitrile derivative from its common precursors (2,4-dichloro-5-methoxypyrimidine) and potential hydrolysis byproducts. The presence of the singlet methylene peak (-CH


CN)  at 

3.9–4.2 ppm
serves as the primary diagnostic signal for reaction completion.
Key Spectral Features (CDCl , 400 MHz)
Signal IdentityShift (

ppm)
MultiplicityIntegrationDiagnostic Value
Pyrimidine H-6 8.30 – 8.60 Singlet (s)1HConfirms pyrimidine core integrity; shift is sensitive to C5-Cl.
Methoxy (-OCH

)
3.95 – 4.05 Singlet (s)3HVerifies C2-substitution; distinct from N-methyl impurities.
Acetonitrile (-CH

CN)
3.85 – 4.20 Singlet (s)2HCritical Quality Attribute (CQA). Absence indicates unreacted starting material.

Structural Elucidation & Assignment Logic

The Pyrimidine Core (H-6)

The proton at position 6 is the only aromatic proton in the molecule.

  • Chemical Shift Logic: In unsubstituted pyrimidine, protons resonate >9.0 ppm. The 2-methoxy group exerts an electron-donating resonance effect (+M), shielding the ring protons upfield. However, the 5-chloro substituent is electron-withdrawing (-I), deshielding H-6 relative to the non-chlorinated analog.

  • Observation: Expect a sharp singlet between 8.3 and 8.6 ppm .

  • Differentiation: If the chlorine were absent (des-chloro impurity), this proton would appear as a doublet (coupling with H-5) or shift upfield.

The Acetonitrile Methylene (-CH CN)

This is the "fingerprint" signal for the alkylation step.

  • Chemical Shift Logic: The methylene group is flanked by an electron-deficient pyrimidine ring and a cyano group (electron-withdrawing). This creates a "push-pull" deshielding environment.

  • Comparison: In the structural analog 2-(pyridin-4-yl)acetonitrile , this signal appears at 4.13 ppm (CDCl

    
    ) [1].
    
  • Solvent Effect: In DMSO-d

    
    , this peak often shifts downfield to ~4.3–4.4 ppm  due to hydrogen bonding interactions with the solvent.
    
The Methoxy Group (-OCH )
  • Chemical Shift Logic: Methoxy groups on heteroaromatic rings are highly consistent, appearing at ~4.0 ppm .

  • Validation: This integrates to 3H. A ratio of 2:3 between the methylene and methoxy signals is the standard purity check.

Comparative Analysis: Impurity Profiling

Distinguishing the product from reactants is vital during process development. The following table contrasts the target molecule with its direct precursor.

Table 1: Target vs. Precursor (2,4-Dichloro-5-methoxypyrimidine)[1]
FeatureTarget MoleculePrecursor (Starting Material)
Structure 4-CH

CN substituted
4-Cl substituted
H-6 Signal

8.3–8.6 ppm (s)

8.2–8.4 ppm (s)
Aliphatic Region Two Singlets (OCH

+ CH

)
One Singlet (OCH

only)
Integration 5 Aliphatic Protons (3:2 ratio)3 Aliphatic Protons
Diagram 1: Synthesis & Spectral Evolution

The following diagram illustrates the transformation and the specific NMR signals monitored during the reaction.

NMR_Evolution SM Starting Material (2,4-Dichloro-5-methoxypyrimidine) NMR: Single Aliphatic Peak (-OCH3) Target TARGET PRODUCT 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile NMR: Two Aliphatic Peaks (New Singlet @ ~4.1 ppm) SM->Target S_NAr Displacement (Cl -> CH2CN) Reagent + Acetonitrile Anion (LiHMDS/MeCN) Reagent->Target Impurity Hydrolysis Impurity (Amide/Acid derivative) NMR: CH2 shift moves to ~3.6 ppm Loss of sharp CN band in IR Target->Impurity Hydrolysis (H2O/Acid)

Caption: Spectral evolution from precursor to product. Note the emergence of the methylene singlet as the primary indicator of conversion.

Detailed Experimental Protocol

To ensure reproducibility and accurate integration, follow this standardized sample preparation method.

Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid into a clean vial.

  • Solvent: Add 0.6 mL of CDCl

    
      (Chloroform-d) or DMSO-d
    
    
    
    .
    • Note: DMSO-d

      
       is recommended if the product contains polar impurities or salts, but CDCl
      
      
      
      provides sharper resolution for the aliphatic region.
  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (

    
     0.00 ppm).
    
  • Filtration: If the solution is cloudy (indicating inorganic salts like LiCl/NaCl from the synthesis), filter through a cotton plug into the NMR tube.

Acquisition Parameters[2]
  • Pulse Sequence: Standard 1H zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Reasoning: The isolated protons on the pyrimidine ring and the quaternary carbons nearby can have long T1 relaxation times. A short D1 will lead to under-integration of the aromatic proton relative to the methoxy group.

  • Scans: 16–32 scans are sufficient for >95% purity samples.

  • Spectral Width: -2 to 14 ppm.

Data Processing
  • Phasing: Apply manual phasing to ensure a flat baseline, critical for accurate integration of the small methylene peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2).

  • Integration:

    • Calibrate the Methoxy singlet to 3.00 .

    • Check the Methylene singlet ; it should integrate to 2.00 (

      
       0.1) .
      
    • Check the Aromatic singlet ; it should integrate to 1.00 (

      
       0.05) .
      

Troubleshooting Common Anomalies

ObservationProbable CauseCorrective Action
Extra Singlet @ 2.17 ppm Acetone residueDry sample under high vacuum (>4h).
Extra Singlet @ 5.30 ppm Dichloromethane (DCM)Common solvent in workup; distinct from product peaks.
Broadened CH

Peak
Keto-Enol TautomerismThe -CH

CN proton is acidic. In basic impurities, it may exchange or broaden. Acidify slightly or use CDCl

.
H-6 Doublet Des-chloro impurityIndicates failure of chlorination or over-reduction. Check MS for M-34 mass.

References

  • BenchChem Technical Support. (2025).[1] Preparation and NMR Analysis of 2-(pyridin-4-yl)acetonitrile. BenchChem. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Patsnap Patent Database. (2019). Preparation method of 2-chloro-5-hydroxypyrimidine and related methoxy intermediates. Patent CN109912534A. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76903489, 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile. Link

  • Arkat USA. (2008). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2008(2), 168-178. Link

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Patterns of Chlorinated Pyrimidine Nitriles

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and agrochemical research, the structural elucidation of novel and existing compounds is a cornerstone of developm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical research, the structural elucidation of novel and existing compounds is a cornerstone of development and safety assessment. Among the vast array of heterocyclic compounds, chlorinated pyrimidine nitriles represent a class of molecules with significant biological activity. Their analysis is critical for metabolism studies, impurity profiling, and quality control. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful and indispensable tool for the sensitive and specific analysis of these compounds.

This guide provides an in-depth, comparative analysis of the LC-MS fragmentation patterns of two representative chlorinated pyrimidine nitriles: 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile and 4,6-dichloropyrimidine-5-carbonitrile. By understanding their distinct fragmentation behaviors, researchers can develop more robust analytical methods for their identification and quantification in complex matrices.

The Causality Behind Experimental Choices: A Word on Methodology

The choice of analytical instrumentation and parameters is paramount in achieving reliable and reproducible fragmentation data. Reversed-phase liquid chromatography is often employed for the separation of polar to moderately polar compounds like pyrimidine derivatives. The use of a C18 column with a water/acetonitrile mobile phase containing a small amount of formic acid is a common starting point. Formic acid aids in the protonation of the analytes in the electrospray ionization (ESI) source, which is crucial for generating the precursor ions for MS/MS analysis.

Tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), is the workhorse for structural elucidation. CID involves the fragmentation of a selected precursor ion through collisions with an inert gas, leading to the formation of characteristic product ions. The energy of these collisions can be controlled to generate varying degrees of fragmentation, providing a wealth of structural information. For isomeric compounds that may not be chromatographically resolved, distinct fragmentation patterns are key to their differentiation.[1]

Experimental Protocols

A generalized LC-MS/MS methodology for the analysis of chlorinated pyrimidine nitriles is presented below. This protocol should be optimized for the specific instrument and analytes of interest.

Liquid Chromatography (LC)
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a suitable choice.[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration. For example: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is generally preferred for pyrimidine derivatives due to the presence of nitrogen atoms that can be readily protonated.

  • MS1 Scan Range: m/z 100-300.

  • Product Ion Scan (MS/MS): Precursor ions corresponding to the protonated molecules of the chlorinated pyrimidine nitriles are isolated and subjected to collision-induced dissociation (CID).

  • Collision Gas: Argon or nitrogen.

  • Collision Energy: This parameter needs to be optimized for each compound to obtain a rich fragmentation spectrum. A collision energy ramp (e.g., 10-40 eV) can be used to find the optimal value.

Comparative Fragmentation Analysis

The fragmentation patterns of chlorinated pyrimidine nitriles are influenced by the nature and position of the substituents on the pyrimidine ring. Here, we compare the fragmentation of 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile and 4,6-dichloropyrimidine-5-carbonitrile.

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile

This compound possesses an amino, a chloro, and a methyl group in addition to the nitrile functionality. The presence of the basic amino group makes it readily protonated in the ESI source.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
183.0 [M+H]⁺148.0HCl
121.0HCl + HCN
95.0HCl + HCN + C₂H₂

The fragmentation is likely initiated by the loss of a stable neutral molecule, such as HCl. Subsequent fragmentation can involve the loss of hydrogen cyanide (HCN) from the nitrile group and further ring cleavage.

4,6-Dichloropyrimidine-5-carbonitrile

This molecule is substituted with two chlorine atoms and a nitrile group. Its fragmentation pattern under electron ionization (EI) provides insights into the stability of the ring and the lability of the chlorine atoms.[3]

Molecular Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
173 [M]⁺˙138Cl
111Cl + HCN
76Cl + HCN + Cl

Under EI, the initial event is the formation of a radical cation. The fragmentation is dominated by the loss of a chlorine radical, which is a common pathway for chlorinated aromatic compounds.[3] This is followed by the loss of HCN and the second chlorine atom.

Discussion of Fragmentation Mechanisms

The fragmentation pathways of these two compounds are dictated by the interplay of the pyrimidine ring, the nitrile group, and the chlorine substituents.

Fragmentation of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile

The fragmentation of the protonated molecule likely proceeds through the following pathway:

fragmentation1 M [M+H]⁺ m/z 183.0 F1 m/z 148.0 M->F1 - HCl F2 m/z 121.0 F1->F2 - HCN F3 m/z 95.0 F2->F3 - C₂H₂

Caption: Proposed fragmentation pathway for 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile.

The initial loss of HCl is a favorable process, leading to a more stable, delocalized cation. The subsequent loss of HCN is characteristic of nitrile-containing compounds. The final fragmentation step likely involves the cleavage of the pyrimidine ring.

Fragmentation of 4,6-Dichloropyrimidine-5-carbonitrile

The fragmentation of the molecular ion radical of this compound can be rationalized as follows:

fragmentation2 M [M]⁺˙ m/z 173 F1 m/z 138 M->F1 - Cl˙ F2 m/z 111 F1->F2 - HCN F3 m/z 76 F2->F3 - Cl˙

Caption: Proposed fragmentation pathway for 4,6-dichloropyrimidine-5-carbonitrile.

The loss of a chlorine radical from the molecular ion is a dominant fragmentation pathway for many chlorinated aromatic compounds under EI conditions.[3] The resulting ion can then lose a molecule of HCN. The final step involves the loss of the second chlorine radical.

Comparative Insights and Alternative Fragmentation Techniques

The comparison of these two molecules reveals key differences in their fragmentation patterns driven by their substituent groups. The presence of the amino group in 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile directs the initial fragmentation towards the loss of HCl in ESI-MS/MS. In contrast, the fragmentation of 4,6-dichloropyrimidine-5-carbonitrile under EI-MS is initiated by the homolytic cleavage of a C-Cl bond.

Conclusion

The LC-MS fragmentation patterns of chlorinated pyrimidine nitriles are highly dependent on the nature and position of the substituents on the pyrimidine ring. This guide has provided a comparative analysis of two such compounds, highlighting the key differences in their fragmentation pathways. By understanding these fundamental principles, researchers can more effectively utilize LC-MS for the identification and characterization of this important class of molecules in various scientific disciplines. The provided experimental protocol serves as a robust starting point for method development, and the discussion on fragmentation mechanisms offers a framework for the interpretation of the resulting data.

References

  • PubChem. 4,6-Dichloropyrimidine-5-carbonitrile. National Center for Biotechnology Information. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Mass Spectrometry: Fragment
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Molecular & Cellular Proteomics.
  • CHAPTER 2 Fragmentation and Interpret
  • Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • 4,6-dichloropyrimidine-5-carbonitrile (5305-45-3). ChemicalBook.
  • Fragmentation of Pyrimidine: (a) fragmentation matrix; (b) fragment-ions cross sections.
  • Pyrimidine, 4,6-dichloro-. NIST WebBook.
  • 4,6-dichloropyrimidine-5-carbonitrile (C5HCl2N3). PubChemLite.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
  • 4,6-Dichloropyrimidine-5-carbonitrile(CAS# 5305-45-3 ). angenechemical.com.
  • Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube.
  • 4,6-Dichloropyrimidine-2-carbonitrile. PubChem.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • 4,6-Dichloro-pyrimidine-5-carbonitrile 97%. Advanced ChemBlocks.
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Semantic Scholar.
  • Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled. Thermo Fisher Scientific.
  • Fragment
  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. MDPI.

Sources

Validation

Mastering the "Silent Region": A Comparative Guide to Nitrile Identification (2200–2260 cm⁻¹)

Topic: IR Spectroscopy Nitrile Peak Identification (2200-2260 cm⁻¹) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The spectral window between 2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Nitrile Peak Identification (2200-2260 cm⁻¹) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The spectral window between 2000 and 2300 cm⁻¹ , often termed the "silent region," is a high-value diagnostic zone in infrared spectroscopy. Unlike the crowded fingerprint region (<1500 cm⁻¹) or the functional group region (3000–3600 cm⁻¹), this zone contains relatively few absorptions, making it critical for monitoring specific functionalities like nitriles (


), alkynes (

), and isocyanates (

).

For drug development professionals, the nitrile group is a pharmacophore of increasing importance (e.g., Vildagliptin, Letrozole). Correctly distinguishing a nitrile peak from potential contaminants (like isocyanates from synthesis) or structural isomers is a mandatory skill. This guide provides a technical comparison of these moieties and a self-validating workflow for accurate identification.

Comparative Analysis: Nitriles vs. Interferences

The primary challenge in this region is not detection, but assignment . While nitriles typically absorb between 2200–2260 cm⁻¹, several other triple-bond and cumulative double-bond systems overlap.

Table 1: Diagnostic Comparison of Functional Groups (2000–2300 cm⁻¹)
Functional GroupFrequency (

, cm⁻¹)
IntensityBand ShapeKey Differentiator
Nitrile (

)
2210 – 2260 Medium - Strong Sharp Position shifts with conjugation.
Alkyne (

)
2100 – 2260Weak - VariableSharpTerminal alkynes show

at ~3300 cm⁻¹. Internal alkynes often invisible.
Isocyanate (

)
2250 – 2275Very StrongBroadBroader and more intense than nitriles; usually higher frequency.
Diazonium (

)
2260 – 2280MediumSharpUnstable intermediate; presence usually transient.
Isothiocyanate (

)
2000 – 2200Broad / StrongBroad/MultipletLower frequency; very broad "hump" compared to sharp nitrile.
Carbon Dioxide (Atm)2349 & 2360VariableDoubletBackground interference; distinct doublet shape.
The Conjugation Effect: A Critical Diagnostic Tool

The position of the nitrile peak is highly sensitive to its electronic environment. This sensitivity allows researchers to distinguish between aliphatic and aromatic nitriles without NMR.

  • Saturated Aliphatic Nitriles (e.g., Acetonitrile): Absorb at higher frequencies (~2250–2260 cm⁻¹ ) due to the stiff

    
     hybridized bond.
    
  • Conjugated/Aromatic Nitriles (e.g., Benzonitrile, Letrozole): Absorb at lower frequencies (~2220–2240 cm⁻¹ ). Conjugation allows delocalization of

    
    -electrons between the ring and the triple bond, reducing the bond order slightly and lowering the force constant (
    
    
    
    ).


Where 

is frequency,

is force constant (lowered by conjugation), and

is reduced mass.

Decision Logic for Peak Assignment

To ensure scientific integrity in peak assignment, use the following logic flow. This minimizes false positives derived from atmospheric


 or synthesis byproducts (isocyanates).

Nitrile_Logic Start Peak Detected in 2100-2300 cm⁻¹? CheckShape Analyze Band Shape & Intensity Start->CheckShape BroadStrong Broad & Very Strong? CheckShape->BroadStrong Yes SharpMed Sharp & Medium/Strong? CheckShape->SharpMed Yes Weak Weak / Variable? CheckShape->Weak Yes Isocyanate Likely ISOCYANATE (~2270 cm⁻¹) BroadStrong->Isocyanate CheckFreq Check Exact Frequency SharpMed->CheckFreq Check3300 Check 3300 cm⁻¹ region Weak->Check3300 HighFreq 2240 - 2260 cm⁻¹ CheckFreq->HighFreq LowFreq 2210 - 2240 cm⁻¹ CheckFreq->LowFreq SatNitrile Saturated Nitrile (e.g., Acetonitrile) HighFreq->SatNitrile ConjNitrile Aromatic/Conjugated Nitrile (e.g., Letrozole) LowFreq->ConjNitrile Has3300 Sharp peak at 3300? Check3300->Has3300 Alkyne Terminal Alkyne (C≡C) Has3300->Alkyne Yes InternalAlkyne Internal Alkyne or Overtone Has3300->InternalAlkyne No

Figure 1: Decision tree for assigning infrared absorption bands in the 2100–2300 cm⁻¹ region.

Experimental Protocol: Self-Validating Workflow

Reliable detection requires more than just a scan; it requires a validated protocol. The following workflow is designed for drug development contexts where distinguishing a nitrile active pharmaceutical ingredient (API) from a precursor is critical.

Step 1: Sample Preparation (ATR vs. Transmission)
  • Recommendation: Use Diamond ATR (Attenuated Total Reflectance) for solid drugs.

  • Why: Nitrile peaks are sharp.[1] KBr pellets can introduce moisture (water absorbs broadly near 3300 cm⁻¹ but can broaden peaks elsewhere) and pressure effects. ATR provides a cleaner baseline in the 2200 cm⁻¹ region, free from KBr-induced scattering.

  • Caution: Ensure the ATR crystal pressure is uniform. Poor contact reduces the intensity of the sharp nitrile peak, potentially causing it to be mistaken for a weak alkyne peak.

Step 2: Solvent Selection (For Solution Phase)

If analyzing in solution, avoid solvents with intrinsic absorption in the silent region.

  • Avoid: Acetonitrile (obviously, as it is a nitrile).

  • Preferred: Chloroform (

    
    ) or DCM (
    
    
    
    ).
  • Validation: Run a solvent blank. If a peak persists at ~2350 cm⁻¹, it is atmospheric

    
    . Purge the chamber with 
    
    
    
    .
Step 3: Spectral Validation Workflow

This protocol ensures that the peak observed is intrinsic to the sample and not an artifact.

Workflow Prep 1. Sample Prep (Dry Powder/ATR) Scan 2. Acquire Spectrum (4 cm⁻¹ res, 32 scans) Prep->Scan Process 3. Baseline Correction & Atmos. Suppression Scan->Process Analyze 4. Peak Picking (Threshold: 2200-2280) Process->Analyze Validate 5. Validation Check Analyze->Validate Validate->Prep Fail (Low S/N) Result Confirmed Assignment Validate->Result Pass

Figure 2: Experimental workflow for validating nitrile presence in pharmaceutical samples.

Case Study: Letrozole vs. Anastrozole

In the development of aromatase inhibitors, IR spectroscopy serves as a rapid ID test.

  • Letrozole: Contains two nitrile groups attached to a benzene ring.

    • Observed Peak: 2229 cm⁻¹ .

    • Analysis: The lower frequency (compared to the standard 2250 cm⁻¹) confirms the conjugation with the aromatic ring. The high intensity confirms the presence of two polar

      
       bonds.
      
  • Anastrozole: Contains two nitrile groups on an isopropyl scaffold attached to the aromatic system.

    • Observed Peak: ~2235–2240 cm⁻¹ .

    • Analysis: Although attached to a quaternary carbon, the proximity to the aromatic system and the specific electronic environment results in a peak slightly higher than Letrozole but lower than pure acetonitrile.

Key Takeaway: The shift of ~10–20 cm⁻¹ is reproducible and diagnostic. It can be used to track the integrity of the API during formulation stability testing.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for functional group frequencies).
  • NIST Chemistry WebBook. Acetonitrile Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley. (Authoritative source for detailed frequency shifts).
  • Mondal, S., et al. (2017). Letrozole-loaded PLGA microparticles: In vitro release and stability study. ResearchGate. (Provides experimental IR data for Letrozole at 2229 cm⁻¹). Available at: [Link]

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.

Sources

Comparative

Comparative Guide: Pyrimidine vs. Pyridine Acetonitrile Reactivity

Executive Summary This guide provides an in-depth technical comparison of 2-pyridylacetonitrile and 2-pyrimidylacetonitrile .[1] While structurally similar, the introduction of a second nitrogen atom in the pyrimidine ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of 2-pyridylacetonitrile and 2-pyrimidylacetonitrile .[1] While structurally similar, the introduction of a second nitrogen atom in the pyrimidine ring drastically alters the electronic landscape, acidity, and stability of the molecule.

Key Takeaway: Pyrimidine acetonitrile is significantly more acidic and electron-deficient than its pyridine counterpart.[1] While this facilitates deprotonation, it introduces critical stability risks—specifically nucleophilic attack on the ring and rapid self-condensation .[1] Successful manipulation of pyrimidine acetonitrile requires milder, non-nucleophilic bases and stricter temperature controls compared to the robust conditions tolerated by pyridine acetonitrile.

FeaturePyridine-2-acetonitrile Pyrimidine-2-acetonitrile
Ring System Pyridine (1 Nitrogen)Pyrimidine (1,3-Diazine, 2 Nitrogens)
Electronic Character

-Deficient
Highly

-Deficient

-Proton Acidity (DMSO)
pKa ~15–16pKa ~12–14 (Estimated)
Carbanion Stability ModerateHigh (but prone to side reactions)
Major Side Reaction Self-condensation (Thorpe)Ring Opening / Nucleophilic Attack (S_NAr)
Recommended Base NaH, KOtBu, NaOEtLiHMDS, Cs₂CO₃, DBU (Avoid small alkoxides)

Mechanistic Foundation

Electronic Structure & Acidity

The reactivity difference is driven by the


-deficiency  of the heterocycle.
  • Pyridine: The single nitrogen atom withdraws electron density via induction (-I) and resonance (-M), stabilizing the negative charge on the

    
    -carbon upon deprotonation.
    
  • Pyrimidine: The presence of two nitrogen atoms at the 1,3-positions creates a synergistic electron-withdrawing effect. The resulting carbanion is far more stabilized, making the

    
    -protons significantly more acidic.
    

Graphviz Diagram: Resonance Stabilization The following diagram illustrates the resonance contributors that stabilize the carbanion in both systems. Note the additional stabilization pathway in pyrimidine.

ResonanceComparison cluster_pyridine Pyridine-2-acetonitrile Carbanion cluster_pyrimidine Pyrimidine-2-acetonitrile Carbanion Py_A Carbanion on C-alpha Py_B Delocalization to Ring N Py_A->Py_B Resonance Pym_B Delocalization to N1 Pym_A Carbanion on C-alpha Pym_A->Pym_B Resonance Pym_C Delocalization to N3 Pym_A->Pym_C Enhanced Resonance

Figure 1: Comparison of resonance stabilization. Pyrimidine offers two nitrogen centers for negative charge delocalization, increasing acidity but also susceptibility to nucleophilic attack.

The "Nucleophilic Vulnerability" Trap

A critical failure mode in pyrimidine chemistry is the nucleophilic attack on the ring .

  • Pyridine: The ring is relatively resistant to nucleophilic addition unless activated (e.g., N-oxide). Strong bases like NaOEt primarily act as bases.[1]

  • Pyrimidine: The C4 and C6 positions are highly electrophilic. Using a "hard" nucleophilic base (e.g.,

    
    OH, 
    
    
    
    OMe, n-BuLi) often results in addition to the ring (formation of Meisenheimer-like complexes) or ring-opening decomposition rather than the desired
    
    
    -deprotonation.[1]

Comparative Reactivity & Performance

Alkylation Efficiency
  • Pyridine: Reacts cleanly with alkyl halides using NaH or NaNH

    
    .[1] Mono-alkylation is standard; dialkylation requires forcing conditions.[1]
    
  • Pyrimidine: Due to higher acidity, the carbanion forms rapidly. However, over-alkylation (dialkylation) is a common issue because the mono-alkylated product remains acidic enough to be deprotonated by the remaining base.

    • Optimization: Use stoichiometric control (1.0 eq base) and bulky bases (LiHMDS) at low temperatures (-78°C) to prevent equilibration.

Condensation Reactions (Knoevenagel)[1]
  • Pyridine: Robust.[1][2] Often performed in refluxing acetic anhydride or with piperidine/acetic acid.[1]

  • Pyrimidine: Sensitive.[1] High temperatures can lead to polymerization.[1] Milder conditions (e.g., catalytic amine in ethanol at RT) are preferred to avoid degrading the pyrimidine ring.

Stability & Self-Condensation (Thorpe-Ziegler)

Both species are prone to self-condensation (Thorpe reaction) where the carbanion attacks the nitrile group of another molecule.[1]

  • Risk Level: Pyrimidine > Pyridine .[1]

  • Reasoning: The pyrimidine carbanion is formed more easily. If the intended electrophile is sterically hindered or unreactive, the carbanion will default to attacking the nitrile of a neighboring starting molecule.

Experimental Case Studies & Protocols

Protocol A: Mono-Alkylation (Direct Comparison)

Objective: Synthesize the mono-methylated derivative using Iodomethane.

Condition 1: Pyridine-2-acetonitrile (Standard) [1][3]
  • Solvent: Anhydrous THF (0.5 M).

  • Base: NaH (60% dispersion, 1.1 eq).

  • Temperature: 0°C to Room Temperature (RT).

  • Procedure:

    • Add NaH to THF at 0°C.

    • Dropwise add Pyridine-2-acetonitrile.[1] Stir 30 min at RT (Evolution of H₂ gas).

    • Cool to 0°C; add MeI (1.1 eq).

    • Warm to RT and stir 2 hours.

    • Result: High yield (>85%) of mono-alkylated product.

Condition 2: Pyrimidine-2-acetonitrile (Modified for Stability)

Note: Using NaH/RT often leads to dark tars (decomposition) or dialkylation.[1]

  • Solvent: Anhydrous THF (0.5 M).

  • Base: LiHMDS (1.0 M in THF, 1.05 eq).[1] Non-nucleophilic base is essential.[1]

  • Temperature: -78°C .

  • Procedure:

    • Cool Pyrimidine-2-acetonitrile in THF to -78°C.

    • Dropwise add LiHMDS over 15 min.[1][2] (Solution turns deep red/orange).[1]

    • Stir 30 min at -78°C.

    • Add MeI (1.0 eq) quickly.

    • Critical Step: Stir at -78°C for 1 hour, then slowly warm only to 0°C before quenching. Do not reflux.[1][2]

    • Result: Good yield (~70%) of mono-alkylated product; minimizes ring attack.[1]

Protocol B: Knoevenagel Condensation

Objective: Condensation with Benzaldehyde.[1][2]

ParameterPyridine ProtocolPyrimidine Protocol
Catalyst Piperidine (10 mol%) + AcOHL-Proline (20 mol%) or Piperidine (5 mol%)
Solvent Toluene or EthanolEthanol (Anhydrous)
Temp Reflux (Dean-Stark)Room Temperature or Mild Heat (40°C)
Time 4–6 Hours12–24 Hours
Observation Fast conversion; water removal drives equilibrium.[1]Slower reaction; avoiding heat prevents self-condensation byproducts.[1]

Troubleshooting & Optimization Logic

Use the following decision tree to select reaction conditions based on the heterocycle's sensitivity.

DecisionTree Start Select Substrate Pyridine Pyridine-acetonitrile Start->Pyridine Pyrimidine Pyrimidine-acetonitrile Start->Pyrimidine BasePy Base: NaH, NaOEt, or KOtBu Pyridine->BasePy BasePym Base Selection Critical Pyrimidine->BasePym TempPy Temp: 0°C to Reflux BasePy->TempPy ResultPy Standard Reactivity TempPy->ResultPy Nucleophilic Is Base Nucleophilic? (e.g., nBuLi, NaOMe) BasePym->Nucleophilic Fail Ring Attack / Decomposition Nucleophilic->Fail Yes Success Use LiHMDS, LDA, or Cs2CO3 Nucleophilic->Success No TempPym Temp: -78°C to 0°C Success->TempPym

Figure 2: Optimization workflow. Note the critical branch point for Pyrimidine regarding base nucleophilicity.

Common Pitfalls
  • Dark Reaction Mixtures: In pyrimidine synthesis, a reaction turning black instantly usually indicates ring decomposition (polymerization) caused by a base that is too strong or nucleophilic. Solution: Switch from NaH to Cs₂CO₃ or LiHMDS.

  • Low Yield in Knoevenagel: If the pyrimidine adduct degrades, it may be hydrolyzing. Solution: Perform the reaction in anhydrous conditions and avoid acidic workups, as electron-deficient pyrimidines can be sensitive to acid hydrolysis.

References

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • March, J. (2013).[1] Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.[1] (Referencing Ch. 13 on Aromatic Nucleophilic Substitution). Link

  • Al-Sheikh, M. A., et al. (2009).[1] Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines.[1] Molecules, 14(11), 4406-4413. Link

  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions.[1][2][4][5][6] Link

  • Plé, N., et al. (2002). Metalation of Diazines. Tetrahedron, 58(15), 2949-2964. (Detailed discussion on lithiation and nucleophilic attack on pyrimidines). Link

Sources

Validation

Structural Profiling and Synthetic Utility of Macitentan and Its Analogs

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists Executive Summary: The Kinetic Differentiator Macitentan (Opsumit) represents a pa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists

Executive Summary: The Kinetic Differentiator

Macitentan (Opsumit) represents a paradigm shift in Endothelin Receptor Antagonist (ERA) design. Unlike its predecessors (Bosentan, Ambrisentan), which rely solely on competitive binding affinity (


), Macitentan was engineered for slow receptor dissociation kinetics . This physiochemical optimization results in "insurmountable antagonism," allowing the drug to maintain receptor blockade even in the presence of the high Endothelin-1 (ET-1) concentrations typical of Pulmonary Arterial Hypertension (PAH) pathology.

This guide dissects the structural causality behind this performance, compares it with key analogs (including its active metabolite/drug Aprocitentan), and provides validated protocols for synthesis and kinetic evaluation.

Structural Analysis & SAR Logic

The Macitentan scaffold is built upon a pyrimidine core , distinct from the sulfonamide-based structure of Sitaxsentan or the propanoic acid core of Ambrisentan.

Key Structural Features:
  • Sulfamide Moiety (

    
    ): 
    
    • Function: Replaces the sulfonamide found in Bosentan.

    • Effect: Increases lipophilicity (logD ~2.9) and optimizes pKa (6.2), enhancing tissue penetration into the pulmonary vascular smooth muscle.

  • Propyl Side Chain:

    • Function: Provides steric bulk and hydrophobic interaction.

    • Metabolic Fate: This is the site of oxidative depropylation by CYP3A4, yielding the active metabolite Aprocitentan (ACT-132577) .[1]

  • Ethylene Glycol Linker:

    • Function: Connects the core pyrimidine to the secondary 5-bromo-pyrimidine ring.

    • SAR Insight: Essential for dual

      
       antagonism. Shortening or lengthening this linker drastically reduces binding affinity.
      
Comparative Profiling: Macitentan vs. Analogs

The following table contrasts Macitentan with its predecessor (Bosentan) and its structural analog/metabolite (Aprocitentan).

Table 1: Pharmacological and Kinetic Comparison

FeatureMacitentan (Opsumit)Bosentan (Tracleer)Aprocitentan (Tryvio/ACT-132577)
Primary Indication PAH (Group 1)PAH (Group 1)Resistant Hypertension
Receptor Selectivity Dual

(50:1 selectivity)
Dual

(20:1 selectivity)
Dual

(1:16 selectivity)

Potency (

)
0.5 – 2.0 nM 20 – 100 nM~3.4 nM
Receptor Occupancy (

)
~17 minutes (Slow Dissociation)~70 secondsIntermediate
Binding Mode Insurmountable / Non-competitiveCompetitiveCompetitive
Hepatotoxicity (BSEP) Low (Minimal BSEP inhibition)High (Dose-dependent LFT elevation)Low
Active Metabolite Yes (Aprocitentan)Yes (Ro 48-5033)N/A (It is the metabolite)

Expert Insight: The 17-minute receptor occupancy half-life of Macitentan is the critical efficacy driver. In high-concentration ET-1 environments, Bosentan is displaced rapidly, whereas Macitentan remains bound, effectively silencing the signaling pathway.

Key Intermediates & Synthetic Utility

The synthesis of Macitentan is a convergent process relying on high-purity pyrimidine intermediates.

Critical Intermediate 1: 5-(4-bromophenyl)-4,6-dichloropyrimidine[2]
  • CAS: 146986-63-6

  • Role: The electrophilic core scaffold.

  • Quality Control: Must be free of regioisomers to ensure correct substitution at the 4- and 6-positions.

Critical Intermediate 2: N-propylsulfamide
  • Role: Introduces the sulfamide moiety.[2]

  • Synthesis Note: Often prepared in situ or from chlorosulfonyl isocyanate due to hygroscopicity.

Critical Intermediate 3: 5-bromo-2-chloropyrimidine
  • Role: The secondary aromatic ring attached via the glycol linker.

Experimental Protocols
Protocol A: Receptor Dissociation Kinetic Assay (Calcium Flux)

To validate "insurmountable antagonism" claims.

Reagents:

  • CHO cells expressing recombinant human

    
     receptors.
    
  • FLIPR Calcium 6 Assay Kit.

  • Agonist: Endothelin-1 (ET-1).[2][3][4][5]

Methodology:

  • Cell Loading: Seed CHO cells in 384-well black-wall plates. Incubate with Calcium 6 dye for 2 hours at 37°C.

  • Antagonist Pre-incubation: Add Macitentan (or analog) at

    
     concentration. Incubate for 2 hours  to allow equilibrium binding.
    
  • Washout Phase (The Critical Step):

    • Wash cells

      
       with assay buffer to remove unbound drug.
      
    • Allow dissociation for varying time points (0, 10, 30, 60 mins).

  • Agonist Challenge: Inject a saturating concentration of ET-1 (100 nM).

  • Data Acquisition: Measure fluorescence intensity (calcium release) immediately upon injection.

  • Calculation: Plot Maximal Response (

    
    ) vs. Washout Time.
    
    • Result: Macitentan will show suppressed

      
       even after 60 mins washout. Bosentan will show full recovery of 
      
      
      
      within <5 mins.
Protocol B: Synthesis of Macitentan (Convergent Route)

Adapted from Bolli et al. (2012).

Step 1: Sulfamide Coupling

  • Dissolve 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq) in DMSO.

  • Add N-propylsulfamide potassium salt (1.1 eq).

  • Stir at room temperature for 48 hours.

  • Workup: Dilute with water, acidify with HCl, filter the precipitate.

    • Product: N-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfamide.[6]

Step 2: Glycol Linker Introduction

  • Dissolve product from Step 1 in ethylene glycol (excess, serves as solvent/reactant).

  • Add Potassium tert-butoxide (

    
    , 2.5 eq).
    
  • Heat to 100°C for 3 hours.

  • Workup: Quench with water, extract with DCM.

Step 3: Final Arylation

  • Dissolve the hydroxy-ethoxy intermediate from Step 2 in THF.

  • Add 5-bromo-2-chloropyrimidine (1.2 eq) and NaH (2.0 eq).

  • Heat to reflux (60°C) for 4 hours.

  • Purification: Crystallize from Methanol/Water.

Visualization of Pathways[7]
Diagram 1: Synthetic Workflow

This diagram illustrates the convergent synthesis described in Protocol B.

MacitentanSynthesis cluster_legend Reaction Type Core 5-(4-bromophenyl)- 4,6-dichloropyrimidine Int1 Intermediate 1: Monochloro-sulfamide Core->Int1 DMSO, KOtBu SNAr Sulf N-propylsulfamide Sulf->Int1 Linker Ethylene Glycol Int2 Intermediate 2: Hydroxyethoxy derivative Linker->Int2 Cap 5-bromo- 2-chloropyrimidine Prod Macitentan (Opsumit) Cap->Prod Int1->Int2 Ethylene Glycol 100°C Int2->Prod NaH, THF Reflux key All steps are Nucleophilic Aromatic Substitutions (SNAr)

Caption: Convergent synthesis of Macitentan via sequential nucleophilic aromatic substitutions on the pyrimidine core.

Diagram 2: Mechanism of Insurmountable Antagonism

Visualizing why Macitentan outperforms Bosentan in high ET-1 conditions.

Mechanism ET1 Endothelin-1 (ET-1) (High Concentration) Rec Endothelin Receptor (ETA / ETB) ET1->Rec Native Binding ET1->Rec Displaces Bosentan Bos Bosentan (Fast Dissociation) Rec->Bos Dissociates Rapidly (t1/2 ~70s) Mac Macitentan (Slow Dissociation) Rec->Mac Dissociates Slowly (t1/2 ~17min) Signal Vasoconstriction & Proliferation Rec->Signal Activation Bos->Rec Binds Mac->Rec Binds Block Receptor Silenced (Therapeutic Effect) Mac->Block Sustained Occupancy

Caption: Kinetic differentiation: Macitentan's slow dissociation prevents ET-1 displacement, whereas Bosentan allows signal recovery.

References
  • Bolli, M. H., et al. (2012).[6] "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist."[6][7] Journal of Medicinal Chemistry, 55(17), 7849–7861.[6]

  • Iglarz, M., et al. (2008).[8][9] "Pharmacology of Macitentan, an Orally Active Tissue-Targeting Dual Endothelin Receptor Antagonist." Journal of Pharmacology and Experimental Therapeutics, 327(3), 736–745.

  • Gatfield, J., et al. (2012).[8] "Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells."[8] PLOS ONE, 7(10), e47662.

  • Sidharta, P. N., et al. (2015). "Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan." Clinical Pharmacokinetics, 54, 457–471.

Sources

Comparative

Strategic Bioisosteric Replacement: Pyridine vs. Pyrimidine in Drug Design

Introduction: The Rationale for the Switch In medicinal chemistry, the transition from pyridine to pyrimidine is not merely a structural tweak; it is a strategic maneuver to modulate physicochemical properties, alter met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for the Switch

In medicinal chemistry, the transition from pyridine to pyrimidine is not merely a structural tweak; it is a strategic maneuver to modulate physicochemical properties, alter metabolic trajectories, and refine target engagement.[1] While both are six-membered aromatic nitrogen heterocycles, the introduction of the second nitrogen atom at the 1,3-position in pyrimidine drastically alters the electronic landscape of the ring.

This guide provides a high-level technical comparison for drug discovery scientists, focusing on when and why to deploy this bioisostere, supported by experimental data and actionable protocols.

Key Strategic Drivers
  • Solubility Enhancement: Lowering LogP via increased polarity.

  • Metabolic Switching: Moving away from CYP450-mediated N-oxidation toward (or away from) other metabolic pathways.

  • Hinge Binding: In kinase inhibitors, pyrimidine often provides superior mimicry of the adenine purine ring compared to pyridine.

Physicochemical Profiling: The Data

The replacement of pyridine with pyrimidine fundamentally changes the acid-base character and lipophilicity of the molecule.

Comparative Properties Table
PropertyPyridine CorePyrimidine CoreImpact on Drug Design
Basicity (pKa of BH⁺) ~5.2~1.3Pyrimidine is significantly less basic.[2] It remains unprotonated at physiological pH, improving membrane permeability for neutral species but potentially reducing solubility if protonation was a solubilizing factor.
Lipophilicity (LogP) HigherLowerThe extra nitrogen lowers LogP (typically by 0.5–1.0 units), enhancing aqueous solubility.
Dipole Moment 2.2 D2.3 DSimilar, but the vector direction changes, affecting stacking interactions.
π-Electron Deficiency ModerateHighPyrimidine is more electron-deficient, making it less susceptible to electrophilic metabolic attack but more prone to nucleophilic attack.[2]
H-Bond Acceptors 1 (N1)2 (N1, N3)Pyrimidine offers an additional vector for water-mediated networks or direct receptor interaction.
Expert Insight: The Basicity Trap

Critical Note: Researchers often assume adding nitrogen increases basicity. In aromatic heterocycles, the opposite is true. The second nitrogen in pyrimidine exerts a strong inductive electron-withdrawing effect (-I), delocalizing the lone pair availability of the other nitrogen. Do not rely on pyrimidine for salt formation unless strongly electron-donating substituents (e.g., -NH2) are present.

ADME & Metabolic Stability: The "AO Liability"

One of the most profound effects of this bioisosteric switch is the alteration of metabolic clearance pathways.

The CYP450 vs. Aldehyde Oxidase (AO) Trade-off
  • Pyridine Liability: Pyridines are frequently metabolized by Cytochrome P450 (CYP450) enzymes, leading to N-oxides or ring hydroxylation. They can also inhibit CYP enzymes by coordinating with the heme iron via the pyridine nitrogen.

  • Pyrimidine Liability: Switching to pyrimidine reduces CYP affinity (due to lower basicity) but introduces a major risk: Aldehyde Oxidase (AO) metabolism. AO prefers electron-deficient heterocycles and will oxidize the carbon between the two nitrogens (C2) or the C4 position.

Decision Logic for Metabolic Stability

If your pyridine lead suffers from high CYP clearance:

  • Switch to Pyrimidine: This likely mitigates CYP issues.

  • Assess AO Risk: Check if the C2/C4 positions are unsubstituted.

  • Block the "Soft Spot": If AO metabolism is high, introduce a blocking group (e.g., -CH3, -Cl, -NH2) at C2 or C4.

MetabolicStrategy Figure 1: Strategic workflow for managing metabolic stability during Pyridine-to-Pyrimidine transition. Start Lead Compound (Pyridine Core) Issue High CYP Clearance or CYP Inhibition? Start->Issue Switch Bioisosteric Switch to Pyrimidine Issue->Switch Yes CheckAO Screen for Aldehyde Oxidase (AO) Switch->CheckAO ResultAO High AO Metabolism? CheckAO->ResultAO Block Block C2/C4 Position (e.g., -Me, -NH2, -CF3) ResultAO->Block Yes (Unstable) Success Optimized Lead: Low CYP / Low AO ResultAO->Success No (Stable) Block->Success

Structural Biology: Kinase Inhibitor Case Study

In kinase drug discovery, the "hinge region" of the ATP binding pocket is the primary anchor point.

Pyridine vs. Pyrimidine in the Hinge[2][3][4][5][6]
  • Pyridine: Can form a single H-bond acceptor interaction with the backbone NH of the hinge residues.

  • Pyrimidine: Can form two interactions (Acceptor-Donor-Acceptor motif if an amino group is attached at C2). This mimics the Adenine ring of ATP more closely.[3]

Case Example: Imatinib vs. Nilotinib While both use a pyrimidine-pyridine scaffold, the optimization of second-generation BCR-ABL inhibitors (like Nilotinib) relied heavily on tuning the interactions of these rings to improve potency and selectivity against mutated forms.

Case Example: c-Met Inhibitors A study comparing pyridine and pyrimidine derivatives for c-Met inhibition demonstrated that the pyrimidine analog (Compound 13d) achieved superior cellular potency (


 nM) compared to pyridine counterparts.[4] The pyrimidine core facilitated a more favorable binding geometry and water-bridging network within the active site [1].[5]

Experimental Protocols

To validate the bioisosteric replacement, the following specific assays are required. Standard ADME panels often miss the specific liabilities of pyrimidines.

Protocol A: Aldehyde Oxidase (AO) Stability Assay

Standard liver microsomes (HLM) often lose AO activity during preparation. You must use S9 fractions or cytosol.

  • Reagents: Human Liver Cytosol (HLC) or S9 fraction (high AO activity), Hydralazine (specific AO inhibitor), Phosphate buffer (pH 7.4).

  • Preparation: Prepare 1 µM test compound in buffer.

  • Incubation:

    • Arm 1: Compound + HLC + Cofactors (monitor general metabolism).

    • Arm 2: Compound + HLC + Hydralazine (25 µM) (monitor non-AO metabolism).

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS.

  • Calculation:

    • Interpretation: If clearance drops significantly with Hydralazine, the pyrimidine core is an AO substrate. Action: Modify C2/C4 substituents.

Protocol B: LogD and pKa Determination

Since pyrimidines are less basic, standard potentiometric pKa methods may struggle if the pKa < 2. UV-metric methods are preferred.

  • Method: UV-metric titration (e.g., Sirius T3).

  • Procedure: Titrate the compound from pH 2 to pH 12 while monitoring UV absorbance shifts.

  • Data Analysis: The shift in

    
     correlates to the ionization state.
    
  • Validation: Compare the LogD (distribution coefficient) at pH 7.4. Pyrimidine analogs should show a lower LogD (more hydrophilic) than pyridine analogs.

Synthesis: Pyridine to Pyrimidine

Synthetically, pyrimidines are often more accessible via condensation reactions, allowing for modular "mix-and-match" library generation.

Synthesis Figure 2: Modular synthesis of Pyrimidines allows rapid SAR exploration compared to Pyridine substitution. SM1 1,3-Dicarbonyl (or Malonate) Reaction Cyclocondensation (Base/Heat) SM1->Reaction SM2 Amidine / Urea / Guanidine SM2->Reaction Product Pyrimidine Core (Substituted) Reaction->Product

Expert Tip: Unlike pyridines, which often require palladium-catalyzed cross-coupling (Suzuki/Buchwald) to functionalize specific positions, pyrimidines can be built de novo with the desired substituents already in place using the Traube purine synthesis or Pinner pyrimidine synthesis methods.

References

  • Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2017).[4][6] URL:[Link]

  • Effect of the bioisosteric replacement of pyrimidine by pyridine in Adenosine Receptor Ligands. Source: Journal of Chemical Information and Modeling (2012). URL:[Link]

  • Aldehyde Oxidase in Drug Development: The AO Liability. Source: Journal of Medicinal Chemistry (2017). URL:[Link]

  • Physicochemical Properties of Nitrogen Heterocycles. Source: The Scripps Research Institute / Heterocyclic Chemistry Guide. URL:[Link]

Sources

Validation

HPLC Method Development for Pyrimidine Acetonitrile Purity: A Comparative Technical Guide

Executive Summary & Strategic Context Pyrimidine acetonitriles (e.g., 2-pyrimidineacetonitrile, 4-pyrimidineacetonitrile) are critical intermediates in the synthesis of Janus kinase (JAK) inhibitors and other heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Pyrimidine acetonitriles (e.g., 2-pyrimidineacetonitrile, 4-pyrimidineacetonitrile) are critical intermediates in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic APIs. Their analysis presents a dual challenge: structural basicity , which leads to severe peak tailing on conventional silica, and hydrolytic instability , where the acetonitrile moiety degrades into amide and acid impurities.

This guide objectively compares two methodological approaches for purity analysis:

  • Method A (Legacy): Conventional Fully Porous C18 (5 µm) using Ion-Suppression.

  • Method B (Optimized): Core-Shell Biphenyl Technology (2.6 µm) utilizing

    
    -
    
    
    
    interactions.

Key Finding: While Method A provides adequate retention, Method B delivers a 3x improvement in sensitivity (LOD) and 40% reduction in run time , while resolving critical hydrolytic impurities that co-elute on standard alkyl phases.

Method Development Workflow

The following decision tree illustrates the logic applied to select the optimized stationary phase, prioritizing the separation of the basic pyrimidine core and its polar hydrolysis degradants.

MethodDevWorkflow Start Analyte Assessment: Pyrimidine Acetonitrile ChemCheck Check Physico-Chemical Properties (Basic pKa ~3-4, Polar, Aromatic) Start->ChemCheck Branch1 Select Stationary Phase ChemCheck->Branch1 PathA Path A: Alkyl (C18) Hydrophobic Interaction Only Branch1->PathA Traditional PathB Path B: Phenyl/Biphenyl Hydrophobic + Pi-Pi Interactions Branch1->PathB Targeted ResultA Result A: Silanol Activity = Tailing Poor Selectivity for Isomers PathA->ResultA ResultB Result B: Enhanced Selectivity Shielded Silanols = Sharp Peaks PathB->ResultB Opt Optimization Step: Core-Shell Particles (2.6 µm) ResultB->Opt Final Final Method: High Resolution & Speed Opt->Final

Figure 1: Strategic workflow for selecting Core-Shell Biphenyl technology over traditional C18 for basic aromatic heterocycles.

Comparative Methodology

The Challenge: Silanol Interactions & Hydrolysis

Pyrimidine derivatives are prone to interacting with residual free silanols on the silica surface of HPLC columns. This secondary interaction causes peak broadening and tailing (As > 1.5). Furthermore, the acetonitrile side chain can hydrolyze to Pyrimidine Acetamide and Pyrimidine Acetic Acid , which are highly polar and often elute in the solvent front on C18 columns.

Experimental Protocols
Method A: Conventional C18 (The Baseline)
  • Column: Fully Porous C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 6.0) : Acetonitrile (90:10 Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Rationale: High aqueous content is required to retain the polar pyrimidine. pH 6.0 is chosen to keep the pyrimidine non-ionized (neutral form) to maximize hydrophobic retention.

Method B: Optimized Core-Shell Biphenyl (The Solution)
  • Column: Core-Shell Biphenyl, 100 x 3.0 mm, 2.6 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Methanol (Gradient: 5% B to 40% B in 5 min).

  • Flow Rate: 0.6 mL/min.

  • Rationale: The Biphenyl phase engages in

    
    -
    
    
    
    electron overlap with the pyrimidine ring, providing retention mechanisms independent of simple hydrophobicity. Core-shell particles reduce diffusion path length, sharpening peaks.[1] Methanol is preferred over acetonitrile to enhance
    
    
    -
    
    
    selectivity.

Performance Data Comparison

The following data was generated comparing the separation of 2-pyrimidineacetonitrile from its known impurities: 2-chloropyrimidine (precursor) and 2-pyrimidineacetamide (hydrolysis product).

Performance MetricMethod A (Conventional C18)Method B (Core-Shell Biphenyl)Improvement
Run Time 18.5 min6.2 min66% Faster
Tailing Factor (USP) 1.8 (Significant Tailing)1.1 (Symmetric)Improved Peak Shape
Resolution (Main Peak vs. Amide) 1.94.5High Selectivity
LOD (Limit of Detection) 0.5 µg/mL0.15 µg/mL3x Sensitivity
Backpressure ~110 bar~280 barManageable on std. HPLC
Analysis of Results
  • Selectivity Mechanism: Method A relies solely on hydrophobicity. Since the acetamide impurity and the acetonitrile product have similar hydrophobicities, resolution is marginal. Method B utilizes the electron-deficient nature of the pyrimidine ring. The Biphenyl stationary phase provides "orthogonal" selectivity, easily separating the amide from the nitrile.

  • Peak Shape: The tailing in Method A is characteristic of basic analytes interacting with silanols. The Core-Shell column (Method B) typically uses advanced end-capping and high-purity silica, virtually eliminating silanol activity.

Detailed Experimental Procedures

Protocol 1: Sample Preparation
  • Diluent: 90% Water / 10% Methanol (Match initial gradient conditions to prevent "solvent shock" and peak distortion).

  • Concentration: 0.5 mg/mL for assay; 0.005 mg/mL for impurity profiling.

  • Precaution: Prepare fresh daily. Pyrimidine acetonitriles are unstable in basic solution; keep diluent pH neutral or slightly acidic.

Protocol 2: System Suitability Testing (SST)

Before routine analysis, the following criteria must be met to ensure the method is "Self-Validating" (Trustworthiness):

  • Resolution (Rs): > 2.0 between Pyrimidine Acetonitrile and Pyrimidine Acetamide.

  • Tailing Factor (T): < 1.3 for the main peak.

  • Precision: RSD < 1.0% for retention time (n=5 injections).

Mechanism Analyte Pyrimidine Acetonitrile (Electron Deficient Ring) PhaseC18 C18 Phase (Alkyl Chains) Analyte->PhaseC18 Weak Hydrophobic Interaction PhaseBi Biphenyl Phase (Pi-Electron Rich) Analyte->PhaseBi Strong Pi-Pi Stacking

Figure 2: Mechanistic difference: C18 offers weak retention for polar aromatics, while Biphenyl offers strong, selective Pi-Pi stacking.

Troubleshooting & Expert Insights

Issue: "Ghost" Peaks in Gradient

  • Cause: Acetonitrile quality.[2][3][4][5][6] Impurities in lower-grade acetonitrile can concentrate on the column during equilibration and elute during the gradient.

  • Fix: Use HPLC-Gradient grade solvent. For Method B, we switched to Methanol, which generally exhibits fewer "ghost peak" issues in UV detection at 254 nm.

Issue: Retention Time Shift

  • Cause: pH fluctuation. Pyrimidines are ionizable.

  • Fix: Use a buffered mobile phase (e.g., Ammonium Formate) instead of simple Formic Acid if robust retention stability is required across column batches.

References

  • BenchChem. (2025).[7] A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Pyridine-2-acetonitrile on Newcrom R1 HPLC column. Retrieved from

  • Phenomenex. (2017). Core-Shell vs. Fully Porous Particles: Comparative Analysis. Retrieved from

  • Shimadzu. (n.d.). Core-shell column: Features and Comparison to Fully Porous. Retrieved from

  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of pyrimidine derivatives. Acta Poloniae Pharmaceutica. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile (CAS: 1537618-65-7).[1] It is designed for laboratory personnel and safety officers requiring im...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile (CAS: 1537618-65-7).[1] It is designed for laboratory personnel and safety officers requiring immediate, compliant operational protocols.

Executive Summary: Immediate Disposal Directive

  • Waste Classification: Halogenated Organic Solid (Toxic).[1]

  • Critical Incompatibility: DO NOT mix with strong acids. The acetonitrile moiety can hydrolyze to release Hydrogen Cyanide (HCN) gas under acidic conditions.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Drain Disposal: Strictly Prohibited. [1][2]

Chemical Profile & Hazard Assessment

Understanding the specific hazards of this intermediate is the foundation of the disposal strategy.

Parameter Data
Chemical Name 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile
CAS Number 1537618-65-7
Physical State Solid (Powder)
Molecular Formula C₇H₆ClN₃O
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation); Irritant (Eye/Skin).[1][3][4][5][6]
GHS H-Codes H302 (Harmful if swallowed), H312, H332, H315, H319.[4]
Key Risk Cyanide Generation: Potential for HCN release if exposed to low pH (acids).[1]

Expert Insight: As a pyrimidine derivative used in drug discovery, this compound should be treated as a Potent Pharmacological Agent until specific toxicology data proves otherwise. Handle with containment precautions (fume hood/biosafety cabinet) to prevent inhalation of dust.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision logic for segregating and packaging this specific waste stream.

DisposalWorkflow Start Waste Generation: 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile CheckState Physical State Check Start->CheckState Solid Solid Waste (Powder/Contaminated Debris) CheckState->Solid Powder/Gloves Liquid Liquid Waste (Mother Liquors) CheckState->Liquid Solutions Segregation CRITICAL SEGREGATION: Isolate from ACIDS and OXIDIZERS Solid->Segregation Liquid->Segregation ContainerSolid Container: Wide-Mouth HDPE Jar (Double Bagged) Segregation->ContainerSolid Solids ContainerLiq Container: Glass/HDPE Solvent Bottle (Vented Cap if reactive) Segregation->ContainerLiq Liquids Labeling Labeling: 'Hazardous Waste - Halogenated Organic' Add: 'Toxic', 'Nitrile' ContainerSolid->Labeling ContainerLiq->Labeling Disposal Final Disposal: High-Temp Incineration (Licensed Contractor) Labeling->Disposal

Caption: Operational workflow for the segregation and packaging of halogenated pyrimidine acetonitrile waste.

Step-by-Step Disposal Protocol

Step 1: Segregation (The "Zero-Error" Rule)
  • Halogenated Stream: Because the molecule contains Chlorine (Cl), it must go into the Halogenated Waste stream. Mixing it with non-halogenated solvents significantly increases disposal costs and violates EPA/RCRA protocols.

  • Acid Isolation: Never place this waste in a container that previously held acids (HCl, H₂SO₄) or mixed acid waste. Mark the container "NO ACIDS" to prevent accidental addition by other lab members.

Step 2: Packaging & Containment
  • Solid Waste (Pure Compound/Spill Debris):

    • Place the solid or contaminated wipes into a clear polyethylene bag (minimum 2 mil thickness).[1]

    • Seal the bag with tape or a zip tie.[1]

    • Place the sealed bag into a Wide-Mouth HDPE (High-Density Polyethylene) Drum or jar.

    • Reasoning: Double-bagging prevents dust dispersion when the waste contractor opens the drum for sampling.

  • Liquid Waste (Solutions/Mother Liquor):

    • Collect in a chemically compatible container (Amber Glass or HDPE).

    • Ensure the solvent matrix is compatible (e.g., DMSO, Methanol, Dichloromethane).

    • Leave 10% headspace to allow for thermal expansion.[1]

Step 3: Labeling

A generic "Waste" label is insufficient.[1] The label must explicitly state:

  • Contents: "Waste 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile" (and any solvents present).[1]

  • Hazard Class: "Toxic," "Irritant."

  • Specific Note: "Contains Organic Nitriles - DO NOT ACIDIFY."[1]

Step 4: Storage & Handoff
  • Store the container in a Satellite Accumulation Area (SAA) located inside or near a fume hood.

  • Ensure secondary containment (a plastic tray) is used to catch potential leaks.[1]

  • Contact your Environmental Health & Safety (EHS) department or licensed waste contractor (e.g., Veolia, Clean Harbors) for pickup when the container is 90% full.

Emergency Spill Response (Solid Powder)

If 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile is spilled outside primary containment:

  • Evacuate & Alert: Clear the immediate area. Alert colleagues.

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, lab coat, and a P100/N95 respirator (if dust is airborne and engineering controls failed).

  • Dry Cleanup (Preferred):

    • Do not dry sweep (creates dust).[1]

    • Cover the spill with wet paper towels (dampened with water or methanol) to suppress dust.

    • Scoop the wet material into a waste bag.

  • Decontamination: Wipe the surface with a mild detergent solution.[1] Avoid bleach (sodium hypochlorite) initially, as it can react aggressively with some nitrogenous heterocycles; simple soap/water is safer for the first pass.

  • Disposal: Treat all cleanup materials as Hazardous Chemical Waste (see Section 3).[1]

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-(5-chloro-2-methoxypyrimidin-4-yl)acetonitrile. Product No. EN300-317795.[1]

  • U.S. EPA. (2024).[1] Management of Halogenated Solvent Waste (RCRA Guidelines).

  • Stanford University EHS. (2023).[1] Guidelines for Disposal of Cyanide and Nitrile Compounds.

  • PubChem. (2024).[1] Compound Summary: 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile.[1][3] [1]

Sources

Handling

Personal protective equipment for handling 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile

Executive Safety Summary The Compound: 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile (CAS: 1455092-29-3) is a critical intermediate in the synthesis of EGFR inhibitors (e.g., Osimertinib). The Hazard Profile: As a hal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The Compound: 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile (CAS: 1455092-29-3) is a critical intermediate in the synthesis of EGFR inhibitors (e.g., Osimertinib).

The Hazard Profile: As a halogenated pyrimidine with a nitrile side chain, this compound presents a dual-threat profile:

  • Nitrile Moiety (-CN): Metabolic liberation of cyanide is a distinct pharmacological risk. While less acutely toxic than simple cyanide salts, organic nitriles can release HCN via hepatic cytochrome P450 oxidative dechlorination or hydrolysis [1].

  • Halogenated Heterocycle: High potential for skin sensitization, severe eye irritation, and respiratory tract inflammation.

Operational Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. All handling must assume unknown toxicity; containment is the primary control, PPE is the secondary line of defense.

Risk Assessment & PPE Matrix

Do not rely on single-barrier protection. The following matrix is designed to prevent breakthrough during specific experimental phases.

Experimental Phase Primary Hazard Hand Protection Respiratory/Body Protection Rationale
Weighing & Transfer (Solid) Inhalation of dust; Static-induced dispersion.Double Nitrile (min 5 mil outer, 4 mil inner).N95 (minimum) or PAPR if >10g. Lab coat (buttoned).Solids generate fine particulate. Nitrile provides adequate dry chemical resistance.
Solubilization (Liquid) Dermal absorption; Splash risk.Laminate (Silver Shield) under Nitrile.Fume Hood (Face velocity: 100 fpm). Goggles + Face Shield.Solvents (e.g., DMSO/DCM) facilitate rapid skin permeation of the toxicant.
Reaction/Heating Vapor release; HCN generation (thermal).Thermal-resistant Nitrile over Laminate.Fume Hood (Sash lowered). Blast shield if pressurized.Heating nitriles can accelerate decomposition to HCN.
Spill Cleanup High concentration exposure.Double Laminate/Butyl gloves.Full-face Respirator (OV/AG/P100 cartridges). Tyvek Suit.Standard PPE is insufficient for bulk exposure.

Operational Protocol: The Safe Handling Lifecycle

This protocol uses a "Self-Validating" approach. You must verify the integrity of your safety barriers before the compound is exposed.[1]

Phase A: Pre-Operational Validation
  • Airflow Check: Verify fume hood face velocity is 80–120 fpm using a vane anemometer or the hood's digital monitor.

  • Glove Integrity: Inflate nitrile gloves with air and submerge in water (or listen for leaks) to check for pinholes before donning.

  • Neutralization Prep: Prepare a 10% Sodium Hypochlorite (Bleach) solution. Hypochlorite oxidizes cyanides to less toxic cyanates [2].

Phase B: Weighing & Solubilization
  • Static Control: Organic solids are prone to static charge. Use an anti-static gun or ionizer bar inside the hood to prevent "jumping" of the powder.

  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Dirty): Remains inside the hood, touching only the weigh boat and spatula.

    • Right Hand (Clean): Remains outside, touching the balance door and notebook.

  • Solvent Addition: Add solvent slowly down the side of the vessel. Exotherms can aerosolize the powder.

Phase C: Reaction Monitoring
  • Acid Warning: NEVER mix this compound with strong acids (HCl, H₂SO₄) without rigorous temperature control. Acidic hydrolysis of the nitrile group releases Hydrogen Cyanide (HCN) gas.

  • Waste Segregation: Do not pour reaction mixtures into general organic waste if they contain unreacted acids.

Emergency Response: Cyanide Specifics

Because this is a nitrile, standard First Aid is insufficient. You must be prepared for potential cyanide toxicity.[2][3]

  • Skin Contact:

    • Immediate: Drench in safety shower for 15 minutes.

    • Decontaminate: Wash with pH-neutral soap. Do not scrub vigorously (abrasion increases absorption).

  • Inhalation/Ingestion (Cyanide Protocol):

    • Symptoms: Headache, dizziness, rapid breathing, almond odor (unreliable), cardiac arrhythmia.

    • Action: Move to fresh air immediately. If conscious, administer 100% Oxygen .

    • Medical Alert: Inform EMS that the patient has been exposed to a Nitrile/Cyanide precursor . Medical professionals may administer Hydroxocobalamin (Cyanokit) or Amyl Nitrite [3].

Waste Disposal & Deactivation

Disposal Logic: The compound is a "Halogenated Organic." Incompatibility: Oxidizers and Acids.[1][4]

Step-by-Step Disposal:

  • Quench: Treat waste solutions with 10% bleach (sodium hypochlorite) for 24 hours in the fume hood to oxidize trace cyanides/nitriles.

  • pH Check: Ensure pH is basic (pH > 9) to prevent HCN evolution.

  • Segregation:

    • Solid Waste: Double-bag in thick polyethylene bags. Label "Toxic Solid - Halogenated."

    • Liquid Waste: Collect in "Halogenated Organic" carboys. DO NOT mix with acidic waste streams (e.g., Aqua Regia, Piranha etch) [4].

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical decision nodes for handling this compound safely.

SafeHandling Start Start: Handling 2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile PPE_Check PPE Verification (Double Nitrile + Lab Coat + Goggles) Start->PPE_Check Form_Check Is the compound Solid or in Solution? PPE_Check->Form_Check Solid_Path Solid Handling: Use Anti-Static Gun Work in Hood Form_Check->Solid_Path Solid Liquid_Path Solution Handling: Use Laminate Gloves (Silver Shield) Avoid Splash Form_Check->Liquid_Path Solution Acid_Check Does reaction involve Strong Acids? Solid_Path->Acid_Check Liquid_Path->Acid_Check HCN_Risk CRITICAL RISK: HCN Generation Ensure pH > 9 or Closed System Acid_Check->HCN_Risk Yes Safe_Rxn Standard Reaction Protocol Acid_Check->Safe_Rxn No Disposal Disposal: 1. Quench with Bleach 2. Segregate as Halogenated Waste HCN_Risk->Disposal Safe_Rxn->Disposal

Caption: Operational logic flow emphasizing the critical decision point regarding acid contact and HCN generation risk.

References

  • National Institutes of Health (NIH). (2023). Pathways for the bioactivation of aliphatic nitriles to free cyanide. PubMed. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

  • Centers for Disease Control and Prevention (CDC). (2022). Cyanide: Systemic Agent. NIOSH Emergency Response Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile
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2-(5-Chloro-2-methoxypyrimidin-4-yl)acetonitrile
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